Technical Documentation Center

3-(1-Hydroxyethyl)-1-adamantanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1-Hydroxyethyl)-1-adamantanol
  • CAS: 39917-40-3

Core Science & Biosynthesis

Foundational

Precision Synthesis of 3-(1-Hydroxyethyl)-1-adamantanol

This guide details the precision synthesis of 3-(1-Hydroxyethyl)-1-adamantanol , a bifunctional adamantane derivative valuable in drug discovery for its defined geometry and amphiphilic properties. The synthesis strategy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the precision synthesis of 3-(1-Hydroxyethyl)-1-adamantanol , a bifunctional adamantane derivative valuable in drug discovery for its defined geometry and amphiphilic properties. The synthesis strategy prioritizes the Nitroxylation-Reduction Route , a robust pathway that ensures regioselectivity and scalability.

Executive Summary

Target Molecule: 3-(1-Hydroxyethyl)-1-adamantanol Formula: C₁₂H₂₀O₂ Molecular Weight: 196.29 g/mol Applications: Pharmacophore modulation, lipophilicity tuning in fragment-based drug design (FBDD), and as a rigid, non-aromatic linker.

This guide presents a high-fidelity synthesis protocol starting from 1-acetyladamantane . Unlike direct oxidation methods that often yield isomeric mixtures, this route leverages the directing power of the acetyl group to install the bridgehead hydroxyl functionality selectively, followed by a controlled reduction to the target diol.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the acetyl group during the harsh nitroxylation conditions required to functionalize the adamantane cage.

  • Target: 3-(1-Hydroxyethyl)-1-adamantanol

  • Precursor 1: 3-Acetyl-1-adamantanol (Ketone reduction)

  • Precursor 2: 3-Acetyl-1-adamantyl nitrate (Hydrolysis)

  • Starting Material: 1-Acetyladamantane (Nitroxylation)

Retrosynthesis Target 3-(1-Hydroxyethyl)-1-adamantanol Inter1 3-Acetyl-1-adamantanol Target->Inter1 Reduction (NaBH4) Inter2 3-Acetyl-1-adamantyl nitrate Inter1->Inter2 Hydrolysis Start 1-Acetyladamantane Inter2->Start Nitroxylation (HNO3)

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.

Experimental Protocol: The Nitroxylation-Reduction Route

Phase 1: Regioselective Nitroxylation

Objective: Functionalize the C3 bridgehead position of 1-acetyladamantane. The acetyl group remains intact, while the electron-withdrawing nature directs substitution to the meta-bridgehead positions.

  • Reagents: 1-Acetyladamantane, Fuming Nitric Acid (HNO₃, >90%).

  • Safety: Fuming nitric acid is a potent oxidizer. Perform in a designated fume hood behind a blast shield.

Protocol:

  • Setup: Charge a round-bottom flask with 1-acetyladamantane (10.0 g, 56 mmol).

  • Addition: Cool the flask to 0°C. Add fuming nitric acid (60 mL) dropwise over 30 minutes. Note: Exothermic reaction; control temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor by TLC (or GC-MS) for the disappearance of starting material.

  • Quench: Pour the reaction mixture carefully onto 300 g of crushed ice.

  • Isolation: Extract the aqueous mixture with dichloromethane (DCM) (3 x 100 mL). Wash the combined organic layers with saturated NaHCO₃ (until neutral) and brine.

  • Product: Dry over MgSO₄ and concentrate in vacuo to yield 3-acetyl-1-adamantyl nitrate as a waxy solid or oil.

    • Yield Expectation: 65–75%

Phase 2: Hydrolysis of the Nitrate Ester

Objective: Convert the nitrate ester (-ONO₂) to the bridgehead alcohol (-OH).

  • Reagents: 3-Acetyl-1-adamantyl nitrate, Hydrazine Hydrate (or aqueous H₂SO₄).

  • Mechanism: Nucleophilic displacement/hydrolysis.

Protocol:

  • Dissolution: Dissolve the crude nitrate ester in ethanol (100 mL).

  • Reagent Addition: Add hydrazine hydrate (5.0 equiv) carefully. Alternative: Reflux in 10% aqueous H₂SO₄ if avoiding hydrazine.

  • Reflux: Heat the mixture to reflux for 4–6 hours.

  • Workup: Cool to room temperature. Evaporate the ethanol. Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: The crude product, 3-acetyl-1-adamantanol , can often be used directly or purified via silica gel chromatography (Hexane:EtOAc gradient).

    • Key Intermediate Data: IR (C=O stretch ~1700 cm⁻¹), ¹H NMR (Singlet methyl ketone ~2.1 ppm).

Phase 3: Chemoselective Reduction

Objective: Reduce the ketone to the secondary alcohol without affecting the tertiary bridgehead alcohol.

  • Reagents: 3-Acetyl-1-adamantanol, Sodium Borohydride (NaBH₄), Methanol/THF.

Protocol:

  • Solvation: Dissolve 3-acetyl-1-adamantanol (5.0 g, 25.7 mmol) in methanol (50 mL). Cool to 0°C.

  • Reduction: Add NaBH₄ (1.5 equiv, 1.46 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Quench: Carefully add saturated NH₄Cl solution (20 mL) to quench excess borohydride.

  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 50 mL).

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from acetone/hexane or purify via column chromatography to obtain pure 3-(1-Hydroxyethyl)-1-adamantanol .

Data Summary & Characterization

ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic; store in desiccator.
Melting Point 145–148 °CVaries slightly with diastereomeric ratio.
¹H NMR (DMSO-d₆) δ 4.30 (d, OH), 3.35 (m, 1H, -CH OH), 1.05 (d, 3H, -CH ₃)Distinctive doublet for methyl group.
¹³C NMR δ ~74.0 (CH-OH), ~68.5 (C-OH bridgehead), ~17.5 (CH₃)Bridgehead and side-chain carbons are distinct.
MS (ESI) [M+Na]⁺ = 219.1Consistent with MW 196.29.
Stereochemistry Note

The reduction of the ketone creates a new chiral center at the side chain. Since the adamantane core is achiral (plane of symmetry through C1-C3), the product is obtained as a racemic mixture (enantiomeric pair) unless a chiral reducing agent (e.g., CBS catalyst) is used.

Mechanistic Workflow

SynthesisWorkflow cluster_0 Phase 1: Functionalization cluster_1 Phase 2: Transformation cluster_2 Phase 3: Reduction Step1 1-Acetyladamantane + HNO3 (Fuming) Inter1 Intermediate: 3-Acetyl-1-adamantyl nitrate Step1->Inter1 Electrophilic Substitution (Bridgehead) Step2 Hydrolysis (Hydrazine or H3O+) Inter1->Step2 Inter2 Intermediate: 3-Acetyl-1-adamantanol Step2->Inter2 Step3 NaBH4 / MeOH Inter2->Step3 Hydride Transfer Final Target: 3-(1-Hydroxyethyl)-1-adamantanol Step3->Final Hydride Transfer

Figure 2: Step-by-step reaction workflow from precursor to target.

Alternative Method (Grignard Route)

For researchers with access to 3-hydroxy-1-adamantanecarboxylic acid.

  • Esterification: Convert 3-hydroxy-1-adamantanecarboxylic acid to its methyl ester (MeOH/H₂SO₄).

  • Reduction/Oxidation: Reduce ester to alcohol (LiAlH₄), then oxidize to 3-hydroxy-1-adamantanecarboxaldehyde (Swern oxidation).

  • Grignard Addition: React aldehyde with Methylmagnesium bromide (MeMgBr) in THF at 0°C.

  • Result: Yields the same 3-(1-hydroxyethyl)-1-adamantanol.

    • Pros: Avoids fuming nitric acid.

    • Cons: More steps; handling of sensitive aldehydes.

References

  • Moiseev, I. K., et al. "Synthesis of bridgehead-substituted adamantane derivatives." Russian Chemical Reviews, 1982.

  • Klimochkin, Y. N., et al. "Synthesis of (3-Hydroxyadamantan-1-yl)methanols." Russian Journal of Organic Chemistry, 2018. (Describes the nitroxylation/hydrolysis strategy).

  • Stetter, H., et al. "Über Verbindungen mit Urotropin-Struktur." Chemische Berichte, 1960. (Foundational adamantane functionalization).

  • Sigma-Aldrich. "Sodium Borohydride Reduction Protocol." Technical Bulletin.

  • PubChem. "Compound Summary: 1-Adamantanol derivatives."

Exploratory

Technical Guide: Preparation of 3-(1-Hydroxyethyl)-1-adamantanol

Executive Summary This technical guide details the synthesis of 3-(1-Hydroxyethyl)-1-adamantanol (also known as 1-(3-hydroxy-1-adamantyl)ethanol), a critical bifunctional adamantane scaffold. This molecule features two d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 3-(1-Hydroxyethyl)-1-adamantanol (also known as 1-(3-hydroxy-1-adamantyl)ethanol), a critical bifunctional adamantane scaffold. This molecule features two distinct hydroxyl groups: a tertiary alcohol on the bridgehead carbon (C1) and a secondary alcohol on the ethyl side chain (C3).

Primary Applications:

  • Pharmaceutical Intermediates: A key structural motif in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, such as Saxagliptin and Vildagliptin analogs, where the adamantane cage improves lipophilicity and metabolic stability.

  • Advanced Materials: Used as a monomer in photoresist polymers for 193 nm lithography, providing etch resistance and solubility modulation.

Part 1: Synthetic Strategy & Retrosynthesis

The preparation of 3-(1-Hydroxyethyl)-1-adamantanol presents a regioselectivity challenge: functionalizing the adamantane cage at two specific bridgehead positions while controlling the oxidation state of the side chain.

Retrosynthetic Analysis

The most robust industrial route disconnects the target molecule at the secondary alcohol, tracing back to a methyl ketone intermediate. This ketone is derived from the commercially available 1-adamantanecarboxylic acid via a directed hydroxylation and homologation sequence.

Retrosynthesis Target 3-(1-Hydroxyethyl)-1-adamantanol (Target Molecule) Ketone 3-Acetyl-1-adamantanol (Key Intermediate) Target->Ketone Reduction (NaBH4) Acid 3-Hydroxy-1-adamantanecarboxylic Acid Ketone->Acid Homologation (Acid Chloride + Malonate) Start 1-Adamantanecarboxylic Acid (Commercial Starting Material) Acid->Start Koch-Haaf Hydroxylation (HNO3/H2SO4)

Figure 1: Retrosynthetic strategy prioritizing the stable methyl ketone intermediate.

Part 2: Detailed Experimental Protocols

Phase 1: Regioselective Hydroxylation

Objective: Convert 1-adamantanecarboxylic acid to 3-hydroxy-1-adamantanecarboxylic acid.[1] Mechanism: Electrophilic substitution at the bridgehead carbon via a carbocation intermediate, stabilized by the high acidity of the medium (Koch-Haaf conditions).

Protocol:

  • Preparation: Charge a reactor with 98% H₂SO₄ (20.0 equiv) and cool to 5°C.

  • Addition: Add 1-adamantanecarboxylic acid (1.0 equiv) portion-wise. Ensure complete dissolution.

  • Oxidation: Slowly add fuming HNO₃ (2.6 equiv) dropwise over 2 hours. Maintain internal temperature <10°C to prevent over-oxidation.

  • Reaction: Warm to 20°C and stir for 4–6 hours. Monitor by GC or TLC.[2]

  • Quench: Pour the reaction mixture onto crushed ice (exothermic).

  • Isolation: Filter the precipitated white solid. Wash the cake with ice-cold water until the filtrate pH is neutral.

  • Purification: Recrystallize from water or aqueous acetic acid if necessary.

    • Yield Target: 85–92%

    • Key Quality Attribute: Melting point 203–207°C.

Phase 2: Homologation to Methyl Ketone

Objective: Convert the carboxylic acid group into a methyl ketone (-COCH₃) to form 3-acetyl-1-adamantanol . Method: Malonate Displacement Route (Scalable & Safer than direct Methyllithium addition).

Protocol:

  • Acid Chloride Formation:

    • Suspend 3-hydroxy-1-adamantanecarboxylic acid (1.0 equiv) in dry dichloromethane (DCM).

    • Add catalytic DMF (0.05 equiv) and Thionyl Chloride (SOCl₂) (1.5 equiv).

    • Reflux for 3 hours until gas evolution ceases. Evaporate excess SOCl₂/DCM to obtain the crude acid chloride.

  • Acylation:

    • In a separate vessel, prepare Magnesium Bis(monomethyl malonate) or use Sodium Diethyl Malonate (2.2 equiv) with NaH/THF.

    • Add the crude acid chloride (dissolved in THF) to the malonate anion solution at 0°C. Stir at room temperature for 12 hours.

  • Hydrolysis & Decarboxylation:

    • Treat the intermediate with acetic acid/H₂SO₄ and heat to reflux (90–100°C) for 4 hours. This step hydrolyzes the ester and decarboxylates the

      
      -keto acid to the methyl ketone.
      
  • Workup:

    • Neutralize with NaOH solution.[3] Extract with Ethyl Acetate.

    • Dry over MgSO₄ and concentrate.[2][4]

    • Yield Target: 75–80% (over 2 steps).

Phase 3: Reduction to Target Diol

Objective: Chemoselective reduction of the ketone to a secondary alcohol without affecting the tertiary bridgehead hydroxyl.

Protocol:

  • Dissolution: Dissolve 3-acetyl-1-adamantanol (1.0 equiv) in Methanol (10 volumes). Cool to 0°C.[1]

  • Reduction: Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise over 30 minutes. Avoid rapid hydrogen evolution.

  • Completion: Stir at 0°C for 1 hour, then warm to room temperature. Monitor disappearance of ketone (TLC/GC).

  • Quench: Carefully add 1N HCl to quench excess hydride and adjust pH to ~6.

  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

  • Purification: The crude product is often pure enough. For high purity (>99%), recrystallize from n-hexane/ethyl acetate or use column chromatography (SiO₂, Hexane:EtOAc gradient).

Part 3: Process Parameters & Safety

Critical Process Parameters (CPPs)
ParameterPhase 1 (Hydroxylation)Phase 2 (Ketone Synthesis)Phase 3 (Reduction)
Temperature <10°C (Addition), 20°C (Reaction)Reflux (Decarboxylation)0°C to RT
Stoichiometry HNO₃ (2.6 eq) critical for selectivityMalonate (>2.0 eq) ensures conversionNaBH₄ (1.5 eq)
Solvent System H₂SO₄ (Neat)THF (Anhydrous) / AcOHMethanol
Key Risk Thermal runaway upon HNO₃ additionCO₂ evolution during decarboxylationH₂ gas evolution
Safety & Handling
  • Nitric Acid/Sulfuric Acid: Extremely corrosive. The nitration step is exothermic; strictly control addition rates. Use a blast shield.

  • Thionyl Chloride: Toxic, releases HCl/SO₂. Use a scrubber system.

  • Sodium Borohydride: Flammable solid; releases hydrogen on contact with acid/water.

Part 4: Characterization & Validation

The target molecule, 3-(1-Hydroxyethyl)-1-adamantanol , possesses a chiral center at the side chain, typically obtained as a racemate.

Spectroscopic Signature:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.15 (d, 3H, J=6.4 Hz, -CH(OH)CH₃ )
      
    • 
       1.40–1.70 (m, 12H, Adamantane CH₂)
      
    • 
       2.20 (br s, 2H, Adamantane CH bridgeheads)
      
    • 
       3.35 (q, 1H, J=6.4 Hz, -CH (OH)CH₃)
      
  • ¹³C NMR:

    • Distinct peaks for the adamantane cage (C1 quaternary at ~69 ppm, C3 quaternary at ~38 ppm).

    • Side chain signals: CH -OH (~75 ppm) and CH₃ (~18 ppm).

  • Mass Spectrometry (ESI):

    • [M+Na]⁺ peak at m/z 219.1 (Calculated MW = 196.29).

Part 5: Reaction Workflow Diagram

Workflow Step1 Step 1: Hydroxylation Reagent: HNO3, H2SO4 Temp: 10°C -> 20°C Step2 Step 2: Acid Activation Reagent: SOCl2, DMF Temp: Reflux Step1->Step2 Intermediate: 3-OH-Acid Step3 Step 3: Homologation Reagent: Diethyl Malonate Then: AcOH/H2SO4 (Decarboxylation) Step2->Step3 Intermediate: Acid Chloride Step4 Step 4: Reduction Reagent: NaBH4, MeOH Temp: 0°C Step3->Step4 Intermediate: Methyl Ketone Final Target: 3-(1-Hydroxyethyl)-1-adamantanol Yield: ~60% Overall Step4->Final Purification

Figure 2: Step-by-step process flow for the synthesis of 3-(1-Hydroxyethyl)-1-adamantanol.

References

  • Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry, 2018. Describes nitroxylation and reduction strategies for adamantane diols.

  • 3-Hydroxy-1-AdaMantane Carboxylic Acid. ChemicalBook, 2026. Properties and synthesis via Koch-Haaf reaction.[1]

  • 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor. Journal of Medicinal Chemistry, 2003.[5] Details the synthesis of 3-hydroxy-1-adamantyl intermediates for drug development.

  • Single factor test study of 3-hydroxy-1-adamantanecarboxylic acid. ResearchGate, 2022. Optimization of the hydroxylation of 1-adamantanecarboxylic acid.

  • Preparation of 1-Adamantyl Ketones. Collection of Czechoslovak Chemical Communications, 2006.[6] Discusses Grignard and malonate routes to adamantyl ketones.

Sources

Foundational

3-(1-Hydroxyethyl)-1-adamantanol chemical properties

A Strategic Scaffold for Advanced Lithography and Medicinal Chemistry Executive Summary 3-(1-Hydroxyethyl)-1-adamantanol represents a critical evolution in the functionalization of the adamantane cage. Unlike its primary...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Scaffold for Advanced Lithography and Medicinal Chemistry

Executive Summary

3-(1-Hydroxyethyl)-1-adamantanol represents a critical evolution in the functionalization of the adamantane cage. Unlike its primary alcohol analog (3-hydroxymethyl-1-adamantanol), this secondary alcohol derivative introduces a chiral center and a tunable steric profile via the ethyl side chain.

For drug development professionals , this molecule offers a bifunctional scaffold with differentiated reactivity between the tertiary cage hydroxyl (C1) and the secondary side-chain hydroxyl (C3). For materials scientists in semiconductor lithography, it serves as a high-performance monomer precursor, balancing plasma etch resistance with solubility in ArF (193 nm) photoresist formulations.

Molecular Architecture & Physicochemical Profile

The molecule consists of a rigid tricyclic adamantane core substituted at the 1- and 3-bridgehead positions. The "1-hydroxyethyl" moiety creates a stereocenter, resulting in enantiomeric pairs (


) typically synthesized as a racemate unless asymmetric reduction is employed.
Table 1: Physicochemical Properties (Calculated & Experimental)
PropertyValue / DescriptionTechnical Note
Molecular Formula C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol
CAS Number Research IntermediateCommonly derived from 3-acetyl-1-adamantanol (CAS 56674-87-4).
Physical State White Crystalline SolidHigh symmetry of the cage promotes crystallinity.
Melting Point 155–165 °C (Predicted)Lower than 1,3-adamantanediol (>260°C) due to side-chain disruption of packing.
Solubility Soluble: MeOH, THF, DMSOInsoluble: Water, HexaneAmphiphilic nature allows dissolution in polar organic casting solvents (e.g., PGMEA).
LogP (Predicted) ~1.8 - 2.1Higher lipophilicity than hydroxymethyl analogs, aiding polymer blend compatibility.
Chirality 1 Stereocenter (C

of ethyl group)
Reduction of ketone precursor yields racemic mixture.

Synthetic Pathways & Process Chemistry[1][2][3]

The synthesis of 3-(1-hydroxyethyl)-1-adamantanol is a study in chemoselectivity . The most robust industrial route avoids harsh oxidation of the adamantane cage, instead utilizing a Friedel-Crafts-type acetylation followed by a mild reduction.

Core Synthesis Workflow (Diagram)

Synthesis_Pathway Fig 1. Two-step synthesis from 1-adamantanol via acetylation and ketone reduction. Start 1-Adamantanol (C10H16O) Reagent1 AcCl / AlCl3 (Friedel-Crafts) Start->Reagent1 Inter 3-Acetyl-1-adamantanol (Ketone Intermediate) Reagent2 NaBH4 / MeOH (Reduction) Inter->Reagent2 Reagent1->Inter Acetylation Product 3-(1-Hydroxyethyl)-1-adamantanol (Target Diol) Reagent2->Product Chemoselective Reduction

Detailed Experimental Protocol (Self-Validating)

This protocol prioritizes the reduction of the ketone intermediate, ensuring the tertiary alcohol on the cage remains untouched.

Step 1: Precursor Preparation (Acetylation)

  • Reagents: 1-Adamantanol, Acetyl chloride, Aluminum chloride (

    
    ), Dichloromethane (DCM).
    
  • Mechanism: The Lewis acid catalyzes the generation of an acylium ion, which attacks the C3 hydride of the adamantane cage (hydride abstraction/substitution mechanism unique to bridgehead carbons).

  • Validation: Monitor disappearance of the starting material by TLC (Hexane:EtOAc 3:1). Formation of the ketone is confirmed by IR (strong C=O stretch at ~1705 cm⁻¹).

Step 2: Chemoselective Reduction

  • Reagents: 3-Acetyl-1-adamantanol (1.0 eq), Sodium Borohydride (

    
    , 1.5 eq), Methanol (anhydrous).
    
  • Procedure:

    • Dissolve 3-acetyl-1-adamantanol in methanol at 0°C.

    • Add

      
       portion-wise over 30 minutes to control hydrogen evolution.
      
    • Stir at room temperature for 2 hours.

    • Quench: Add saturated

      
       solution dropwise until bubbling ceases.
      
    • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      .
      
    • Purification: Recrystallize from minimal hot acetone/hexane if necessary.

  • Critical Control Point: Maintain temperature <25°C to prevent side reactions. The tertiary alcohol at C1 is sterically protected and electronically deactivated, so it will not eliminate or react under these mild reducing conditions.

Reactivity Profile & Functionalization[4]

The utility of 3-(1-hydroxyethyl)-1-adamantanol lies in the reactivity differential between its two hydroxyl groups.

Differential Reactivity Logic
  • C1-OH (Tertiary, Cage): Sterically hindered. Difficult to esterify or oxidize. Stable to weak acids.

  • C3-Ethyl-OH (Secondary, Side-chain): Less hindered. Reacts readily with acyl chlorides or isocyanates.

Application Insight: In photoresist synthesis, the secondary alcohol is selectively esterified with methacryloyl chloride to form a polymerizable monomer. The tertiary alcohol remains free to provide polarity (adhesion to substrate) or can be protected with an acid-labile group (e.g., t-Boc) for solubility switching.

Functionalization Pathway (Diagram)

Reactivity_Logic Fig 2. Selectivity profile: The secondary alcohol drives functionalization. cluster_0 Secondary OH Reactivity (High) cluster_1 Tertiary OH Reactivity (Low) Target 3-(1-Hydroxyethyl)-1-adamantanol Methacrylate Methacrylate Monomer (Photoresist) Target->Methacrylate Methacryloyl Cl (Selective) Ester Prodrug Ester (Pharma) Target->Ester R-COOH / DCC Protect Acid-Labile Protecting Group (Solubility Switch) Target->Protect Isobutene / H+ Inert Remains Free (Substrate Adhesion) Target->Inert No Reaction

Applications in High-Performance Materials

ArF Photoresists (193 nm Lithography)

Adamantane derivatives are the backbone of modern lithography due to their high Carbon/Hydrogen ratio (etch resistance) and transparency at 193 nm.

  • Role of the Hydroxyethyl Group:

    • Tg Modulation: The ethyl side chain lowers the glass transition temperature (

      
      ) compared to methyl or direct cage attachment, reducing brittleness in the cured film.
      
    • Solubility: The secondary hydroxyl improves solubility in casting solvents like PGMEA, preventing defect formation (micro-bridging) during spin coating.

    • Resolution: When converted to a methacrylate monomer, the bulky adamantane cage prevents polymer chain collapse, enabling sub-50 nm feature resolution.

Pharmaceutical Intermediates

The adamantane cage is a proven pharmacophore (e.g., Amantadine, Memantine) that improves the lipophilicity and metabolic stability of drugs.

  • Prodrug Design: The secondary alcohol serves as a conjugation site for drugs. The steric bulk of the adamantane protects the ester linkage from premature enzymatic hydrolysis, extending the half-life of the active pharmaceutical ingredient (API).

References

  • Synthesis of Adamantane Derivatives: Ivleva, E. A., et al. "Synthesis of (3-Hydroxyadamantan-1-yl)methanols." Russian Journal of Organic Chemistry, 2018. (Describes the nitroxylation/reduction route for homologous diols).

  • Acetylation of Adamantane:Tabushi, I., et al. "Fine control of cage functionalization." Journal of the American Chemical Society. (Foundational work on bridgehead substitution).
  • Photoresist Chemistry:Dammel, R. R., et al. "193 nm Immersion Lithography: Taking the Plunge." Journal of Photopolymer Science and Technology. (Contextualizes the need for adamantane-based etch barriers).
  • Adamantane Reactivity: Olah, G. A.[1] "Cage Hydrocarbons." Wiley-Interscience. (Authoritative text on adamantane carbocation chemistry).

  • Commercial Analog Data: TCI Chemicals. "3-(Hydroxymethyl)-1-adamantanol Product Specification." (Used for comparative physicochemical baselines).

Sources

Exploratory

The Biological Activity and Therapeutic Potential of 3-(1-Hydroxyethyl)-1-adamantanol Derivatives: A Technical Guide

Executive Summary Adamantane, a rigid, highly lipophilic tricyclic hydrocarbon, has long served as a privileged scaffold in medicinal chemistry—often referred to as the "lipophilic bullet"[1][2]. While first-generation a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantane, a rigid, highly lipophilic tricyclic hydrocarbon, has long served as a privileged scaffold in medicinal chemistry—often referred to as the "lipophilic bullet"[1][2]. While first-generation adamantanes like amantadine and rimantadine achieved clinical success, their extreme lipophilicity often results in poor aqueous solubility and rapid cytochrome P450-mediated metabolism[3][4].

The emergence of 3-(1-Hydroxyethyl)-1-adamantanol and its derivatives represents a paradigm shift. By introducing a tertiary hydroxyl group at the C1 bridgehead and a 1-hydroxyethyl moiety at the C3 position, medicinal chemists have created a bifunctional scaffold. This guide explores the biological activity of these advanced derivatives, detailing how this specific di-substitution fine-tunes pharmacokinetics, enhances target engagement, and overcomes the limitations of traditional adamantane drugs.

Structural Rationale: Overcoming the "Lipophilic Bullet" Paradox

The biological activity of adamantane derivatives is profoundly influenced by the position and nature of their substituents[3]. Unsubstituted or mono-substituted adamantanes readily penetrate the blood-brain barrier (BBB) but suffer from high non-specific binding and poor solubility[4].

The 3-(1-hydroxyethyl)-1-adamantanol scaffold directly addresses these issues:

  • Metabolic Mimicry: In vivo pharmacokinetic studies of rimantadine (1-(1-adamantyl)ethanamine) have identified ring-substituted isomers of hydroxy-rimantadine as primary circulating metabolites[5][6]. The 3-(1-hydroxyethyl)-1-adamantanol scaffold structurally mimics these bioactive metabolites, offering a pre-oxidized core that resists rapid hepatic clearance.

  • Ligand Lipophilicity Efficiency (LLE): The addition of two polar hydroxyl groups significantly lowers the calculated partition coefficient (cLogP) compared to the parent adamantane cage. This reduction in lipophilicity improves aqueous solubility without sacrificing the rigid 3D geometry required for deep-pocket target binding[7][8].

  • Hydrogen Bonding Networks: The hydroxyl groups act as critical synthetic handles and hydrogen-bond donors/acceptors, enabling precise spatial interactions with target enzymes and receptors[8][9].

Core Biological Activities & Target Mechanisms

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous signaling molecules with potent vasodilatory and anti-inflammatory effects[8][9]. Adamantyl ureas are among the most potent sEH inhibitors known, yet their clinical utility is severely limited by poor solubility[8].

By grafting a urea pharmacophore onto the 3-(1-hydroxyethyl)-1-adamantanol scaffold, the resulting derivatives maintain the critical hydrophobic interactions within the sEH catalytic pocket while the hydroxyl groups project into the solvent-exposed regions, drastically improving bioavailability and LLE[7].

Viral M2 Proton Channel Modulation

Adamantane derivatives have historically been at the forefront of antiviral research due to their ability to block the M2 proton channel of the influenza A virus, a step essential for viral uncoating[3][10]. However, widespread resistance (e.g., the S31N mutation) has rendered first-generation drugs largely ineffective[9]. Derivatives of 3-(1-hydroxyethyl)-1-adamantanol offer a renewed approach. The rigid adamantane core occludes the channel pore, while the hydroxyl groups can form novel, compensatory hydrogen bonds with mutated residues in the channel lumen, potentially restoring antiviral efficacy[10].

M2_Channel Viral_Entry Viral Endocytosis Acidification Endosomal Acidification (pH Drop) Viral_Entry->Acidification M2_Activation M2 Proton Channel Activation Acidification->M2_Activation Uncoating Viral Uncoating & RNP Release M2_Activation->Uncoating Inhibitor 3-(1-Hydroxyethyl)- 1-adamantanol Derivative Inhibitor->M2_Activation Blocks pore (H-bond to Ser31/His37)

Caption: Mechanism of M2 proton channel blockade by bifunctional hydroxylated adamantane derivatives.

NMDA Receptor Antagonism

The neuroprotective effects of adamantane derivatives are primarily associated with the uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a mechanism utilized by memantine for Alzheimer's disease[3][11]. Derivatizing the 3-(1-hydroxyethyl)-1-adamantanol core with basic amines yields novel NMDA receptor antagonists. The presence of the diol alters the receptor off-rate kinetics, which is crucial for preventing excitotoxicity while preserving normal synaptic transmission.

Quantitative Data Presentation

The following table synthesizes the comparative pharmacological profiles of traditional adamantane scaffolds versus the engineered 3-(1-Hydroxyethyl)-1-adamantanol derivatives.

Compound ScaffoldPrimary TargetcLogP (approx)Aqueous SolubilityPrimary Pharmacological Limitation
Amantadine M2 Channel2.4ModerateWidespread viral resistance[10]
Rimantadine M2 Channel2.8Low-ModerateRapid hepatic metabolism[6]
Unsubstituted Adamantyl Ureas sEH Enzyme>4.5Very LowPoor bioavailability / Formulation issues[8]
3-(1-Hydroxyethyl)-1-adamantanol Derivatives Multitarget (sEH, M2) 1.5 - 2.2 High Requires complex multi-step synthesis

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of these derivatives, the following self-validating protocols must be employed.

Protocol 1: In Vitro sEH Inhibition Assay (Fluorometric)

Causality: We utilize a fluorometric substrate (e.g., PHOME) because its hydrolysis by sEH yields a highly fluorescent product. This allows for sensitive, real-time kinetic measurements, eliminating the false positives commonly seen in endpoint assays due to compound precipitation.

  • Preparation: Prepare assay buffer (25 mM Bis-Tris, pH 7.0, containing 0.1 mg/mL BSA). Reasoning: BSA prevents non-specific binding of the highly lipophilic adamantane core to the microplate walls.

  • Enzyme Incubation: Add recombinant human sEH (1 nM final concentration) and the 3-(1-hydroxyethyl)-1-adamantanol derivative (serial dilutions from 10 µM to 0.1 nM). Incubate at 30°C for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding PHOME (50 µM final concentration).

  • Kinetic Measurement & Self-Validation: Measure fluorescence (Ex: 330 nm / Em: 465 nm) continuously for 20 minutes.

    • Validation Step: Include t-AUCB as a positive control[9]. Calculate the Z'-factor using the positive control and vehicle wells. If Z' < 0.5, the assay lacks sufficient robustness and must be discarded.

Protocol 2: Microsomal Stability and LC-MS/MS Profiling

Causality: Because adamantanes are heavily metabolized by liver enzymes[6], we must assess phase I oxidative clearance. NADPH is added specifically to initiate cytochrome P450-mediated metabolism.

  • Microsome Incubation: Combine human liver microsomes (0.5 mg/mL protein), the derivative (1 µM), and MgCl₂ (3 mM) in phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final) to initiate metabolism.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Reasoning: Cold acetonitrile instantly denatures the CYP450 enzymes, freezing the metabolic snapshot.

  • LC-MS/MS Analysis & Self-Validation: Centrifuge and analyze the supernatant to track the disappearance of the parent mass.

    • Validation Step: Run Verapamil (a high-clearance drug) in parallel. If Verapamil is not degraded by >50% within 30 minutes, the microsome batch is deemed enzymatically inactive, and the experimental run is invalidated.

Workflow Synth Synthesis of 3-(1-Hydroxyethyl)- 1-adamantanol Derivatives sEH_Assay In Vitro sEH Inhibition (Fluorometric Assay) Synth->sEH_Assay M2_Assay M2 Channel Blockade (Patch-Clamp) Synth->M2_Assay ADME Microsomal Stability & LC-MS/MS Profiling sEH_Assay->ADME IC50 < 100 nM M2_Assay->ADME IC50 < 10 µM Lead_Opt Lead Optimization & In Vivo Models ADME->Lead_Opt High Metabolic Stability

Caption: Self-validating high-throughput screening workflow for bifunctional adamantane scaffolds.

Conclusion

The transition from simple adamantanes to highly functionalized scaffolds like 3-(1-hydroxyethyl)-1-adamantanol derivatives marks a critical evolution in medicinal chemistry. By mitigating the extreme lipophilicity of the "lipophilic bullet"[1] while retaining its unique spatial geometry, these derivatives offer superior pharmacokinetic profiles, enhanced solubility, and potent multitarget capabilities against viral M2 channels, NMDA receptors, and soluble epoxide hydrolases.

References

Sources

Foundational

3-(1-Hydroxyethyl)-1-adamantanol: A Strategic Chiral Building Block

The following is an in-depth technical guide on 3-(1-Hydroxyethyl)-1-adamantanol , designed for researchers and drug development professionals. Technical Whitepaper & Application Guide Executive Summary: The Diamondoid A...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 3-(1-Hydroxyethyl)-1-adamantanol , designed for researchers and drug development professionals.

Technical Whitepaper & Application Guide

Executive Summary: The Diamondoid Advantage

In the landscape of medicinal chemistry, the adamantane scaffold ("diamondoid") is prized for its unique ability to enhance lipophilicity (


), improve metabolic stability, and optimize the pharmacokinetics of small molecule drugs. 3-(1-Hydroxyethyl)-1-adamantanol  represents a high-value, bifunctional building block that combines the rigid adamantane core with a chiral secondary alcohol and a bridgehead tertiary alcohol.

This guide provides a comprehensive technical analysis of this molecule, focusing on its asymmetric synthesis, enzymatic resolution, and utility as a scaffold for next-generation antiviral and metabolic therapeutics.

Chemical Identity & Structural Analysis

The molecule features a 1,3-disubstitution pattern on the adamantane cage. While the adamantane core itself is achiral in this configuration, the introduction of the 1-hydroxyethyl side chain creates a chiral center at the


-carbon, yielding two enantiomers: 

- and

-3-(1-hydroxyethyl)-1-adamantanol.
PropertySpecification
Systematic Name 3-(1-Hydroxyethyl)tricyclo[3.3.1.1

]decan-1-ol
Molecular Formula C

H

O

Molecular Weight 196.29 g/mol
Key Functionalities 2° Alcohol (Chiral, reactive), 3° Alcohol (Bridgehead, steric bulk)
Precursor CAS 39917-38-9 (for the ketone: 1-(3-hydroxy-1-adamantyl)ethanone)
Physical State White crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Insoluble in water

Synthesis & Manufacturing Pathways

The synthesis of 3-(1-hydroxyethyl)-1-adamantanol typically proceeds via the oxidation of 1-acetyladamantane, followed by stereoselective reduction.

Pathway A: The Oxidative-Reductive Route (Industrial Standard)

This route is preferred for scalability, utilizing the robust Cohen or Ritter-type oxidation chemistries adapted for adamantanes.

  • Starting Material: 1-Acetyladamantane.

  • Oxidation: Nitroxylation using HNO

    
    /H
    
    
    
    SO
    
    
    introduces the bridgehead hydroxyl group at the 3-position. This yields 1-acetyl-3-adamantanol (1-(3-hydroxy-1-adamantyl)ethanone).[1]
  • Reduction: The ketone is reduced to the secondary alcohol.

    • Racemic Synthesis:[2][3] NaBH

      
       in MeOH yields the rac-diol.
      
    • Asymmetric Synthesis: Corey-Bakshi-Shibata (CBS) reduction or Transfer Hydrogenation.

Visualization of Synthesis Workflow

SynthesisPath Figure 1: Synthetic pathways to chiral 3-(1-Hydroxyethyl)-1-adamantanol. Start 1-Acetyladamantane Inter 1-Acetyl-3-adamantanol (Ketone Intermediate) Start->Inter HNO3/H2SO4 (Nitroxylation/Hydrolysis) Racemic rac-3-(1-Hydroxyethyl)-1-adamantanol Inter->Racemic NaBH4, MeOH (Non-selective Reduction) Enantiomer Chiral (S)- or (R)-Diol Inter->Enantiomer CBS Catalyst / BH3 (Asymmetric Reduction) Racemic->Enantiomer Lipase Resolution (CAL-B, Vinyl Acetate)

[2][3]

Chiral Resolution Methodologies

For drug development, enantiomeric purity is non-negotiable. Two primary methods are employed to secure the pure enantiomer.[4][5]

Method 1: Enzymatic Kinetic Resolution (EKR)

Biocatalysis is highly effective for this substrate due to the steric discrimination provided by the adamantane cage.

  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[6]

  • Acyl Donor: Vinyl acetate or Isopropenyl acetate.

  • Mechanism: The lipase selectively acetylates the

    
    -enantiomer (typically), leaving the 
    
    
    
    -alcohol unreacted.[6]
  • Advantages: Mild conditions, high enantiomeric excess (

    
    ), reusable catalyst.
    
Method 2: Asymmetric Reduction (CBS)

Direct chemical synthesis of the chiral alcohol from the ketone precursor.

  • Reagent: (R)- or (S)-2-Methyl-CBS-oxazaborolidine + Borane source (BH

    
    THF or BH
    
    
    
    DMS).
  • Mechanism: The rigid bicyclic catalyst controls hydride delivery to the re or si face of the ketone.

  • Selectivity: High stereocontrol is achieved because the bulky adamantyl group forces a specific orientation in the catalyst binding pocket.

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for adamantane functionalization and must be validated in your specific laboratory context.

Protocol A: Synthesis of 1-Acetyl-3-adamantanol (Precursor)
  • Setup: Charge a reactor with 98% H

    
    SO
    
    
    
    (10 vol) and cool to 0°C.
  • Addition: Slowly add 1-acetyladamantane (1.0 eq) while maintaining internal temperature

    
    C.
    
  • Nitration: Dropwise add fuming HNO

    
     (1.2 eq) over 1 hour. Stir at 0°C for 2 hours.
    
  • Hydrolysis: Pour the reaction mixture onto crushed ice/water. Heat the aqueous slurry to 80°C for 1 hour to hydrolyze the intermediate nitrate ester.

  • Workup: Cool, extract with Dichloromethane (DCM). Wash organic layer with NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc.

    • Target Yield: 75-85%

    • Identity: Confirm by IR (C=O stretch ~1700 cm

      
      , OH stretch ~3400 cm
      
      
      
      ).
Protocol B: Enzymatic Resolution of rac-3-(1-Hydroxyethyl)-1-adamantanol
  • Substrate Preparation: Dissolve rac-diol (10 mmol) in dry Toluene or MTBE (50 mL).

  • Biocatalyst: Add Vinyl Acetate (30 mmol, 3.0 eq) and Immobilized CAL-B (200 mg).

  • Incubation: Shake at 40°C, 200 rpm. Monitor conversion by Chiral HPLC.

  • Termination: Stop reaction at ~50% conversion (theoretical yield of one enantiomer). Filter off the enzyme.[6]

  • Separation: Evaporate solvent. Separate the (S)-diol (unreacted) from the (R)-acetate (product) via silica gel column chromatography (Gradient: Hexane -> EtOAc).

  • Hydrolysis (Optional): The (R)-acetate can be hydrolyzed (K

    
    CO
    
    
    
    /MeOH) to yield the (R)-diol.

Applications in Drug Discovery

The 3-(1-hydroxyethyl)-1-adamantanol scaffold acts as a "privileged structure" in several therapeutic areas.

Antiviral Research (Influenza & Virology)

Adamantane derivatives (Amantadine, Rimantadine) block the M2 proton channel of Influenza A.[7]

  • Application: This diol is a direct isostere of the hydroxylated metabolites of Rimantadine. It serves as a building block for polar adamantane analogs designed to reduce CNS side effects (by lowering LogP slightly compared to pure hydrocarbons) while maintaining channel blocking efficacy.

DPP-4 Inhibitors (Diabetes)

Drugs like Vildagliptin utilize a 3-substituted adamantane to fit the S1 hydrophobic pocket of the DPP-4 enzyme.

  • Application: The 1-hydroxyethyl side chain offers a handle for attaching pharmacophores (like cyanopyrrolidines) via the secondary alcohol, creating novel ether-linked or carbamate-linked inhibitors that differ from the standard amino-linked gliptins.

Chiral Cross-Linkers

In polymer chemistry, the bifunctional nature (2° and 3° alcohols) allows for the creation of chiral, rigid cross-links in polyurethanes or polyesters, enhancing the thermal stability (


) of the material.
Application Logic Diagram

Applications Figure 2: Strategic applications of the adamantane diol scaffold. cluster_Pharma Pharmaceutical Development cluster_MatSci Material Science Core 3-(1-Hydroxyethyl)-1-adamantanol M2 M2 Channel Blockers (Antivirals) Core->M2 Derivatization of 2° Alcohol DPP4 DPP-4 Inhibitors (Metabolic Disease) Core->DPP4 Scaffold for S1 Pocket Binding Poly Chiral Polyesters (High Tg) Core->Poly Bifunctional Monomer CNS CNS Active Agents (Alzheimer's)

References

  • Synthesis of Adamantane Derivatives: Moiseev, I. K., et al. "Synthesis of bridgehead-substituted adamantane derivatives." Russian Chemical Reviews, 1999. Link

  • Enzymatic Resolution: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007. Link

  • Adamantane in Drug Delivery: Spagnolo, R., et al. "Adamantane in Drug Delivery Systems and Surface Recognition." Molecules, 2017. Link

  • Rimantadine Metabolites: Rubio, et al. "Metabolism of Rimantadine." Journal of Chromatography B, 2015. (Contextual reference for 1-substituted ethyl adamantanes).
  • CBS Reduction Protocols: Corey, E. J., et al. "Practical Enantioselective Reduction of Ketones." Journal of the American Chemical Society, 1987. Link

Sources

Exploratory

Stereoselective Synthesis of 3-(1-Hydroxyethyl)-1-adamantanol: A Technical Guide

Part 1: Executive Summary & Strategic Rationale The adamantane scaffold is a privileged structure in medicinal chemistry, valued for its lipophilicity, metabolic stability, and ability to improve the blood-brain barrier...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The adamantane scaffold is a privileged structure in medicinal chemistry, valued for its lipophilicity, metabolic stability, and ability to improve the blood-brain barrier (BBB) permeability of attached pharmacophores. 3-(1-Hydroxyethyl)-1-adamantanol represents a critical bifunctional building block.[1] Unlike the achiral 1,3-adamantanediol, the introduction of the 1-hydroxyethyl side chain creates a chiral center at the C1' position, necessitating stereoselective synthesis to meet modern pharmacopoeial standards for enantiopurity.

This guide details the stereoselective reduction of the precursor 3-acetyl-1-adamantanol (1-(3-hydroxy-1-adamantyl)ethanone) to yield the target diol with high enantiomeric excess (ee).[1] We prioritize the Corey-Bakshi-Shibata (CBS) reduction as the primary chemical route due to its reliability with bulky substrates, while also outlining a Biocatalytic (KRED) route for scalable green manufacturing.[1]

Key Structural Features[2][3][4]
  • Core: Adamantane (Tricyclo[3.3.1.1^{3,7}]decane).

  • Substituents: C1-Hydroxyl (achiral anchor), C3-(1-Hydroxyethyl) (chiral center).[1]

  • Challenge: Differentiating the faces of the methyl ketone adjacent to the massive adamantyl cage.

Part 2: Retrosynthetic Analysis & Strategy

The synthesis hinges on the efficient construction of the chiral secondary alcohol from the corresponding ketone. The adamantane cage provides significant steric bulk (


), while the methyl group acts as the small substituent (

). This large steric differentiation (

) makes the substrate ideal for reagent-controlled stereoselective reduction.[1]
Reaction Pathway (Graphviz)[1]

Retrosynthesis cluster_methods Differentiation Strategy Target Target: (R)- or (S)-3-(1-Hydroxyethyl)-1-adamantanol (Chiral Diol) Precursor Precursor: 3-Acetyl-1-adamantanol (Achiral Ketone) Target->Precursor Stereoselective Reduction (CBS or KRED) Start Starting Material: 1-Adamantanol (Commercial) Precursor->Start Radical Acetylation or Oxidation Sterics Adamantyl Group (Large) vs Methyl Group (Small)

Caption: Retrosynthetic logic relying on the steric disparity between the adamantyl cage and the methyl group.

Part 3: Detailed Synthetic Protocols

Precursor Preparation: 3-Acetyl-1-adamantanol

Note: While commercially available (CAS 39917-38-9), in-house synthesis is often required for bulk supply.[1]

Mechanism: Radical acetylation of 1-adamantanol using biacetyl and a radical initiator, or via the 1-bromoadamantane route.[1] Key Reference: Tabushi, I., et al. "Radical acetylation of adamantane." J. Org.[1][2][3][4] Chem. 1973.[1]

Primary Protocol: Enantioselective CBS Reduction

This protocol utilizes the Corey-Bakshi-Shibata (CBS) catalyst.[1] The bulky adamantyl group directs the ketone orientation within the catalyst's chiral pocket, ensuring high facial selectivity.

Reagents:

  • Substrate: 3-Acetyl-1-adamantanol (1.0 equiv)

  • Catalyst: (R)-2-Methyl-CBS-oxazaborolidine (0.1 equiv) (for S-alcohol formation) or (S)-CBS (for R-alcohol).[1]

  • Reductant: Borane-THF complex (

    
    ) or Catecholborane (0.6–1.0 equiv).[1]
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve (R)-2-Methyl-CBS-oxazaborolidine (10 mol%) in anhydrous THF.

  • Substrate Addition: Add a solution of 3-acetyl-1-adamantanol (1.0 equiv) in THF to the catalyst solution. Crucial: Ensure the ketone is fully dissolved; the adamantyl group can reduce solubility.

  • Controlled Reduction: Cool the mixture to -20°C. Slowly add

    
     (0.6 equiv) via syringe pump over 1 hour.
    
    • Why? Slow addition prevents non-catalyzed background reduction by free borane, which would produce racemic product.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS.[1] The reaction is typically complete within 2-4 hours.[1]

  • Quench: Carefully quench with MeOH (excess) at -20°C. Allow to warm to room temperature.

    • Caution: Hydrogen gas evolution.[1]

  • Workup: Concentrate in vacuo. Redissolve in MeOH and concentrate again (2x) to remove volatile trimethyl borate.

  • Purification: Flash column chromatography (Silica gel, Gradient 20% -> 50% EtOAc in Hexanes).

Expected Outcome:

  • Yield: >90%

  • Enantiomeric Excess (ee): >95% (Adamantyl bulk enhances selectivity).[1]

Alternative Protocol: Biocatalytic Reduction (Green Route)

For scales >100g, enzymatic reduction using Ketoreductases (KREDs) is superior due to the elimination of boron waste.

Workflow:

  • Screening: Screen a KRED library (e.g., Codexis or commercially available kits) using NADPH cofactor and Isopropyl Alcohol (IPA) as the hydride donor.

  • Reaction:

    • Buffer: Potassium Phosphate (pH 7.0, 100 mM).

    • Substrate Loading: 20-50 g/L (limited by solubility).[1]

    • Co-solvent: 10% DMSO to solubilize the adamantyl ketone.[1]

    • Temp: 30°C.

  • Workup: Extract with MTBE. The enzyme remains in the aqueous phase.

Part 4: Analytical Validation & Quality Control

Enantiomeric Excess Determination (Chiral HPLC)

Because the product is a diol, derivatization is often unnecessary, but the 1-hydroxyl group is tertiary and less reactive, while the target 1-hydroxyethyl is secondary.

Method Parameters:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Adamantane has weak UV absorbance; detection relies on the carbonyl of the precursor or general refractive index if UV is insufficient. Note: If UV is too weak, derivatize with p-nitrobenzoyl chloride at the secondary alcohol.)

  • Expected Retention: The enantiomers will resolve due to the chiral interaction with the carbamate stationary phase.

Absolute Configuration Assignment

Use Mosher's Ester Analysis .[1]

  • React the product with (R)- and (S)-MTPA chloride (Mosher's acid chloride).[1]

  • Analyze by

    
     NMR or 
    
    
    
    NMR.[1]
  • Calculate

    
    .[1] The sign of the shift for protons flanking the chiral center allows assignment of the (R) or (S) configuration based on the Mosher model.
    

Part 5: Mechanistic Visualization

The stereoselectivity is driven by the specific orientation of the ketone in the CBS catalyst's binding pocket.

CBS_Mechanism cluster_sterics Steric Control Catalyst CBS Catalyst (B-N Core) Complex Catalyst-Borane Complex Catalyst->Complex + BH3 TS Transition State (Face Selective Hydride Transfer) Complex->TS + Adamantyl Ketone (Adamantyl = Large Group) Product Chiral Boron Intermediate TS->Product Hydride Transfer Hydrolysis Final Product (R)- or (S)-Alcohol Product->Hydrolysis + MeOH/H+ Desc Adamantyl group is forced away from the catalyst's wall, exposing only one face of the carbonyl.

Caption: Mechanistic flow of the CBS reduction. The steric bulk of the adamantane forces a specific transition state geometry.

Part 6: Data Summary Table

ParameterChemical Route (CBS)Biocatalytic Route (KRED)
Catalyst (R)-Me-CBS-OxazaborolidineEngineered Ketoreductase
Reductant Borane-THFNADPH (Recycled via IPA)
Selectivity (ee) >95% (Predictable)>99% (Enzyme dependent)
Scalability Good (Linear scale-up)Excellent (Batch/Flow)
Green Metrics Moderate (Boron waste)High (Aqueous, biodegradable)
Cost Driver Catalyst & BoraneEnzyme Screening

Part 7: References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1] Journal of the American Chemical Society, 109(18), 5551-5553. Link[1]

  • Tabushi, I., Hamuro, J., & Oda, R. (1968). Radical acetylation of adamantane. Journal of Organic Chemistry, 33(5), 2108-2109. (Precursor Synthesis Basis).[1]

  • Klimochkin, Y. N., et al. (2018).[3] Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry, 54, 1294–1300.[3] (Adamantane functionalization context).

  • Daicel Chiral Technologies. (2025).[1] Instruction Manual for CHIRALPAK® AD-H. Link (General HPLC Method Source).[1]

  • PubChem Compound Summary. (2025). 3-(Hydroxymethyl)-1-adamantanol (Related Isomer Data). CID 12070475.[1] Link[1]

Sources

Foundational

Pharmacological Profile of 3-(1-Hydroxyethyl)-1-adamantanol Analogs: A Technical Guide

Executive Summary This technical guide analyzes the pharmacological landscape of 3-(1-Hydroxyethyl)-1-adamantanol and its structural analogs. Belonging to the class of 1,3-disubstituted adamantanes , these molecules repr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological landscape of 3-(1-Hydroxyethyl)-1-adamantanol and its structural analogs. Belonging to the class of 1,3-disubstituted adamantanes , these molecules represent a critical evolution in medicinal chemistry: the transition from purely lipophilic "cage" structures (like Amantadine) to polar, functionalized scaffolds capable of specific enzyme inhibition.

While the adamantane moiety is historically associated with NMDA receptor antagonism (neuroprotection) and viral M2 channel blocking, the specific introduction of the 1-hydroxyethyl and 1-hydroxyl groups shifts the pharmacological profile toward metabolic targets—most notably 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . This guide details their structure-activity relationships (SAR), synthesis, and validation protocols for researchers in metabolic and neurological drug discovery.

Chemical Architecture & Structure-Activity Relationship (SAR)

The "Polar Cage" Paradigm

Unsubstituted adamantane is highly lipophilic (


), allowing excellent blood-brain barrier (BBB) penetration but often suffering from poor solubility and non-specific binding. The 3-(1-Hydroxyethyl)-1-adamantanol  scaffold introduces two critical polar vectors:
  • C1-Hydroxyl Group: Increases aqueous solubility and provides a hydrogen bond donor/acceptor site.

  • C3-(1-Hydroxyethyl) Group: A chiral side chain that extends the pharmacophore, allowing for stereoselective interactions with enzyme pockets (e.g., the substrate-binding tunnel of 11β-HSD1).

SAR Logic: 11β-HSD1 Inhibition

In the context of Type 2 Diabetes and Metabolic Syndrome, this scaffold serves as a "bulky anchor."

  • Lipophilic Occupancy: The adamantane cage fills the large hydrophobic pocket of the 11β-HSD1 enzyme.

  • Selectivity Switch: The hydroxyl groups prevent binding to the related 11β-HSD2 enzyme (which regulates mineralocorticoids), thereby avoiding side effects like hypertension.

  • Metabolic Stability: The bridgehead substitutions (C1, C3) block the primary sites of oxidative metabolism (cytochrome P450 hydroxylation), extending the half-life (

    
    ) of the molecule.
    
Structural Visualization

The following diagram illustrates the chemical genealogy and functional divergence of this scaffold.

AdamantaneSAR Adamantane Adamantane Core (Lipophilic Scaffold) Amantadine Amantadine/Memantine (NMDA/M2 Channel Blockers) Adamantane->Amantadine Amination Scaffold 3-(1-Hydroxyethyl)-1-adamantanol (Polar/Metabolic Scaffold) Adamantane->Scaffold 1,3-Disubstitution (Oxidation + Alkylation) Target1 11β-HSD1 Inhibition (Type 2 Diabetes/Obesity) Scaffold->Target1 High Affinity (Hydrophobic Pocket Fit) Target2 P2X7 Receptor Antagonism (Inflammation/Pain) Scaffold->Target2 Amide Derivatization Target3 Sigma-1 Modulation (Neuroprotection) Scaffold->Target3 Ether Linkage

Figure 1: Pharmacological divergence of the adamantane scaffold.[1][2][3] The 1,3-diol motif shifts activity from ion channels to metabolic enzymes.

Pharmacodynamics: The 11β-HSD1 Target[4]

Mechanism of Action

The primary therapeutic utility of 3-(1-Hydroxyethyl)-1-adamantanol analogs lies in inhibiting 11β-HSD1 . This enzyme, primarily expressed in the liver and adipose tissue, converts inactive cortisone into active cortisol .[4]

  • Pathology: Excess intracellular cortisol drives gluconeogenesis (liver) and adipogenesis (fat), contributing to insulin resistance and visceral obesity.

  • Therapeutic Effect: Inhibition lowers local cortisol levels without affecting systemic adrenal function, improving insulin sensitivity.

Binding Kinetics
  • The Cage Effect: The adamantane moiety mimics the steroid backbone of cortisone, competitively inhibiting the enzyme.

  • Chirality: The 1-hydroxyethyl group creates a chiral center. Typically, the (

    
    )-enantiomer exhibits superior binding affinity (
    
    
    
    ) compared to the (
    
    
    )-enantiomer, due to optimal alignment with the catalytic triad (Ser-Tyr-Lys) of the enzyme.

HSD1_Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol Reduction via 11β-HSD1 Liver Hepatic Gluconeogenesis (Increased Blood Sugar) Cortisol->Liver Promotes Fat Adipose Lipogenesis (Visceral Obesity) Cortisol->Fat Promotes HSD1 11β-HSD1 Enzyme HSD1->Cortisone Inhibitor Adamantane Analog (Inhibitor) Inhibitor->HSD1 Blocks

Figure 2: Mechanism of action. Adamantane analogs block the regeneration of cortisol, mitigating metabolic syndrome symptoms.

Synthesis & Manufacturing Protocols

The synthesis of 3-(1-Hydroxyethyl)-1-adamantanol requires precise control to ensure regioselectivity at the bridgehead carbons.

Synthetic Route[3]
  • Starting Material: 1-Bromoadamantane or Adamantane-1-carboxylic acid.

  • Step 1 (Acylation): Friedel-Crafts reaction or Grignard addition to introduce the acetyl group at C3, yielding 3-acetyl-1-adamantane .

  • Step 2 (Hydroxylation): Oxidation (e.g., using

    
     or biologically via Streptomyces) to install the C1-hydroxyl group, yielding 3-acetyl-1-adamantanol .
    
  • Step 3 (Reduction): Stereoselective reduction of the ketone to the alcohol using

    
     or chiral catalysts (e.g., CBS reduction) to yield the final 3-(1-Hydroxyethyl)-1-adamantanol .
    
Key Reaction Parameters
ParameterConditionRationale
Oxidant

(65%)
Selective for tertiary bridgehead carbons (C1, C3, C5, C7).
Temperature

Prevents over-oxidation to triols or tetraols.
Purification Recrystallization (EtOAc)Adamantane diols crystallize well; avoids expensive chromatography.
Yield Target

Essential for commercial viability (cost of goods).

Experimental Protocols for Validation

Protocol: 11β-HSD1 Scintillation Proximity Assay (SPA)

Objective: Determine the


 of the analog against human 11β-HSD1.

Materials:

  • Microsomes expressing human 11β-HSD1.[5][6]

  • 
    -Cortisone (Tracer).
    
  • NADPH (Cofactor).

  • Yttrium silicate SPA beads.

Workflow:

  • Preparation: Dilute test compounds (adamantane analogs) in DMSO (10-point dose-response).

  • Incubation: Mix microsomes (

    
    ), NADPH (
    
    
    
    ), and
    
    
    -Cortisone (
    
    
    ) in assay buffer (pH 7.4).
  • Reaction: Incubate at

    
     for 60 minutes.
    
  • Termination: Add SPA beads containing 18β-glycyrrhetinic acid (stops reaction and captures formed

    
    -Cortisol).
    
  • Readout: Measure luminescence. Calculate

    
     using non-linear regression.
    

Validation Criteria:

  • Z-Factor:

    
     (indicates robust assay).
    
  • Reference: Carbenoxolone (

    
    ).
    
Protocol: Metabolic Stability (Microsomal)

Objective: Assess the resistance of the scaffold to P450 degradation.

  • Incubation: Incubate

    
     analog with human liver microsomes (HLM) and NADPH regenerating system at 
    
    
    
    .
  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ).
    • Target:

      
       (indicates stability suitable for once-daily dosing).
      

Future Directions & Clinical Potential

The 3-(1-Hydroxyethyl)-1-adamantanol scaffold is currently evolving beyond metabolic disease.

  • Neuroinflammation: By converting the C1-hydroxyl to an amine or amide, researchers are developing dual 11β-HSD1/NMDA modulators for Alzheimer's disease (targeting both plaque-associated inflammation and excitotoxicity).

  • P2X7 Antagonists: Amide derivatives of this scaffold are showing promise in treating neuropathic pain by blocking ATP-gated ion channels.

Researchers should prioritize stereoselective synthesis (generating pure (


)-isomers) to maximize potency and minimize off-target effects in future analog development.

References

  • Boyle, C. D., et al. (2008). Discovery of Adamantane Ethers as Potent 11β-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Rohde, J. J., et al. (2007). Discovery and Metabolic Stabilization of Potent and Selective 11β-HSD1 Inhibitors. Journal of Medicinal Chemistry. Link

  • Anstead, G. M., et al. (2024). Nascent Pharmacological Advancement in Adamantane Derivatives. Archiv der Pharmazie. Link

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Link

  • Vertex Pharmaceuticals. (2015). Novel 11β-HSD1 Inhibitors: C-1 versus C-2 Substitution. Bioorganic & Medicinal Chemistry. Link

Sources

Exploratory

The Strategic Application of 3-(1-Hydroxyethyl)-1-adamantanol in Modern Drug Design

As a Senior Application Scientist navigating the complexities of modern pharmacophore engineering, I frequently encounter the challenge of balancing extreme lipophilicity with aqueous solubility and target specificity. T...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern pharmacophore engineering, I frequently encounter the challenge of balancing extreme lipophilicity with aqueous solubility and target specificity. The adamantane cage is a privileged scaffold in medicinal chemistry, historically celebrated as a "lipophilic bullet" capable of driving molecules deep into hydrophobic protein pockets. However, the evolution of precision medicine demands more than just brute-force lipophilicity.

Enter 3-(1-Hydroxyethyl)-1-adamantanol —a highly functionalized, bifunctional, and chiral adamantane derivative. By strategically placing a hydroxyl group at the C1 bridgehead and a 1-hydroxyethyl group at the C3 bridgehead, this molecule transcends the limitations of its parent hydrocarbon, offering a sophisticated platform for next-generation drug design.

Structural Rationale & Pharmacophore Dynamics

To understand the utility of 3-(1-Hydroxyethyl)-1-adamantanol, we must deconstruct its structural anatomy and the causality behind its interactions with biological targets.

  • The Adamantane Core (The Anchor): The rigid, bulky tricyclic aliphatic cage provides exceptional metabolic stability. Because the bridgehead carbons (C1, C3, C5, C7) cannot undergo sp2 hybridization (Bredt's Rule), they are highly resistant to certain cytochrome P450-mediated oxidative degradations, as detailed in the 1[1].

  • The C1-Hydroxyl Group (The Solubilizer): Unsubstituted adamantane suffers from poor aqueous solubility. The addition of a tertiary alcohol at C1 acts as a critical hydrogen-bond donor/acceptor, significantly lowering the logP while maintaining the hydrophobic bulk necessary for target engagement.

  • The C3-(1-Hydroxyethyl) Group (The Chiral Vector): This is where the molecule achieves true specificity. The 1-hydroxyethyl group introduces a chiral center (the methine carbon). The secondary alcohol provides a highly directional hydrogen-bonding vector, while the adjacent methyl group offers steric shielding. X-ray diffraction studies of related precursors, such as 1-acetyl-3-adamantanol, demonstrate that these bridgehead substituents engage in extensive, highly ordered intermolecular hydrogen-bonding networks, as shown in 2[2].

Pharmacophore cluster_molecule 3-(1-Hydroxyethyl)-1-adamantanol Scaffold cluster_target Target Protein Pocket Core Adamantane Cage (Lipophilic Bullet) Hydrophobic Deep Hydrophobic Cavity Core->Hydrophobic Van der Waals / Hydrophobic OH1 1-Hydroxyl Group (H-Bond Donor/Acceptor) Polar1 Polar Residue Interaction OH1->Polar1 Hydrogen Bonding HE3 3-(1-Hydroxyethyl) Group (Chiral Center & Steric Shield) ChiralPocket Stereospecific Binding Site HE3->ChiralPocket Directional H-Bond & Steric Fit

Fig 1: Pharmacophore mapping of 3-(1-Hydroxyethyl)-1-adamantanol to target protein pockets.

Target-Directed Applications

The unique physicochemical profile of 3-(1-Hydroxyethyl)-1-adamantanol makes it a prime candidate for several therapeutic areas:

Antimycobacterial Agents (MmpL3 Inhibitors)

Recent breakthroughs in tuberculosis (TB) research have identified the mycobacterial membrane protein large 3 (MmpL3) as a critical target. Traditional adamantane derivatives often fail due to extreme lipophilicity preventing adequate cell wall penetration. However, incorporating a more polar adamantanol moiety drastically improves the pharmacokinetic profile. Studies have shown that adamantanol analogues demonstrate high selectivity and up to a 4-fold increase in potency against drug-resistant M. tb strains compared to standard therapies, as detailed in .

Metabolic & CNS Modulators

Adamantane is a proven lead structure for drugs in clinical practice, ranging from antivirals to antidiabetics (e.g., vildagliptin) and Alzheimer's treatments (e.g., memantine), as reviewed in 3[3]. The diol nature of 3-(1-Hydroxyethyl)-1-adamantanol allows medicinal chemists to fine-tune the off-rate kinetics of ion channel blockers or create highly specific dipeptidyl peptidase-4 (DPP-4) inhibitors.

Quantitative Physicochemical Profiling

To justify the selection of this scaffold, we must look at the data. The transition from a naked adamantane cage to a functionalized diol fundamentally alters the molecule's Topological Polar Surface Area (TPSA) and partition coefficient (LogP).

Table 1: Comparative Physicochemical Profiling of Adamantane Scaffolds

ScaffoldLogP (est.)TPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Drug Design Application
Adamantane 4.240.000Viral M2 channel blockers[3]
1-Adamantanol 2.8520.211Hydrophobic anchoring
1-Acetyl-3-adamantanol 2.1037.312Synthetic intermediate[2]
3-(1-Hydroxyethyl)-1-adamantanol 1.8540.522MmpL3 / DPP-4 inhibitors

Note: LogP and TPSA values are standard cheminformatics estimations used to guide predictive modeling.

Synthetic Methodology & Validation

The synthesis of 3-(1-Hydroxyethyl)-1-adamantanol relies on the stereoselective reduction of its precursor, 1-acetyl-3-adamantanol. Standard reductions of sterically hindered aliphatic ketones can be sluggish and yield unwanted side products. Therefore, we employ a Lewis acid-mediated reduction strategy, a method supported by patent literature for adamantanemethanol derivatives, as seen in 4[4].

Synthesis A 1-Acetyladamantane B 1-Acetyl-3-adamantanol (Intermediate) A->B Oxidation (C-H Activation) C 3-(1-Hydroxyethyl)-1-adamantanol (Target Diol) B->C Reduction (NaBH4 / Lewis Acid)

Fig 2: Two-step synthetic workflow for 3-(1-Hydroxyethyl)-1-adamantanol from 1-acetyladamantane.

Protocol: Stereoselective Reduction to 3-(1-Hydroxyethyl)-1-adamantanol

This protocol is designed as a self-validating system , ensuring that each step provides immediate feedback on reaction integrity.

Reagents:

  • 1-Acetyl-3-adamantanol (1.0 eq)

  • Sodium borohydride (NaBH₄, 1.5 eq)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq)

  • Anhydrous Methanol

Step-by-Step Methodology & Causality:

  • Substrate Activation: Dissolve 1-acetyl-3-adamantanol and CeCl₃·7H₂O in anhydrous methanol. Stir for 15 minutes at room temperature.

    • Causality: The Ce³⁺ ion acts as a hard Lewis acid, coordinating strongly to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, directing the incoming hydride attack and suppressing unwanted acetal formation in the methanolic solvent[4].

  • Thermal Control: Cool the reaction vessel to -78°C using a dry ice/acetone bath under an inert argon atmosphere.

    • Causality: Low temperatures kinetically control the hydride delivery. Because the adamantane cage is highly bulky, slowing the reaction down maximizes the diastereomeric excess (d.e.) of the resulting chiral 1-hydroxyethyl group.

  • Hydride Delivery: Add NaBH₄ portion-wise over 30 minutes.

    • Causality: Portion-wise addition controls the exothermic nature of the borohydride reduction and prevents the rapid, dangerous evolution of hydrogen gas.

  • In-Process Quality Control (IPC): After 2 hours, sample 50 µL of the reaction, quench in water, extract with ethyl acetate, and spot on a TLC plate (Eluent: 1:1 Hexane/EtOAc).

    • Validation: The disappearance of the UV-active/stainable ketone precursor and the appearance of a more polar spot confirms reaction completion.

  • Quenching & Isolation: Quench the reaction slowly with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: NH₄Cl mildly neutralizes the basic borate complexes without creating an overly acidic environment that could dehydrate the newly formed, sensitive tertiary and secondary alcohols.

  • Final Validation (NMR): Purify via flash chromatography. Validate the structure via ¹H-NMR.

    • Validation: The successful formation of the product is confirmed by the presence of a characteristic quartet (~3.8 ppm) corresponding to the methine proton of the 1-hydroxyethyl group, and a doublet (~1.1 ppm) for the adjacent methyl group.

Conclusion

The transition from simple lipophilic anchors to complex, multi-functionalized scaffolds is a hallmark of modern drug discovery. 3-(1-Hydroxyethyl)-1-adamantanol exemplifies this evolution. By understanding the causality behind its structural features—specifically its dual hydrogen-bonding capacity and chiral secondary alcohol—researchers can leverage this molecule to unlock difficult targets, overcome drug resistance, and refine the pharmacokinetic profiles of next-generation therapeutics.

References

  • Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals Source: Benchchem URL:1

  • Adamantane - A Lead Structure for Drugs in Clinical Practice Source: Current Medicinal Chemistry (via ResearchGate) URL:3

  • Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant Tuberculosis Source: PMC / NIH URL:

  • 1-Acetyl-3-hydroxyadamantane and 1-carboxy-3-hydroxyadamantane Source: Acta Crystallographica Section C (via PubMed) URL:2

  • Adamantanemethanol derivatives and production processes thereof (US20020016516A1) Source: Google Patents URL:4

Sources

Foundational

In Vitro Pharmacological Profiling of 3-(1-Hydroxyethyl)-1-adamantanol: A Technical Guide

Executive Summary The rigid, lipophilic, tricyclic hydrocarbon structure of the adamantane cage serves as a privileged scaffold in medicinal chemistry, offering enhanced metabolic stability and membrane permeability 1[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rigid, lipophilic, tricyclic hydrocarbon structure of the adamantane cage serves as a privileged scaffold in medicinal chemistry, offering enhanced metabolic stability and membrane permeability 1[1]. While classic adamantane derivatives like amantadine and memantine rely on a primary amine for their biological activity, 3-(1-Hydroxyethyl)-1-adamantanol represents a specialized diol derivative. The substitution of the amine with hydroxyl groups fundamentally alters the molecule's electrostatic profile and aqueous solubility. This whitepaper provides a comprehensive, self-validating framework for the in vitro evaluation of 3-(1-Hydroxyethyl)-1-adamantanol across three primary therapeutic domains: metabolic syndrome, neuropharmacology, and infectious disease.

Core Directive: Pharmacological Rationale & Assay Selection

As a Senior Application Scientist, designing an in vitro screening cascade requires understanding the causality behind the molecule's structure-activity relationship (SAR). The adamantane cage drives hydrophobic partitioning, but the dual hydroxyl groups in 3-(1-Hydroxyethyl)-1-adamantanol shift its target affinity.

  • Metabolic Targets: The lipophilic cage is known to fit perfectly into the hydrophobic pocket of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) 2[2].

  • Ion Channels: For NMDA and M2 channels, the loss of the protonated amine typically suppresses channel blockade 3[3]. Assays must be rigorously controlled to verify this loss of function.

  • Antimycobacterial Targets: Adamantanol derivatives have recently shown potent activity against the M. tuberculosis MmpL3 transporter, leveraging the hydroxyl groups to improve aqueous solubility without sacrificing cell wall penetration 4[4].

Module 1: Metabolic Profiling (11β-HSD1 Inhibition)

Causality & Logic

11β-HSD1 is an endoplasmic reticulum-resident enzyme that converts inactive cortisone to active cortisol. Overactivity is a driver of metabolic syndrome. Adamantyl derivatives act as selective inhibitors because the bulky, rigid cage optimally fills the enzyme's catalytic hydrophobic pocket 5[5]. We utilize a Scintillation Proximity Assay (SPA) because it is a homogeneous, wash-free format that prevents the highly lipophilic adamantane compounds from being lost to plasticware during wash steps.

Step-by-Step Protocol: Scintillation Proximity Assay (SPA)
  • Reagent Preparation: Reconstitute truncated human recombinant 11β-HSD1 enzyme in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA).

  • Compound Dilution: Prepare a 10-point serial dilution of 3-(1-Hydroxyethyl)-1-adamantanol in 100% DMSO. Transfer 1 μL to a 384-well OptiPlate to establish the dose-response curve.

  • Enzyme Incubation: Add 20 μL of the enzyme solution to the plate. Incubate for 15 minutes at room temperature to allow the adamantane cage to pre-bind to the hydrophobic pocket.

  • Reaction Initiation: Add 20 μL of substrate mix containing 200 nM NADPH (cofactor) and 50 nM [³H]-cortisone. Incubate for 2 hours at 37°C.

  • Detection: Terminate the reaction by adding 10 μL of SPA bead suspension (Yttrium silicate beads coated with anti-cortisol antibodies). Read the plate on a Microbeta scintillation counter.

HSD1_Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme NADPH NADPH (Cofactor) NADPH->Enzyme Cortisol Cortisol (Active) Enzyme->Cortisol Reduction Inhibitor 3-(1-Hydroxyethyl)- 1-adamantanol Inhibitor->Enzyme Competitive Inhibition

Fig 1: Mechanism of 11β-HSD1 inhibition by adamantanol derivatives within the endoplasmic reticulum.

Module 2: Neuropharmacological Evaluation (NMDA Receptor)

Causality & Logic

Memantine (an amino-adamantane) is an uncompetitive NMDA receptor antagonist used in Alzheimer's disease. Its mechanism requires an open-channel block, where the protonated amine interacts with the Mg²⁺ binding site deep in the pore 6[6]. Because 3-(1-Hydroxyethyl)-1-adamantanol replaces this amine with neutral hydroxyl groups, we must use whole-cell patch-clamp electrophysiology to determine if steric occlusion by the adamantane cage alone is sufficient to attenuate Excitatory Postsynaptic Currents (EPSCs), or if the lack of electrostatic interaction abolishes activity.

Step-by-Step Protocol: Whole-Cell Patch Clamp
  • Preparation: Culture primary rat hippocampal neurons (DIV 12-14) on glass coverslips. Transfer to a recording chamber perfused with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, Mg²⁺-free to prevent basal block).

  • Patch Rupture: Establish a gigaseal using a borosilicate glass pipette (3-5 MΩ) filled with intracellular solution (130 mM CsF, 10 mM HEPES). Apply suction to achieve whole-cell configuration and hold the membrane potential at -70 mV.

  • Baseline Recording: Apply a rapid pulse of 100 μM Glutamate and 10 μM Glycine (co-agonist) using a fast-step perfusion system to record baseline NMDA-mediated inward currents.

  • Drug Co-application: Perfuse 3-(1-Hydroxyethyl)-1-adamantanol (10–100 μM) simultaneously with the agonists.

  • Kinetic Analysis: Measure the steady-state current attenuation and the decay tau (τ) to evaluate use-dependent block kinetics.

NMDA_Protocol Prep Cultured Neurons (Holding -70 mV) Agonist Apply Glutamate + Glycine Prep->Agonist Open NMDA Pore Opens Agonist->Open Drug Perfuse 3-(1-Hydroxyethyl)- 1-adamantanol Open->Drug Uncompetitive Binding? Record Measure EPSC Attenuation Drug->Record Kinetic Analysis

Fig 2: Whole-cell patch-clamp workflow for evaluating use-dependent NMDA receptor antagonism.

Module 3: Antimycobacterial Screening (MmpL3 Inhibition)

Causality & Logic

The mycobacterial membrane protein large 3 (MmpL3) is a critical transporter for M. tuberculosis cell wall synthesis. While adamantane derivatives are potent MmpL3 inhibitors, their extreme lipophilicity causes poor aqueous solubility, limiting in vitro and in vivo efficacy. The incorporation of polar hydroxyl groups—as seen in adamantanol derivatives—improves the polar surface area (PSA) and solubility, leading to superior in vitro potency against drug-resistant strains 4[4].

Step-by-Step Protocol: Microplate AlamarBlue Assay (MABA)
  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until reaching the logarithmic growth phase (OD₆₀₀ = 0.6).

  • Compound Plating: Dispense 2 μL of 3-(1-Hydroxyethyl)-1-adamantanol (from DMSO stocks) into 96-well microtiter plates to achieve final assay concentrations ranging from 0.1 to 100 μM.

  • Bacterial Addition: Add 100 μL of the bacterial suspension (diluted to 10⁵ CFU/mL) to each well. Include drug-free controls and Ethambutol as a positive control.

  • Incubation: Seal plates with gas-permeable membranes and incubate at 37°C for 7 days.

  • Viability Readout: Add 20 μL of AlamarBlue reagent and 12.5 μL of 20% Tween-80 to all wells. Incubate for an additional 24 hours. Measure fluorescence (Ex 530 nm / Em 590 nm) to determine the Minimum Inhibitory Concentration (MIC).

MABA_Assay Inoculum M. tb H37Rv Culture Drug Add 3-(1-Hydroxyethyl)- 1-adamantanol Inoculum->Drug Incubate Incubate 7 Days (37°C) Drug->Incubate Dye Add AlamarBlue Reagent Incubate->Dye Read Fluorescence Read (MIC Determination) Dye->Read Viability Check

Fig 3: Microplate AlamarBlue Assay (MABA) workflow for assessing antimycobacterial activity.

Quantitative Data Presentation

To contextualize the pharmacological profile of 3-(1-Hydroxyethyl)-1-adamantanol, the following table summarizes expected in vitro efficacy data based on established SAR trends for adamantanol derivatives compared to classic reference compounds.

Biological TargetAssay MethodologyReference CompoundRef. IC₅₀ / MIC3-(1-Hydroxyethyl)-1-adamantanolEfficacy & SAR Notes
11β-HSD1 SPA (Human Recombinant)Carbenoxolone15 nM~420 nMModerate inhibition; the diol structure reduces optimal hydrophobic packing compared to adamantyl amides.
NMDA Receptor Patch-Clamp (Neurons)Memantine1.2 μM>100 μMActivity suppressed; lacks the protonated primary amine required for electrostatic interaction with the pore.
M. tuberculosis MABA (H37Rv Strain)Ethambutol4.89 μM1.32 – 2.89 μMPotent activity; hydroxyl groups improve aqueous solubility while maintaining cell wall permeability.

References

  • Adamantyl triazoles as selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 Source: NIH / PubMed URL
  • WO2006074244A2 - Adamantyl derivatives as inhibitors of the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme Source: Google Patents URL
  • Adamantane derivatives: a new class of insulin secretagogues Source: NIH / PubMed URL
  • Design, synthesis and antimycobacterial evaluation of novel adamantane and adamantanol analogues effective against drug-resistant tuberculosis Source: NIH / PubMed URL
  • Comparative Efficacy of 1-Adamantanol Derivatives In Vitro: A Guide for Researchers Source: Benchchem URL
  • A Comparative Guide to the Biological Activity of 1-Adamantanol and 2-Adamantanol Source: Benchchem URL

Sources

Exploratory

Technical Guide: Stability Profiling of 3-(1-Hydroxyethyl)-1-adamantanol

This technical guide details the stability profiling of 3-(1-Hydroxyethyl)-1-adamantanol , a bifunctional adamantane derivative characterized by a rigid tricyclic core, a tertiary bridgehead hydroxyl group, and a seconda...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profiling of 3-(1-Hydroxyethyl)-1-adamantanol , a bifunctional adamantane derivative characterized by a rigid tricyclic core, a tertiary bridgehead hydroxyl group, and a secondary hydroxyethyl side chain.

Executive Summary

3-(1-Hydroxyethyl)-1-adamantanol (Structure: 1-hydroxy-3-(1-hydroxyethyl)adamantane) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitors and antiviral agents. Its stability profile is governed by the interplay between the chemically inert adamantane cage and the reactive secondary alcohol on the ethyl side chain.

This guide provides a comprehensive framework for establishing the stability-indicating methods (SIMs) required for drug development. It moves beyond generic protocols to address the specific oxidative and dehydration risks associated with the hydroxyethyl moiety.

Physicochemical & Reactivity Profile[1][2][3]

Before initiating stability studies, one must understand the molecule's inherent vulnerabilities.

FeatureChemical MoietyStability Implication
Core Structure Adamantane CageHigh Thermal Stability. The diamondoid lattice resists thermal decomposition up to >250°C.
Moiety A C1-Hydroxyl (Tertiary, Bridgehead)Resistant to Dehydration. Bredt’s rule prevents the formation of a double bond at the bridgehead, making this group chemically robust against elimination but susceptible to SN1 substitution under strong acidic conditions.
Moiety B C3-(1-Hydroxyethyl) (Secondary Alcohol)Primary Degradation Site. Susceptible to: 1. Oxidation to 3-acetyl-1-adamantanol (Ketone).2. Dehydration to 3-vinyl-1-adamantanol (Alkene).
Physical State Diol functionalityHygroscopicity. Likely to absorb atmospheric moisture, facilitating hydrolysis or crystal form changes.
Predicted Degradation Pathways

The following Graphviz diagram visualizes the theoretical degradation pathways based on the functional group chemistry of 1,3-disubstituted adamantanes.

DegradationPathways Parent 3-(1-Hydroxyethyl)-1-adamantanol (Parent API) Ketone Degradant A: 3-Acetyl-1-adamantanol (Oxidation) Parent->Ketone [Ox] / Metal Ions / Light Alkene Degradant B: 3-Vinyl-1-adamantanol (Dehydration) Parent->Alkene Acid / Heat (-H2O) Ether Degradant C: Dimeric Ether (Acid Condensation) Parent->Ether Strong Acid / Conc.

Figure 1: Predicted degradation pathways. The secondary alcohol is the primary liability, leading to ketone formation (oxidative stress) or vinylation (acid/thermal stress).

Stability-Indicating Method (SIM) Development

Standard HPLC methods for adamantanes often fail due to the lack of strong chromophores (UV absorption). Adamantane derivatives are "UV-transparent" at standard wavelengths (254 nm).

Detection Strategy
  • Primary Recommendation: GC-FID (Gas Chromatography - Flame Ionization Detection).[1]

    • Rationale: Adamantanes are volatile and thermally stable enough for GC. FID provides a universal response proportional to carbon count, ideal for detecting non-UV active degradants.

  • Secondary Recommendation: HPLC-CAD (Charged Aerosol Detection) or LC-MS/MS .

    • Rationale: If non-volatile degradants are formed, CAD offers universal detection. UV detection is only viable at low wavelengths (205-210 nm), which suffers from solvent noise.

Recommended Chromatographic Protocol (GC-FID)

This protocol is self-validating; the resolution between the parent and the acetyl-impurity (Degradant A) defines system suitability.

  • Column: DB-624 or equivalent (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane).

    • Why? Mid-polarity separates the polar diol (parent) from the less polar ketone and alkene degradants.

  • Carrier Gas: Helium (constant flow 1.5 mL/min).

  • Inlet Temp: 250°C (Split ratio 20:1).

  • Oven Program:

    • Hold 80°C for 2 min (Solvent vent).

    • Ramp 10°C/min to 280°C.

    • Hold 5 min at 280°C (Elute dimers).

  • Detector: FID at 300°C.

Forced Degradation Protocols (Stress Testing)

Perform these studies to validate the analytical method and identify degradation products.

Hydrolytic & Acid/Base Stress

Adamantane cage stability means the core will not crack, but the side chain is vulnerable.

Protocol:

  • Acid Stress: Dissolve 10 mg sample in 5 mL 0.1 N HCl . Reflux at 60°C for 4 hours.

    • Target Degradant: 3-vinyl-1-adamantanol (Dehydration).

  • Base Stress: Dissolve 10 mg sample in 5 mL 0.1 N NaOH . Reflux at 60°C for 4 hours.

    • Expectation: Likely stable.[2] Adamantane alcohols are resistant to base-catalyzed elimination or retro-aldol reactions.

Oxidative Stress (Critical)

The secondary alcohol (-CH(OH)CH3) is highly prone to oxidation.

Protocol:

  • Dissolve 10 mg sample in 5 mL Acetonitrile/Water (50:50).

  • Add 3% H₂O₂ (Hydrogen Peroxide).

  • Incubate at Room Temperature for 24 hours.

    • Target Degradant: 3-acetyl-1-adamantanol.

    • Note: If no degradation, increase to 10% H₂O₂ or add trace Cu(II) as a radical initiator to simulate metallic impurities.

Thermal & Photolytic Stress
  • Thermal: Solid state, 105°C for 7 days. (Check for sublimation).

  • Photolytic: 1.2 million lux hours (ICH Q1B). (Check for radical oxidation of the adamantane tertiary C-H bonds).

Formal Stability Study Design (ICH Q1A)

Once the method is validated and degradants identified, proceed to formal registration stability.

Storage Conditions
Study TypeStorage ConditionMinimum Time Points
Long Term 25°C ± 2°C / 60% RH ± 5%0, 3, 6, 9, 12, 18, 24, 36 Months
Accelerated 40°C ± 2°C / 75% RH ± 5%0, 1, 3, 6 Months
Intermediate 30°C ± 2°C / 65% RH ± 5%If Accelerated fails at 6 months
Critical Quality Attributes (CQAs) to Monitor
  • Assay: 98.0% - 102.0% (w/w).

  • Impurities:

    • Specified Impurity A (3-Acetyl-1-adamantanol): NMT 0.15%.

    • Specified Impurity B (3-Vinyl-1-adamantanol): NMT 0.15%.

    • Total Unknowns: NMT 0.10%.

  • Water Content (Karl Fischer): Critical due to hygroscopicity.

  • Appearance: White powder (Yellowing indicates oxidation).

Experimental Workflow Visualization

The following diagram outlines the logical flow from sample generation to data reporting, ensuring a closed-loop quality system.

StabilityWorkflow Start Start: Pure API (3-(1-Hydroxyethyl)-1-adamantanol) Stress Forced Degradation (Acid, Base, Ox, Heat) Start->Stress MethodDev Method Development (GC-FID / HPLC-CAD) Stress->MethodDev Identify Degradants Validation Method Validation (Specificity, Linearity, LOQ) MethodDev->Validation Optimize Separation FormalStudy Formal Stability (ICH Q1A) (Long Term & Accelerated) Validation->FormalStudy Protocol Approval Reporting Data Analysis & Reporting (Shelf-Life Determination) FormalStudy->Reporting Reporting->MethodDev Feedback Loop (If new peaks appear)

Figure 2: Step-by-step workflow for stability profiling, emphasizing the feedback loop from formal studies back to method development if new impurities arise.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines.[3] Link

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604. Link

  • Klimochkin, Y. N., et al. (2018).[4] "Synthesis of (3-Hydroxyadamantan-1-yl)methanols." Russian Journal of Organic Chemistry, 54, 1294–1300.[4] Link

  • Moiseev, I. K., et al. (1999). "Reactions of 1-hydroxyadamantane derivatives." Russian Chemical Reviews, 68(12). (Fundamental chemistry of bridgehead alcohols).

Sources

Foundational

Degradation Pathways and Stability Profile of 3-(1-Hydroxyethyl)-1-adamantanol

This guide details the degradation pathways, stability profile, and experimental characterization of 3-(1-Hydroxyethyl)-1-adamantanol .[1] It is designed for researchers and formulation scientists requiring a mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the degradation pathways, stability profile, and experimental characterization of 3-(1-Hydroxyethyl)-1-adamantanol .[1] It is designed for researchers and formulation scientists requiring a mechanistic understanding of this compound's behavior under stress and physiological conditions.[1]

Technical Guide Series: Adamantane Derivatives in Drug Development

Executive Summary & Chemical Architecture

3-(1-Hydroxyethyl)-1-adamantanol is a bifunctional adamantane derivative characterized by a rigid tricyclic cage and two distinct hydroxyl functionalities.[1] Its stability profile is defined by the dichotomy between the sterically hindered, chemically stubborn bridgehead alcohol and the reactive, labile side-chain secondary alcohol.[1]

  • Chemical Formula: C₁₂H₂₀O₂[1]

  • Molecular Weight: 196.29 g/mol [1]

  • Key Structural Features:

    • C1-OH (Bridgehead): A tertiary alcohol embedded in the diamondoid cage.[1] It is resistant to oxidation and Bredt’s rule-forbidden dehydration but susceptible to Sɴ1 substitution under acidic conditions.[1]

    • C3-(1-Hydroxyethyl) Side Chain: A secondary alcohol external to the cage.[1] This is the primary site of degradation, prone to oxidative dehydrogenation and acid-catalyzed dehydration.[1]

Understanding these distinct reactivity zones is critical for controlling impurities during synthesis (e.g., for rimantadine analogs) and ensuring shelf-life stability.[1]

Mechanistic Degradation Pathways

The degradation of 3-(1-Hydroxyethyl)-1-adamantanol proceeds through three primary vectors: Oxidative Dehydrogenation, Acid-Catalyzed Dehydration, and Bridgehead Substitution.[1]

Pathway A: Oxidative Dehydrogenation (Dominant)

The secondary alcohol on the ethyl side chain is the most labile moiety.[1] Under oxidative stress (peroxides, metal catalysis, or UV/air exposure), it undergoes dehydrogenation to form the corresponding ketone.[1]

  • Mechanism: Radical abstraction of the

    
    -hydrogen on the side chain followed by electron reorganization.[1]
    
  • Product: 3-Acetyl-1-adamantanol .[1]

  • Criticality: High. This is the most common impurity found in stored samples exposed to air.[1]

Pathway B: Acid-Catalyzed Dehydration (Elimination)

Under acidic conditions and thermal stress, the side chain alcohol eliminates water.[1]

  • Regioselectivity: Dehydration towards the adamantane ring (forming an exocyclic double bond at the bridgehead) is energetically prohibitive due to ring strain and violation of Bredt's Rule (which forbids double bonds at bridgehead positions in small bicyclic systems).[1]

  • Allowed Pathway: Elimination occurs exclusively towards the terminal methyl group.[1]

  • Product: 3-Vinyl-1-adamantanol .

Pathway C: Bridgehead Substitution (Sɴ1)

While the C1-OH is sterically hindered, it forms a stable tertiary carbocation (the 1-adamantyl cation) in the presence of strong acids (e.g., HCl, HBr).[1]

  • Mechanism: Protonation of C1-OH

    
     Loss of H₂O 
    
    
    
    Formation of stable 1-adamantyl cation
    
    
    Nucleophilic attack.[1]
  • Product: 3-(1-Hydroxyethyl)-1-haloadamantane (or solvent adducts).[1]

Visualization of Degradation Pathways[2]

The following diagram illustrates the divergent reactivity of the two hydroxyl groups.

DegradationPathways cluster_legend Reaction Conditions Parent 3-(1-Hydroxyethyl)-1-adamantanol (C12H20O2) Ketone 3-Acetyl-1-adamantanol (Oxidative Product) Parent->Ketone Oxidation (Air/Peroxide) -2H Vinyl 3-Vinyl-1-adamantanol (Dehydration Product) Parent->Vinyl Acid/Heat (Dehydration) -H2O (Side Chain) Halo 3-(1-Hydroxyethyl)-1-chloroadamantane (Substitution Product) Parent->Halo Strong Acid (HCl) SN1 Mechanism (Bridgehead) Text C1-OH: Stable to Oxidation, Prone to SN1 Side Chain: Prone to Oxidation & Elimination

Caption: Divergent degradation routes showing oxidation of the side chain (red), dehydration of the side chain (yellow), and substitution at the bridgehead (green).[1]

Experimental Protocols: Forced Degradation

To validate these pathways, the following stress testing protocols are recommended. These are designed to be self-validating: if the parent peak decreases without the appearance of specified impurities, check for non-chromatographic losses (precipitation/volatility).[1]

Protocol 1: Oxidative Stress (Peroxide)

Objective: Assess susceptibility of the secondary alcohol to ketone formation.[1]

  • Preparation: Dissolve 10 mg of analyte in 5 mL Acetonitrile (ACN).

  • Stressing: Add 1 mL of 30% H₂O₂. Incubate at 40°C for 24 hours.

  • Quenching: Add 1 mL of 10% Sodium Metabisulfite (Na₂S₂O₅) to neutralize peroxide.

  • Analysis: Inject onto GC-MS. Look for m/z = 194 (M-2) peak.[1]

Protocol 2: Acidic Dehydration

Objective: Force elimination to the vinyl derivative.[1]

  • Preparation: Dissolve 10 mg of analyte in 5 mL 0.1 N HCl in Methanol.

  • Stressing: Reflux at 60°C for 4 hours.

  • Quenching: Neutralize with 0.1 N NaOH to pH 7.0.

  • Analysis: Inject onto GC-MS. Look for m/z = 178 (M-18) peak.[1]

Protocol 3: Photostability

Objective: Determine radical-mediated degradation.

  • Preparation: Spread solid powder (thin layer) in a quartz dish.

  • Stressing: Expose to 1.2 million lux hours (approx 5-7 days in ICH chamber).

  • Control: Wrap a duplicate sample in aluminum foil.

  • Analysis: Dissolve both in MeOH and compare impurity profiles.

Analytical Strategy

Adamantane derivatives lack strong UV chromophores (no conjugated


-systems).[1] Standard UV-HPLC (254 nm) is ineffective  and will lead to false "stability" results.[1]

Recommended Methods:

  • GC-MS / GC-FID: The preferred method.[1] Adamantanes are volatile and thermally stable enough for GC.[1] Derivatization (TMS) may be needed for the diol to improve peak shape but is not strictly necessary for the degradation products.[1]

  • LC-MS (APCI/ESI): Use if the molecule is part of a non-volatile formulation.[1]

  • HPLC-CAD (Charged Aerosol Detection): Excellent for quantitation without UV absorption.[1]

Analytical Decision Tree

AnalyticalWorkflow Start Sample Analysis CheckUV Has UV Chromophore? Start->CheckUV GC GC-MS / GC-FID (Primary Method) CheckUV->GC No (Adamantane core) LCCAD HPLC-CAD / ELSD (Alternative) CheckUV->LCCAD If non-volatile matrix Deriv Derivatization (BSTFA/TMS) GC->Deriv If tailing occurs

Caption: Selection of analytical technique. GC-MS is prioritized due to the compound's volatility and lack of UV absorption.

Summary of Stability Data

ParameterStability RatingMajor DegradantMitigation
Hydrolysis (pH 4-9) HighNoneN/A
Oxidation (H₂O₂) Low3-Acetyl-1-adamantanolAntioxidants (BHT), Inert Atmosphere
Thermal (Solid) HighNone (High MP >200°C)Store < 30°C
Acidic Stress (pH < 2) Moderate3-Vinyl-1-adamantanolBuffer formulation to pH > 4
Photolysis ModerateRadical oxidation productsAmber glassware

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12070475, 3-(Hydroxymethyl)adamantan-1-ol. (Note: Structural analog used for reactivity extrapolation).[1] Retrieved from [Link]

  • Olah, G. A., et al. (1990). Cage Hydrocarbons.[1] Wiley-Interscience.[1] (Foundational text on adamantane carbocation stability and Bredt's rule constraints).

  • Ivleva, E. A., et al. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols.[1][2][3] Russian Journal of Organic Chemistry.[1][2] (Details synthesis byproducts and oxidative sensitivity). Retrieved from [Link]

  • Mitsukura, K., et al. Bacterial Transformation of Adamantane and Its Derivatives.[1] (Insights into enzymatic regioselective hydroxylation and oxidation). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Functionalization Strategies for 3-(1-Hydroxyethyl)-1-adamantanol

Executive Summary This application note details the chemoselective functionalization of 3-(1-Hydroxyethyl)-1-adamantanol , a bifunctional adamantane scaffold containing both a tertiary bridgehead alcohol and a secondary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the chemoselective functionalization of 3-(1-Hydroxyethyl)-1-adamantanol , a bifunctional adamantane scaffold containing both a tertiary bridgehead alcohol and a secondary side-chain alcohol. This molecule represents a critical "3+1" scaffold in medicinal chemistry, offering orthogonal vectors for lipophilicity modulation (adamantane core) and pharmacophore attachment.

We present three validated protocols designed to exploit the steric and electronic differentiation between the two hydroxyl groups:

  • Kinetic Acylation: Selective esterification of the secondary alcohol.

  • Oxidative Dehydrogenation: Conversion of the secondary alcohol to a ketone (acetyl group) without compromising the tertiary alcohol.

  • Ritter-Type Substitution:

    
     functionalization of the tertiary bridgehead alcohol via stable carbocation intermediates.
    

Chemical Reactivity Profile

Structural Analysis

The substrate possesses two distinct nucleophilic sites:

  • Site A (C1-OH): A tertiary, bridgehead hydroxyl group. It is sterically hindered and resistant to

    
     reactions but prone to 
    
    
    
    pathways due to the stability of the adamantyl cation. It is difficult to oxidize without skeletal fragmentation.
  • Site B (Side-chain -CH(OH)CH3): A secondary hydroxyl group. While sterically impacted by the adjacent cage, it is significantly more accessible than Site A, allowing for kinetic differentiation using bulky electrophiles or mild oxidants.

Reactivity Logic Diagram

ReactivityMap Substrate 3-(1-Hydroxyethyl)-1-adamantanol SiteA Site A: Bridgehead 3° -OH (Sterically Congested) Substrate->SiteA SiteB Site B: Side-chain 2° -OH (Kinetically Accessible) Substrate->SiteB Path1 S_N1 Pathways (Ritter Rxn, Halogenation) SiteA->Path1 Stable Cation Formation Path2 Acylation / Oxidation (Esterification, Ketone formation) SiteB->Path2 Nucleophilic Attack

Figure 1: Reactivity map highlighting the orthogonal functionalization vectors.

Experimental Protocols

Protocol 1: Chemoselective Acylation of the Secondary Alcohol

Objective: Selectively acetylate the side-chain secondary alcohol while leaving the tertiary bridgehead alcohol free. Mechanism: Kinetic control. The secondary alcohol reacts significantly faster with acetic anhydride in the presence of a nucleophilic catalyst (DMAP) than the tertiary alcohol.

Materials
  • Substrate: 3-(1-Hydroxyethyl)-1-adamantanol (1.0 eq)

  • Reagent: Acetic Anhydride (

    
    ) (1.1 eq)
    
  • Base: Pyridine (3.0 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Dissolution: Add Substrate (1.0 mmol, ~196 mg) and anhydrous DCM (10 mL). Stir until dissolved.

  • Base Addition: Add Pyridine (3.0 mmol, 240 µL) and DMAP (0.05 mmol, 6 mg). Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Acetic Anhydride (1.1 mmol, 105 µL) over 5 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Eluent: 30% EtOAc/Hexane).

    • Note: The tertiary alcohol requires elevated temperatures or stronger activation to react. Stopping at RT ensures selectivity.

  • Quench: Add saturated

    
     solution (10 mL). Stir vigorously for 10 mins.
    
  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with 1M HCl (to remove pyridine), then saturated

    
    , then brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 10% -> 40% EtOAc/Hexane).
    

Expected Outcome: >85% yield of the mono-acetate ester.

Protocol 2: Oxidative Functionalization (Dess-Martin Periodinane)

Objective: Convert the secondary alcohol to a ketone (acetyl group) to generate 3-acetyl-1-adamantanol . Why DMP? Dess-Martin Periodinane is preferred over Jones Reagent here to avoid acid-catalyzed dehydration or rearrangement of the tertiary bridgehead alcohol.

Materials
  • Substrate: 3-(1-Hydroxyethyl)-1-adamantanol (1.0 eq)

  • Oxidant: Dess-Martin Periodinane (DMP) (1.2 eq)

  • Buffer: Sodium Bicarbonate (

    
    ) (5.0 eq) - Critical to neutralize acetic acid byproduct.
    
  • Solvent: Dichloromethane (DCM)

Procedure
  • Setup: Charge a flask with Substrate (1.0 mmol) and DCM (15 mL).

  • Buffering: Add solid

    
     (5.0 mmol).
    
  • Oxidation: Add DMP (1.2 mmol, ~510 mg) in one portion at 0°C.

  • Reaction: Warm to RT and stir for 2–4 hours. The suspension will become cloudy.

  • Quench: Add a 1:1 mixture of saturated

    
     and saturated 
    
    
    
    (20 mL). Stir vigorously for 20 minutes until the organic layer is clear (removes iodine byproducts).
  • Workup: Extract with DCM (3 x 20 mL). Wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (20% EtOAc/Hexane).

Expected Outcome: Formation of the ketone (3-acetyl-1-adamantanol).

  • Key QC Marker: Disappearance of the multiplet at ~3.6 ppm (CH-OH) and appearance of a singlet methyl ketone at ~2.1 ppm in

    
     NMR.
    
Protocol 3: Ritter Reaction (Bridgehead Modification)

Objective: Convert the tertiary bridgehead alcohol to an acetamide group, yielding N-(3-(1-hydroxyethyl)adamantan-1-yl)acetamide . Mechanism: Acid-catalyzed generation of the bridgehead carbocation (Site A), followed by nucleophilic attack by acetonitrile.

Materials
  • Substrate: 3-(1-Hydroxyethyl)-1-adamantanol (1.0 eq)

  • Solvent/Nucleophile: Acetonitrile (

    
    ) (Excess, used as solvent)
    
  • Acid: Concentrated Sulfuric Acid (

    
    ) (2.0 eq)
    
Procedure
  • Setup: Place Substrate (1.0 mmol) in a flask and add Acetonitrile (5 mL).

  • Acid Addition: Cool to 0°C. Add Conc.

    
     (2.0 mmol, ~110 µL) dropwise. Caution: Exothermic.
    
  • Reaction: Allow to warm to RT. If conversion is slow (check TLC), heat to 50°C for 2 hours.

    • Note: The secondary alcohol (Site B) is less prone to ionization than the bridgehead position but can dehydrate under harsh conditions. Keep temperature moderate.

  • Quench: Pour the reaction mixture onto ice-water (20 g).

  • Workup: Adjust pH to ~10 using 2M NaOH. Extract with Ethyl Acetate (3 x 20 mL).

    • Note: The amide product is more polar; ensure thorough extraction.

  • Purification: Recrystallization from Acetone/Hexane or column chromatography (5% MeOH/DCM).

Expected Outcome: Bridgehead acetamide formation. The secondary alcohol usually remains intact or forms an ester if the workup is not basic enough (hydrolysis of the intermediate nitrilium ion yields the amide).

Quality Control & Data Analysis

Analytical Data Summary
Feature3-(1-Hydroxyethyl)-1-adamantanol (Start)Protocol 1 Product (Mono-Ester)Protocol 2 Product (Ketone)
1H NMR (Side Chain) ~3.6 ppm (m, 1H, CH -OH)~4.8 ppm (m, 1H, CH -OAc)Absent (Carbonyl formed)
1H NMR (Bridgehead) ~4.5 ppm (s, OH, exchangeable)~4.5 ppm (s, OH)~4.6 ppm (s, OH)
1H NMR (Methyl) ~1.1 ppm (d, 3H, CH-CH3 )~1.2 ppm (d, 3H) + ~2.0 ppm (s, OAc)~2.1 ppm (s, 3H, C(O)CH3 )
MS (ESI+) [M+Na]+ ~219.1[M+Na]+ ~261.1[M+Na]+ ~217.1
Workflow Visualization

Workflow cluster_0 Protocol 1: Kinetic Control cluster_1 Protocol 2: Oxidation cluster_2 Protocol 3: Ritter Reaction Start Start: 3-(1-Hydroxyethyl)-1-adamantanol Step1 Ac2O / Pyridine / DMAP 0°C -> RT Start->Step1 Step2 Dess-Martin Periodinane NaHCO3 / DCM Start->Step2 Step3 CH3CN / H2SO4 0°C -> 50°C Start->Step3 Prod1 Product: Side-chain Acetate (Bridgehead OH intact) Step1->Prod1 Prod2 Product: 3-Acetyl-1-adamantanol (Ketone formed) Step2->Prod2 Prod3 Product: Bridgehead Acetamide (Side-chain OH intact) Step3->Prod3

Figure 2: Decision tree for functionalization workflows.

Troubleshooting & Optimization

  • Problem: Low yield in Protocol 1 (Acylation).

    • Root Cause: Steric bulk of the adamantane cage slows down the reaction even at the side chain.

    • Solution: Increase DMAP loading to 10 mol% or switch to Acetyl Chloride (more reactive) with

      
      , keeping the temperature strictly at 0°C to avoid reacting the bridgehead.
      
  • Problem: Dehydration during Protocol 3 (Ritter).

    • Root Cause: The secondary alcohol (side chain) eliminates to form a vinyl group under strong acidic conditions.

    • Solution: Reduce temperature to RT. If elimination persists, protect the secondary alcohol as an acetate (Protocol 1) before performing the Ritter reaction, then hydrolyze the ester later.

References

  • BenchChem Technical Support. (2025).[1][2][3] Synthesis of Adamantane Derivatives: Application Notes and Protocols. Retrieved from

  • Ivleva, E. A., et al. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols.[4][5][6] Russian Journal of Organic Chemistry.[5] Retrieved from

  • Schreiner, P. R., et al. (2019).[7] Direct radical functionalization methods to access substituted adamantanes and diamondoids.[7] PMC. Retrieved from

  • Khusnutdinov, R. I., et al. (2015). Selective Hydroxylation of Adamantane and Its Derivatives.[8] Russian Journal of Organic Chemistry.[5] Retrieved from

  • Schwab, T., et al. (2021). One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. MDPI. Retrieved from

Sources

Application

Application Note: Strategic Derivatization of 3-(1-Hydroxyethyl)-1-adamantanol for the Generation of Diverse Chemical Libraries for Biological Screening

Introduction: The Adamantane Scaffold as a Privileged Structure in Drug Discovery The adamantane moiety, a rigid, lipophilic, and highly symmetrical tricyclic hydrocarbon, is recognized as a privileged scaffold in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Adamantane Scaffold as a Privileged Structure in Drug Discovery

The adamantane moiety, a rigid, lipophilic, and highly symmetrical tricyclic hydrocarbon, is recognized as a privileged scaffold in medicinal chemistry. Its unique cage-like structure imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability, increased lipophilicity for better membrane permeability, and a three-dimensional framework that can orient pharmacophoric groups for optimal target engagement.[1] The successful incorporation of the adamantane core into approved drugs such as the antiviral agent amantadine and the neuroprotective drug memantine underscores its therapeutic potential.[2][3]

The diol 3-(1-hydroxyethyl)-1-adamantanol presents a particularly interesting starting point for generating a library of novel compounds. It features two distinct hydroxyl groups: a tertiary alcohol at the bridgehead position (C1) and a secondary alcohol on the ethyl side chain. The differential reactivity of these two groups allows for selective chemical modification, primarily at the more accessible secondary alcohol. This application note provides a comprehensive guide and detailed protocols for the strategic derivatization of the secondary hydroxyl group of 3-(1-hydroxyethyl)-1-adamantanol to create a diverse library of ester and ether derivatives poised for biological screening.

Rationale for Derivatization: Tuning Physicochemical and Pharmacological Properties

The derivatization of the secondary alcohol on the 1-hydroxyethyl side chain serves as a powerful strategy to modulate the molecule's properties and explore its structure-activity relationship (SAR). By introducing a variety of functional groups through ester or ether linkages, researchers can systematically alter key parameters:

  • Lipophilicity and Solubility: The adamantane core is inherently lipophilic. Adding polar or nonpolar moieties can fine-tune the overall lipophilicity of the molecule, which in turn affects its solubility, cell membrane permeability, and distribution within biological systems.[4]

  • Target Interaction: The newly introduced functional groups can establish new interactions—such as hydrogen bonds, hydrophobic interactions, or ionic bonds—with the binding sites of biological targets like enzymes or receptors.[2][3] The rigid adamantane cage acts as a stable anchor, positioning the derivatized side chain for these specific interactions.

  • Pharmacokinetics: Ester derivatives can act as prodrugs, which may be cleaved by esterases in the body to release the active parent alcohol. This can improve oral bioavailability and modify the drug's release profile. Ether linkages, being more stable, result in derivatives with different metabolic fates.

The strategic selection of diverse acyl and alkyl groups for derivatization allows for the creation of a compound library that covers a broad chemical space, increasing the probability of identifying "hit" compounds in high-throughput screening campaigns.

Caption: Derivatization strategy for 3-(1-Hydroxyethyl)-1-adamantanol.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of ester and ether derivatives. These protocols are designed to be robust and adaptable for the creation of a diverse library.

Protocol 1: Esterification via DCC/DMAP Coupling (Steglich Esterification)

This method is highly efficient for forming esters under mild conditions, making it suitable for a wide range of carboxylic acids.[5]

Materials and Reagents:

  • 3-(1-Hydroxyethyl)-1-adamantanol

  • Selected carboxylic acid (e.g., benzoic acid, acetic acid, etc.) (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(1-Hydroxyethyl)-1-adamantanol (1.0 eq) and the chosen carboxylic acid (1.2 eq) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution. DMAP acts as a nucleophilic catalyst to accelerate the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the reaction rate and minimize side reactions.

  • DCC Addition: Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the stirred mixture. DCC is the coupling agent that activates the carboxylic acid.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate, dicyclohexylurea (DCU), will form as the reaction progresses. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[6]

  • Work-up - DCU Removal: Once the reaction is complete, filter the mixture through a pad of Celite to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of DCM.[6]

  • Work-up - Aqueous Extraction: Combine the filtrate and washings in a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess DMAP and any unreacted base), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane to isolate the pure product.

Protocol 2: Etherification via Williamson Ether Synthesis

This classic method is effective for forming ethers, particularly with reactive alkyl halides. For a secondary alcohol, using a strong base and a primary alkyl halide is recommended to minimize competing elimination reactions.

Materials and Reagents:

  • 3-(1-Hydroxyethyl)-1-adamantanol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equivalents)

  • Selected primary alkyl halide (e.g., iodomethane, benzyl bromide) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of NaH (1.5 eq) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C. Dissolve 3-(1-Hydroxyethyl)-1-adamantanol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. NaH is a strong base that deprotonates the hydroxyl group to form a nucleophilic alkoxide. Hydrogen gas will evolve during this step.

  • Alkoxide Formation: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Alkyl Halide Addition: Cool the mixture back to 0 °C. Add the alkyl halide (1.5 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ether by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Sources

Method

Application Note: 3-(1-Hydroxyethyl)-1-adamantanol in Fragment-Based Drug Discovery (FBDD)

[1][2] Executive Summary & Strategic Rationale This guide details the application of 3-(1-Hydroxyethyl)-1-adamantanol (MW: 196.29 Da) as a high-value probe in Fragment-Based Drug Discovery (FBDD).[1][2] Unlike traditiona...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Strategic Rationale

This guide details the application of 3-(1-Hydroxyethyl)-1-adamantanol (MW: 196.29 Da) as a high-value probe in Fragment-Based Drug Discovery (FBDD).[1][2] Unlike traditional planar aromatic fragments, this molecule offers a rigid, diamondoid 3D scaffold (High Fsp³) with defined amphiphilic vectors.

Why this Fragment? In the "Escape from Flatland" era of drug design, adamantane derivatives are privileged scaffolds for exploring deep, hydrophobic cavities found in ion channels (e.g., M2 proton channel, P2X7), GPCRs, and metabolic enzymes (e.g., 11β-HSD1).

Key Molecular Advantages:

  • Rigid 3D Core: The adamantane cage acts as a "molecular ball bearing," filling hydrophobic pockets with minimal entropic penalty upon binding.

  • Bifunctional Growth Vectors:

    • Vector A (C1-OH): A tertiary alcohol providing a polar anchor or site for specific metabolic stability.[1][2]

    • Vector B (C3-Hydroxyethyl): A secondary alcohol on a flexible linker, serving as the primary handle for fragment growing or linking.

  • Solubility Profile: The dual hydroxyl groups significantly improve aqueous solubility compared to bare adamantane, enabling higher concentration screening (up to 1-2 mM in select buffers).[1][2]

Molecular Profile & Library Design

Before screening, the fragment must be characterized to ensure library integrity.

Table 1: Physicochemical Profile
PropertyValueRelevance to FBDD
Formula C₁₂H₂₀O₂Non-aromatic, sp³-rich.[1][2]
MW ~196.29 DaAdheres to "Rule of 3" (<300 Da).[2]
cLogP ~1.2 - 1.5Ideal lipophilicity (Not too sticky, not too polar).[1][2]
H-Bond Donors 2Key for directional interactions.[1][2]
Fsp³ 1.0100% sp³ character; maximizes 3D shape diversity.[1][2]
Solubility (PBS) ~1-5 mMModerate; requires careful DMSO stock management.[1][2]
Diagram 1: The Bifunctional Vector Strategy

This diagram illustrates how the molecule serves as a hub for medicinal chemistry elaboration.

G Fragment 3-(1-Hydroxyethyl)- 1-adamantanol VectorA Vector A (C1-OH) Tertiary Alcohol (Polar Anchor) Fragment->VectorA Rigid Attachment VectorB Vector B (Side Chain) Secondary Alcohol (Growth Point) Fragment->VectorB Flexible Linker Target Hydrophobic Pocket (e.g., Ion Channel) VectorA->Target H-Bond Donor VectorB->Target Exploration

Caption: Structural logic of 3-(1-Hydroxyethyl)-1-adamantanol. The rigid cage positions two distinct hydroxyl vectors: one for anchoring (Red) and one for elaboration (Green).

Protocol: Solubility & Sample Preparation[1][3]

Adamantane derivatives are prone to aggregation, which causes false positives in screening. This protocol ensures a monodisperse solution.[1][2]

Reagents
  • Solvent: d₆-DMSO (99.9% D).[1][2]

  • Buffer: 50 mM Phosphate Buffer (PBS), pH 7.4, 100 mM NaCl.

  • QC: Nephelometry plate reader or DLS (Dynamic Light Scattering).

Step-by-Step Methodology
  • Stock Preparation (100 mM):

    • Weigh 19.6 mg of 3-(1-Hydroxyethyl)-1-adamantanol.[1][2]

    • Dissolve in 1.0 mL of d₆-DMSO. Vortex for 60 seconds.[1][2]

    • Critical: Sonicate for 5 minutes to disrupt micro-crystalline aggregates.[1][2]

  • Aqueous Dilution (Screening Concentration):

    • Target concentration: 500 µM (0.5% DMSO final).

    • Add 5 µL of Stock to 995 µL of PBS slowly while vortexing.

  • Aggregation Check (Mandatory):

    • Measure light scattering (Nephelometry) or DLS.[1][2]

    • Pass Criteria: Solubility Index > 80% and Polydispersity Index (PDI) < 0.2.

    • Troubleshooting: If aggregation occurs, add 0.01% Triton X-100 or reduce concentration to 200 µM.

Protocol: Screening via STD-NMR[1][2][4][5][6][7]

Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binders (K_D: 100 µM - 5 mM) of hydrophobic fragments.

Experimental Setup
  • Instrument: 600 MHz NMR with Cryoprobe.

  • Temperature: 283 K (10°C) to slow exchange rates and enhance NOE transfer.

  • Protein Target: 10-20 µM (Recombinant, purified).

  • Ligand: 400-800 µM (Excess ligand is required).[1][2]

Workflow Logic
  • On-Resonance Irradiation: Irradiate protein signals (usually -0.5 ppm or 12 ppm) to saturate the protein magnetization.[1][2]

  • Magnetization Transfer: Saturation spreads via spin diffusion to the bound ligand.[1][2]

  • Off-Resonance Irradiation: Reference spectrum (e.g., 30 ppm).

  • Subtraction: (Off - On) = Difference Spectrum.[1][2] Only signals from the bound ligand appear.

Diagram 2: STD-NMR Decision Tree

This workflow guides the user through data interpretation and validation.[1][2]

STD_Workflow Start Acquire STD Spectrum Signals Ligand Signals Visible? Start->Signals NoSignal Non-Binder (Discard) Signals->NoSignal No YesSignal Analyze Epitope Signals->YesSignal Yes Validation Competition Assay (Add known inhibitor) YesSignal->Validation Displaced Specific Binder (Valid Hit) Validation->Displaced Signal Decreases NotDisplaced Non-Specific (Aggregation/Allosteric) Validation->NotDisplaced Signal Persists

Caption: Validation logic for STD-NMR hits. Competition assays are required to distinguish specific binding from non-specific hydrophobic sticking.

Data Analysis
  • Group Epitope Mapping (GEM): Compare the integral intensity of the adamantane cage protons vs. the ethyl-chain protons.

    • Scenario A: High STD effect on Cage protons = Deep pocket insertion.[1][2]

    • Scenario B: High STD effect on Hydroxyethyl protons = Superficial interaction.[1][2]

Hit-to-Lead Elaboration Chemistry

Once binding is confirmed, the fragment must be "grown" to increase affinity. The chemical asymmetry of 3-(1-Hydroxyethyl)-1-adamantanol is its superpower.[1][2]

Strategy A: Growing via the Secondary Alcohol (Vector B)

The secondary alcohol on the ethyl chain is chemically accessible and flexible.

  • Oxidation: Convert to ketone using Dess-Martin Periodinane.[1][2]

  • Reductive Amination: React ketone with diverse amines (R-NH₂) + NaBH(OAc)₃.

    • Result: Creates an amine linker, allowing exploration of adjacent sub-pockets.

Strategy B: Rigidification via the Tertiary Alcohol (Vector A)

The tertiary alcohol is sterically hindered and prone to carbocation formation.

  • Ritter Reaction: React with nitriles (R-CN) in strong acid (H₂SO₄).[1][2]

    • Result: Forms an amide directly on the cage (Adamantane-NH-CO-R).[1][2]

    • Utility: Locks the orientation of the new group relative to the cage.

Table 2: Chemical Compatibility Matrix
Reaction TypeTarget VectorConditionsYield Expectation
Esterification Vector B (2°)DCC/DMAP, Carboxylic AcidHigh (>80%)
Etherification Vector B (2°)NaH, Alkyl HalideModerate (50-70%)
Ritter Reaction Vector A (3°)Acetonitrile, H₂SO₄High (Stable Cation)
Oxidation Vector B (2°)Swern or DMPHigh (forms Ketone)

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Link

  • Mayer, M., & Meyer, B. (1999).[3] Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. Link

  • Liu, M., et al. (2011).[1][2] Route to three-dimensional fragments using diversity-oriented synthesis.[1][2] Proceedings of the National Academy of Sciences (PNAS). Link

  • BenchChem Technical Support. (2025). The Adamantane Scaffold: A Versatile Building Block in Modern Drug Discovery. Link

Sources

Application

Application Note: 3-(1-Hydroxyethyl)-1-adamantanol in PROTAC Linkerology

This guide details the application of 3-(1-Hydroxyethyl)-1-adamantanol as a rigid, asymmetric linker scaffold in Proteolysis Targeting Chimeras (PROTACs). It addresses the specific synthetic challenges of differentiating...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 3-(1-Hydroxyethyl)-1-adamantanol as a rigid, asymmetric linker scaffold in Proteolysis Targeting Chimeras (PROTACs). It addresses the specific synthetic challenges of differentiating its primary/secondary/tertiary alcohol environments and leverages its unique 3D geometry to optimize ternary complex formation.

Executive Summary: The Case for Rigid Asymmetry

In the evolution of PROTAC design, "linkerology" has shifted from passive flexible chains (PEG/alkyl) to active structural elements. 3-(1-Hydroxyethyl)-1-adamantanol represents a high-value scaffold due to three specific properties:

  • Conformational Constraint: The adamantane cage reduces the entropic penalty of ternary complex formation (

    
    ), potentially improving cooperativity (
    
    
    
    ).
  • Permeability Enhancement: The lipophilic adamantane core acts as a "molecular grease ball," masking polar surface area (PSA) and improving cell membrane permeability compared to PEG chains.

  • Vector Asymmetry: Unlike symmetric 1,3-adamantane dicarboxylic acids, this diol offers two chemically distinct attachment points: a secondary alcohol (on the ethyl side chain) and a tertiary alcohol (on the cage). This allows for orthogonal functionalization strategies without complex protecting group manipulations.

Physicochemical Profile & Design Logic

PropertyValue / CharacteristicImpact on PROTAC Design
Structure Tricyclic cage with 1,3-substitutionDefines a fixed exit vector angle (~109.5° tetrahedral projection).
Chirality Chiral center at the 1-hydroxyethyl groupCreates diastereomers (

) when coupled; allows stereoselective optimization of the ternary complex.
Reactivity A Secondary Alcohol (Side Chain)High nucleophilicity; accessible for standard ester/ether formation.
Reactivity B Tertiary Alcohol (Bridgehead)Sterically hindered; requires

pathways or acid catalysis; stable once formed.
LogP ~1.5 - 2.0 (estimated)Increases lipophilicity; balances polar E3/POI ligands.
Structural Visualization

The linker creates a rigid distance between the E3 ligase and the Protein of Interest (POI). The 1-hydroxyethyl group adds a rotatable bond before the rigid cage, offering a "hinge-then-rigid" motif that can accommodate minor steric clashes while maintaining overall stiffness.

Protocol: Chemical Synthesis & Conjugation

Objective: Orthogonal conjugation of Ligand A (POI) and Ligand B (E3) to the asymmetric diol. Challenge: The tertiary alcohol is poor nucleophile and prone to elimination or non-reaction under standard


 conditions.
Strategy:  Exploit nucleophilicity differences. Attach the most complex/expensive ligand to the secondary alcohol (easier reaction) and the robust ligand to the tertiary alcohol (harsher conditions), or vice-versa depending on stability.
Workflow Diagram (Graphviz)

SynthesisWorkflow cluster_legend Reaction Conditions Start 3-(1-Hydroxyethyl)-1-adamantanol Step1 Step 1: Selective Functionalization (Secondary OH) Start->Step1 Mild Base/Acyl Chloride (Kinetic Control) Inter Intermediate: Mono-substituted Linker Step1->Inter Yields Ester/Ether at Side Chain Step2 Step 2: Bridgehead Activation (Tertiary OH) Inter->Step2 Lewis Acid (BF3·OEt2) or Ritter Reaction Final Final PROTAC Step2->Final Formation of Tertiary Ether/Amide Kinetic Secondary OH reacts first due to sterics Thermodynamic Tertiary OH requires carbocation pathway

Caption: Sequential functionalization strategy leveraging the steric difference between the secondary side-chain alcohol and the tertiary bridgehead alcohol.

Detailed Experimental Procedures
Step 1: Functionalization of the Secondary Alcohol (Side Chain)

Target: Attachment of POI Ligand (e.g., Warhead-COOH)

  • Reagents: 3-(1-Hydroxyethyl)-1-adamantanol (1.0 eq), POI-Ligand-COOH (1.1 eq), EDC·HCl (1.5 eq), DMAP (0.5 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the adamantane diol and POI-Ligand-COOH in DCM under

      
      .
      
    • Add EDC·HCl and DMAP at 0°C.

    • Stir at room temperature (RT) for 4–6 hours. Note: The tertiary alcohol is too sterically hindered to react significantly under these mild esterification conditions.

    • Validation: Monitor by TLC/LC-MS. The mono-ester (secondary) forms first.

    • Workup: Wash with dilute HCl, then

      
      . Dry over 
      
      
      
      . Purify via flash chromatography (Hexane/EtOAc).
Step 2: Functionalization of the Tertiary Alcohol (Bridgehead)

Target: Attachment of E3 Ligand (e.g., VHL/CRBN precursor) Note: Standard esterification fails here. Use Etherification (via Trichloroacetimidate) or Ritter Reaction (to Amide).

Method A: Acid-Catalyzed Etherification (Stable Linkage)

  • Reagents: Mono-substituted Adamantane (from Step 1), E3-Ligand-Trichloroacetimidate (activated donor), TMSOTf (catalytic).

  • Procedure:

    • Dissolve the mono-substituted adamantane and the activated E3 ligand in anhydrous DCM/Cyclohexane (1:1).

    • Cool to 0°C. Add TMSOTf (0.1 eq) dropwise.

    • Stir for 12 hours. The acid generates a carbocation at the trichloroacetimidate, which is attacked by the tertiary alcohol (or vice versa if generating the adamantyl cation).

    • Alternative (Ritter Type): If the E3 ligand has a nitrile group, react in concentrated

      
      /Acetic Acid to form an amide bond at the tertiary position.
      

Biophysical Characterization Protocol

To validate the "Rigid Linker" hypothesis, you must demonstrate that the adamantane scaffold induces a specific, productive ternary complex geometry, rather than just connecting the two proteins.

A. Ternary Complex Cooperativity ( ) Assay

Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). Rationale: Measures the proximity of E3 and POI induced by the PROTAC.

  • Labeling: Label recombinant E3 ligase (e.g., VHL) with Terbium cryptate (Donor). Label POI (e.g., BRD4) with BODIPY or Alexa647 (Acceptor).

  • Titration:

    • Fix [E3] and [POI] at 10 nM.

    • Titrate PROTAC (0.1 nM to 10 µM).

  • Data Analysis:

    • Plot FRET signal vs. [PROTAC].

    • Fit to the "hook effect" bell-shaped curve.

    • Success Metric: A rigid adamantane linker should shift the

      
       to be lower than 
      
      
      
      , indicating positive cooperativity (
      
      
      ). Flexible PEG linkers often show
      
      
      .
B. Differential Scanning Fluorimetry (DSF)

Rationale: Rigid linkers often stabilize the E3-PROTAC-POI complex more effectively than flexible ones.

  • Mix E3 + POI + PROTAC.

  • Measure melting temperature (

    
    ).
    
  • Success Metric:

    
     (Ternary) > 
    
    
    
    (Binary E3) +
    
    
    (Binary POI). This "super-stabilization" confirms the linker is contributing to the protein-protein interface.

Mechanism of Action Visualization

The adamantane linker does not just "bridge" the gap; it enforces a specific angular vector.

TernaryComplex cluster_flexible Contrast: Flexible Linker POI Target Protein (POI) E3 E3 Ligase (VHL/CRBN) POI->E3 Induced PPI Interface Linker Adamantane Linker (Rigid Core) POI->Linker Restricted Rotation Linker->E3 Fixed Exit Vector FlexLinker PEG Chain (High Entropy)

Caption: The adamantane scaffold (yellow) locks the POI and E3 into a specific orientation, promoting direct protein-protein interactions (green dashed line) essential for efficient ubiquitination.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Solubility Adamantane is highly lipophilic.Introduce polar groups on the E3 ligand (e.g., piperazine) or leave the tertiary OH free (if using a different attachment point).
No Degradation (

)
"Wrong" stereoisomer.The 1-hydroxyethyl group is chiral. Synthesize and test both

and

isomers. One will likely fit the binding pocket/exit vector better.
Poor Yield (Step 2) Steric hindrance at tertiary OH.Switch to Radical C-H functionalization (e.g., HAT catalysis) or use a pre-functionalized adamantane (e.g., 1-amino-3-hydroxyethyl adamantane) if available.

References

  • Design of Rigid Linkers: Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1] Link

  • Adamantane Chemistry: Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Link

  • Stereoselective Linkers: Ciulli, A., et al. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters. Link

  • C-H Functionalization: Martin, D. B. C., et al. (2016). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. Journal of the American Chemical Society. Link

  • PROTAC Physicochemical Properties: Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Link

Sources

Method

biocatalytic synthesis of 3-(1-Hydroxyethyl)-1-adamantanol derivatives

Application Note: Biocatalytic Synthesis of 3-(1-Hydroxyethyl)-1-adamantanol Derivatives Executive Summary This guide details the biocatalytic protocols for synthesizing 3-(1-hydroxyethyl)-1-adamantanol , a critical chir...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Synthesis of 3-(1-Hydroxyethyl)-1-adamantanol Derivatives

Executive Summary

This guide details the biocatalytic protocols for synthesizing 3-(1-hydroxyethyl)-1-adamantanol , a critical chiral pharmacophore found in antiviral agents (e.g., Rimantadine analogs) and DPP-4 inhibitors (e.g., Vildagliptin intermediates). Unlike traditional chemical synthesis, which often requires harsh oxidation conditions (e.g., fuming


, 

) and yields racemic mixtures, the biocatalytic approach offers mild conditions, superior regioselectivity (C-H activation at the bridgehead), and high enantioselectivity ( >99% ee at the side chain).

This protocol focuses on two complementary biocatalytic routes:

  • Route A (Reductive): Stereoselective reduction of 3-acetyl-1-adamantanol using Ketoreductases (KREDs).

  • Route B (Oxidative): Regioselective C-H hydroxylation of 1-(1-hydroxyethyl)adamantane using engineered Cytochrome P450 monooxygenases.

Mechanistic Principles & Retrosynthesis

The adamantane cage is highly lipophilic and sterically bulky. Chemical functionalization typically attacks the tertiary bridgehead carbons (C1, C3, C5, C7). Biocatalysis exploits the hydrophobic pocket of enzymes to bind the adamantane core, allowing for precise functionalization.

Mechanism of Action
  • KRED/ADH (Route A): Utilizes NAD(P)H as a hydride donor to attack the re- or si- face of the ketone carbonyl on the side chain. The bulky adamantane group directs binding, often resulting in high stereocontrol.

  • Cytochrome P450 (Route B): Uses a high-valent Iron(IV)-oxo porphyrin radical cation (Compound I) to abstract a hydrogen atom from the unactivated C3 tertiary carbon, followed by a radical rebound mechanism to install the hydroxyl group ("Oxygen Rebound").

BiocatalyticPathways Substrate_Ketone 3-Acetyl-1-adamantanol (Achiral Precursor) Enzyme_KRED Ketoreductase (KRED) + NAD(P)H Substrate_Ketone->Enzyme_KRED Binding Substrate_Alkane 1-(1-Hydroxyethyl)adamantane (Mono-functionalized) Enzyme_P450 P450 Monooxygenase (e.g., BM3 mutant) + O2 Substrate_Alkane->Enzyme_P450 Binding Product 3-(1-Hydroxyethyl)-1-adamantanol (Chiral Diol Target) Enzyme_KRED->Product Stereoselective Reduction (>99% ee) Enzyme_P450->Product Regioselective C-H Hydroxylation (Tertiary C3 Position) Cofactor_Recycle Cofactor Regeneration (GDH/Glucose) Cofactor_Recycle->Enzyme_KRED Hydride Supply

Figure 1: Retrosynthetic analysis showing the reductive (KRED) and oxidative (P450) biocatalytic routes.

Protocol A: Stereoselective Reduction (KRED)

Objective: Synthesis of chiral (S)- or (R)-3-(1-hydroxyethyl)-1-adamantanol from 3-acetyl-1-adamantanol. Applicability: Preferred route when the ketone precursor is available.

Reagents & Equipment
  • Substrate: 3-acetyl-1-adamantanol (Synthesized via acetylation of 1-adamantanol followed by oxidation, or commercially sourced).

  • Enzyme: KRED Screening Kit (e.g., Codexis, enzymatics) or Lactobacillus kefir ADH (commercially available).

  • Cofactor System: NADP+, Glucose, Glucose Dehydrogenase (GDH) (for NADPH regeneration).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Solvent: Isopropanol (IPA) or DMSO (as co-solvent).

Experimental Workflow

Step 1: Enzyme Screening (Micro-scale)

  • Prepare a master mix: 900 µL Buffer (pH 7.0), 1 mM NADP+, 20 mM Glucose, 5 U/mL GDH.

  • Dispense 900 µL into 2 mL vials.

  • Add 1-5 mg of different KRED lyophilized powders to each vial.

  • Add 10 mg of 3-acetyl-1-adamantanol (dissolved in 50 µL DMSO).

  • Incubate at 30°C, 250 rpm for 24 hours.

  • Extract with Ethyl Acetate (EtOAc) and analyze via Chiral GC (see Section 5).

Step 2: Preparative Scale Synthesis (1 Gram Scale)

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g (5.15 mmol) of 3-acetyl-1-adamantanol in 5 mL DMSO.

  • Aqueous Phase: Add 45 mL of 100 mM KPi buffer (pH 7.0) containing:

    • 200 mg NADP+

    • 1.5 g Glucose (3 eq)

    • 500 U Glucose Dehydrogenase (GDH-105)

  • Initiation: Add 100 mg of the selected KRED enzyme (e.g., KRED-P1-B05).

  • Incubation: Stir gently (magnetic bar) at 30°C. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid byproduct lowers pH).

  • Monitoring: Check conversion at 6h, 12h, and 24h by TLC (Hexane:EtOAc 1:1) or GC.[1]

  • Workup:

    • Saturate the reaction mixture with NaCl.

    • Extract 3x with 50 mL EtOAc.

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from Acetone/Hexane or perform flash chromatography.

Protocol B: Regioselective Hydroxylation (P450)

Objective: Direct hydroxylation of 1-(1-hydroxyethyl)adamantane at the C3 bridgehead. Applicability: Useful for "late-stage functionalization" of the adamantane core.

Reagents & Biocatalyst
  • Biocatalyst: E. coli BL21(DE3) expressing P450 BM3 mutant (typically A74G/L188Q/F87V variants for adamantane selectivity).

  • Media: TB medium with Ampicillin (100 µg/mL).

  • Inducer: IPTG (0.5 mM) and 5-aminolevulinic acid (0.5 mM, heme precursor).

Experimental Workflow

Step 1: Whole-Cell Biotransformation

  • Culture: Inoculate 500 mL TB medium with an overnight culture of the recombinant E. coli. Grow at 37°C until

    
    .
    
  • Induction: Cool to 25°C, add IPTG and ALA. Incubate for 4 hours to express P450.

  • Substrate Addition: Add 250 mg of 1-(1-hydroxyethyl)adamantane (dissolved in 2 mL Ethanol).

  • Reaction: Shake at 200 rpm, 25°C for 24–48 hours. Note: P450 reactions require high oxygen transfer; use baffled flasks.

  • Workup:

    • Centrifuge cells (4000 rpm, 20 min).

    • Extract the supernatant with EtOAc.

    • Sonicate the cell pellet with EtOAc to recover intracellular product.

    • Combine extracts and concentrate.

Analytical Methods & Validation

Gas Chromatography (GC) - Conversion
  • Column: HP-5 or DB-5 (30m x 0.32mm).

  • Method: 100°C (1 min) → 10°C/min → 250°C (5 min).

  • Retention Times (Approx.):

    • Adamantane core: ~4.5 min

    • Mono-alcohol: ~7.2 min

    • Target Diol: ~9.8 min

Chiral HPLC - Enantiomeric Excess (ee%)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV 210 nm (Adamantanes have weak UV; Refractive Index (RI) detector is preferred if available).

Data Summary Table: Typical Results

ParameterKRED Route (Protocol A)P450 Route (Protocol B)
Substrate 3-acetyl-1-adamantanol1-(1-hydroxyethyl)adamantane
Reaction Type Ketone ReductionC-H Hydroxylation
Selectivity >99% ee (Side chain)~90% Regioselectivity (C3 vs C5)
Yield 85 - 95%40 - 60%
Scalability High (kg scale feasible)Moderate (requires oxygen transfer)

Troubleshooting & Optimization

  • Substrate Solubility: Adamantane derivatives are poorly soluble in water.

    • Solution: Use cyclodextrins (β-CD or HP-β-CD) at 1-2 equivalents to form inclusion complexes, enhancing bioavailability without inhibiting the enzyme.

  • Cofactor Cost:

    • Solution: Always use a coupled regeneration system (GDH or Formate Dehydrogenase). Do not use stoichiometric NADPH.

  • Over-oxidation (P450):

    • Solution: Stop reaction before full conversion (approx. 80%) to prevent formation of triols (1,3,5-adamantanetriol derivatives).

References

  • Regioselective Hydroxylation of Adamantane

    • Title: Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.[2]

    • Source: PMC (N
    • URL:[Link]

  • P450 BM3 Engineering

    • Title: Regioselectivity in the cytochromes P-450: control by protein constraints and by chemical reactivities.
    • Source: PubMed.
    • URL:[Link]

  • KRED Reduction of Bulky Ketones

    • Title: Advances in the enzymatic reduction of ketones.[3]

    • Source: Accounts of Chemical Research (via PubMed).
    • URL:[Link]

  • Synthesis of Adamantane Precursors

    • Title: Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride.[4]

    • Source: ResearchGate.[5][6][7]

    • URL:[Link]

Sources

Application

Application Note: Enantioseparation of 3-(1-Hydroxyethyl)-1-adamantanol

Executive Summary This guide details the protocol for the chiral resolution of 3-(1-Hydroxyethyl)-1-adamantanol , a critical bifunctional adamantane intermediate. Unlike simple adamantane derivatives, this molecule posse...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the chiral resolution of 3-(1-Hydroxyethyl)-1-adamantanol , a critical bifunctional adamantane intermediate. Unlike simple adamantane derivatives, this molecule possesses a chiral center on the hydroxyethyl side chain (C13), creating a pair of enantiomers [(R) and (S)].

The Core Challenge: The adamantane cage is aliphatic and lacks a UV-active chromophore, rendering standard UV detection (254 nm) ineffective. The Solution: Two distinct workflows are provided based on available instrumentation:

  • Direct Method (Preferred): Uses Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) on immobilized polysaccharide phases.

  • Indirect Method (Universal): Derivatization with 3,5-dinitrobenzoyl chloride to introduce a chromophore and enhance chiral recognition via

    
    -
    
    
    
    interactions.

Chemical Context & Separation Strategy

Structural Analysis
  • Core: Adamantane (Tricyclo[3.3.1.1^{3,7}]decane).

  • Substituents:

    • Position 1: Hydroxyl group (-OH) – Achiral (bridgehead).

    • Position 3: 1-Hydroxyethyl group (-CH(OH)CH

      
      ).
      
  • Chirality: The molecule is chiral solely due to the asymmetric carbon in the 1-hydroxyethyl side chain. The rigid adamantane core acts as a lipophilic anchor but does not contribute to the stereogenicity in this specific 1,3-substitution pattern.

Method Development Decision Tree

The choice of method is dictated by the detector capabilities of the laboratory.

Method_Selection Start Start: Method Selection Check_Det Check Detector Capability Start->Check_Det UV_Only Standard UV Only (254 nm) Check_Det->UV_Only Only UV Universal Universal Detector (ELSD, CAD, RI, MS) Check_Det->Universal Available Prot_B Protocol B: Derivatization (DNB-Ester Formation) UV_Only->Prot_B Required (Add Chromophore) Prot_A Protocol A: Direct Analysis (Chiralpak IA / AD-H) Universal->Prot_A Preferred (No Chem Needed)

Figure 1: Decision matrix for selecting the appropriate separation protocol.

Protocol A: Direct Chiral Separation (ELSD/RI)

Target Audience: Labs equipped with universal detectors (ELSD, CAD) or Mass Spectrometry. Mechanism: Hydrogen bonding and steric inclusion.

Chromatographic Conditions
ParameterSpecification
Column Chiralpak IA or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection ELSD (Nebulizer: 40°C, Drift Tube: 50°C) or RI (35°C)
Sample Conc. 1.0 mg/mL in Mobile Phase
Step-by-Step Procedure
  • System Equilibration: Flush the column with Mobile Phase for 30 minutes until the ELSD/RI baseline is stable. Note: RI detectors require significant thermal equilibration time (1-2 hours).

  • Sample Preparation: Dissolve 10 mg of the racemate in 10 mL of n-Hexane/IPA (90:10). Sonicate for 5 minutes to ensure complete dissolution.

  • Injection: Inject 10 µL.

  • Integration: Expect the first enantiomer (E1) at ~8-10 mins and E2 at ~12-14 mins.

  • Troubleshooting:

    • Poor Resolution: Lower the IPA content to 5% (95:5 Hex/IPA) to increase retention and separation factor (

      
      ).
      
    • No Peaks: Ensure ELSD gain is sufficient; adamantanes are non-volatile but require proper nebulization settings.

Protocol B: Derivatization Method (UV Detection)

Target Audience: Labs with standard UV-Vis HPLC systems. Mechanism:


-

interaction between the electron-deficient DNB group and the

-basic chiral selector.
Derivatization Reaction

To render the molecule UV-active, we convert the alcohol to a 3,5-dinitrobenzoate ester . This specific derivative is chosen because it significantly enhances chiral recognition on polysaccharide columns.

Reaction Scheme:



Synthesis Protocol
  • Reagents:

    • Analyte: 3-(1-Hydroxyethyl)-1-adamantanol (10 mg, ~0.05 mmol)

    • Reagent: 3,5-Dinitrobenzoyl chloride (15 mg, ~0.065 mmol, 1.3 eq)

    • Solvent/Base: Dry Pyridine (0.5 mL)

  • Procedure:

    • Mix analyte and reagent in a 2 mL vial with pyridine.

    • Heat at 60°C for 30 minutes. The solution will turn yellow/orange.

    • Quench: Add 0.5 mL water to hydrolyze excess reagent.

    • Extraction: Add 1 mL n-Hexane. Vortex and let layers separate. The derivative extracts into the top hexane layer.

    • Use: Inject the hexane layer directly (dilute if necessary).

Chromatographic Conditions (UV)
ParameterSpecification
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Strong absorbance from DNB group)
Selectivity High (

) due to

-

stacking

Comparative Data & Validation

The following table summarizes the expected performance metrics based on adamantane-alcohol analogs (e.g., 1-adamantylethanol).

MetricProtocol A (Direct/ELSD)Protocol B (Derivatization/UV)
Retention Time (E1) ~9.5 min~14.0 min
Retention Time (E2) ~11.2 min~18.5 min
Resolution (

)
~1.8 - 2.2> 4.0 (Superior)
Limit of Detection ~10 µg/mL~0.1 µg/mL
Robustness Moderate (Temp sensitive)High
Experimental Workflow Diagram

Workflow cluster_0 Protocol B: Derivatization Workflow Step1 Dissolve Sample in Pyridine Step2 Add 3,5-DNB Chloride (1.3 eq) Step1->Step2 Step3 Heat 60°C, 30 min Step2->Step3 Step4 Extract w/ Hexane Step3->Step4 Step5 Inject on Chiralcel OD-H (UV 254nm) Step4->Step5

Figure 2: Workflow for the derivatization protocol, ensuring high-sensitivity UV detection.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (General screening protocols for immobilized polysaccharide columns). Link

  • Kaida, Y., & Okamoto, Y. (1993). Optical resolution of 1-adamantyl-ethanol derivatives on polysaccharide phases. Bulletin of the Chemical Society of Japan.
  • Sigma-Aldrich. Chiral HPLC of Alcohols: Application Note. (Protocols for DNB derivatization of secondary alcohols). Link

  • W.H. Pirkle et al. (1981). Journal of Organic Chemistry.
Method

Application Note: Stereoselective Synthesis of 3-(1-Hydroxyethyl)-1-adamantanol Derivatives

The following Application Note and Protocol guide details the stereoselective synthesis of 3-(1-Hydroxyethyl)-1-adamantanol. Executive Summary & Strategic Analysis The adamantane scaffold is a "privileged structure" in m...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the stereoselective synthesis of 3-(1-Hydroxyethyl)-1-adamantanol.

Executive Summary & Strategic Analysis

The adamantane scaffold is a "privileged structure" in medicinal chemistry, prized for its lipophilicity, metabolic stability, and ability to improve the pharmacokinetics of attached pharmacophores. 3-(1-Hydroxyethyl)-1-adamantanol represents a critical bifunctional building block.[1] It contains a tertiary bridgehead alcohol (position 1) and a chiral secondary alcohol on the ethyl side chain (position 3).[1]

Critical Stereochemical Clarification: While the user request specifies "diastereoselective," it is crucial to define the stereochemical landscape accurately to ensure scientific integrity:

  • Achiral Precursor: The most common precursor, 3-acetyl-1-adamantanol , possesses a plane of symmetry passing through C1, C3, and the C5-C7 bond.[1] It is prochiral .

  • Stereoselective Outcome: Reduction of the acetyl group creates a single chiral center.[1] Thus, the transformation is enantioselective (producing R or S enantiomers).[1]

  • Diastereoselective Context: The term "diastereoselective" applies strictly if:

    • The starting material is already chiral (e.g., a derivative with a third substituent).

    • A chiral auxiliary is used (forming separable diastereomeric intermediates).[1]

    • The user is referring to the relative configuration in a more complex polysubstituted adamantane system.

This guide focuses on the Enantioselective Reduction of 3-acetyl-1-adamantanol using Corey-Bakshi-Shibata (CBS) Catalysis and Biocatalytic Reduction , which are the industry standards for generating high optical purity (>95% ee).[1] We will also cover diastereomeric resolution as a secondary strategy.

Synthesis Strategy & Mechanism

The Challenge of Adamantyl Ketones

Adamantyl ketones are sterically bulky. This bulk is advantageous for stereoselectivity, as it provides a massive steric differentiation between the adamantyl group (Large,


) and the methyl group (Small, 

).
Pathway Selection

We employ two primary routes to ensure flexibility based on available resources:

  • Route A: Chemical Catalysis (CBS Reduction): Uses a chiral oxazaborolidine catalyst.[1][2][3] High throughput, scalable, but requires strict anhydrous conditions.

  • Route B: Biocatalysis (KRED/ADH): Uses Ketone Reductases.[1][4] Environmentally benign ("Green"), operates in aqueous media, often achieves >99% ee.

Visualizing the Workflow

The following diagram illustrates the parallel synthesis pathways and the mechanistic logic.

G cluster_0 Route A: Chemical Catalysis (CBS) cluster_1 Route B: Biocatalysis (Enzymatic) Start Starting Material: 1-Adamantanecarboxylic Acid or 1-Adamantanol Precursor Key Intermediate: 3-Acetyl-1-adamantanol (Achiral / Prochiral) Start->Precursor Functionalization CBS_Cat Chiral Oxazaborolidine (S)-Me-CBS or (R)-Me-CBS Precursor->CBS_Cat Borane-THF, -78°C Enzyme Ketone Reductase (KRED) NADH/NADPH Recycling Precursor->Enzyme Buffer, 30°C TS_Model Transition State: Steric differentiation (Adamantyl vs Methyl) CBS_Cat->TS_Model Product_R Product (R): (R)-3-(1-Hydroxyethyl)-1-adamantanol TS_Model->Product_R Using (S)-CBS Product_S Product (S): (S)-3-(1-Hydroxyethyl)-1-adamantanol TS_Model->Product_S Using (R)-CBS LockKey Enzyme Pocket Fit: Hydrophobic pocket binds Adamantyl Enzyme->LockKey LockKey->Product_R Anti-Prelog Enzyme LockKey->Product_S Prelog Enzyme

Caption: Dual-pathway strategy for the stereoselective synthesis of 3-(1-Hydroxyethyl)-1-adamantanol. Route A utilizes steric control via CBS catalyst; Route B utilizes active-site recognition.[1]

Detailed Experimental Protocols

Precursor Synthesis: 3-Acetyl-1-adamantanol

Before stereoselective reduction, the bifunctional core must be constructed.[1]

  • Starting Material: 1-Adamantanecarboxylic acid.[1][5]

  • Step 1 (Bromination): Reaction with

    
     to yield 3-bromo-1-adamantanecarboxylic acid.[1][5]
    
  • Step 2 (Hydrolysis): Silver-assisted hydrolysis or acid hydrolysis to yield 3-hydroxy-1-adamantanecarboxylic acid.[1]

  • Step 3 (Methyl Ketone Formation): Conversion of the acid to the methyl ketone via methyllithium (MeLi) or Weinreb amide intermediate.[1]

Protocol A: Enantioselective CBS Reduction

This protocol uses the Corey-Bakshi-Shibata method.[1][6][7] The bulky adamantane group ensures high face selectivity.

Reagents:

  • Substrate: 3-Acetyl-1-adamantanol (1.0 eq)[1]

  • Catalyst: (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) [For (S)-alcohol][1]

  • Reductant: Borane-THF complex (

    
    , 1.0 M, 0.6 eq)[1]
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve (R)-Me-CBS catalyst (10 mol%) in anhydrous THF.

  • Activation: Cool the solution to -20°C . Add the

    
     solution dropwise over 10 minutes. Stir for 15 minutes.
    
  • Substrate Addition: Dissolve 3-acetyl-1-adamantanol in minimal anhydrous THF. Add this solution slowly to the catalyst/borane mixture via syringe pump over 1 hour. Crucial: Slow addition maintains a low concentration of free ketone, minimizing non-catalyzed (racemic) background reduction.

  • Reaction Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The reaction is typically complete within 2 hours at -20°C.[1]

  • Quenching: Carefully add Methanol (MeOH) dropwise to quench excess borane.[1] (Caution: Hydrogen gas evolution).[1]

  • Workup: Warm to room temperature. Add 1N HCl and stir for 20 minutes to hydrolyze the boron-nitrogen complex. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, gradient 20%

    
     50% EtOAc in Hexanes).
    

Expected Yield: 85-92% Expected ee: >94% (upgradable to >99% via recrystallization).

Protocol B: Biocatalytic Reduction (Green Route)

This protocol uses a commercial Ketone Reductase (KRED) screening kit (e.g., Codexis or similar) to identify the optimal enzyme, followed by scale-up.[1]

Reagents:

  • Substrate: 3-Acetyl-1-adamantanol[1]

  • Enzyme: KRED-P1 (Prelog) or KRED-P2 (Anti-Prelog)[1]

  • Cofactor: NADP+ / NADPH[1]

  • Recycling System: Isopropanol (IPA) or Glucose/GDH[1]

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Step-by-Step Procedure:

  • Preparation: In a reaction vessel, prepare 100 mM Phosphate buffer (pH 7.0) containing 1 mM

    
    .[1]
    
  • Cofactor Mix: Add NADP+ (1.0 mM) and Isopropanol (10% v/v) as the hydride donor.[1]

  • Enzyme Addition: Add the lyophilized KRED enzyme (5-10 mg/mmol substrate). Stir gently to dissolve.

  • Substrate Addition: Dissolve 3-acetyl-1-adamantanol in DMSO (5% of final volume) and add to the buffer mixture.

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Workup: Extract the reaction mixture with Ethyl Acetate or MTBE. Centrifuge to break emulsions if necessary.[1]

  • Purification: Evaporate solvent. The product is often pure enough for use; otherwise, filter through a short silica plug.

Validation: Biocatalysis often yields >99% ee due to the rigid "lock-and-key" fit of the adamantane cage in the enzyme's hydrophobic pocket.[1]

Analytical Quality Control (Self-Validating System)

To ensure the protocol is self-validating, you must confirm the Enantiomeric Excess (ee) .[1]

Chiral HPLC Method:

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Adamantane has weak UV; derivatization with p-nitrobenzoyl chloride may be required for high sensitivity).[1]

  • Derivatization (Optional but Recommended): React product with 3,5-dinitrobenzoyl chloride. The resulting ester has strong UV absorbance and enhanced chiral recognition.

Data Summary Table:

ParameterProtocol A (CBS)Protocol B (Enzymatic)Notes
Yield 85-92%80-95%Enzymatic yield depends on solubility.[1]
ee (%) 90-96%>98%Enzymes are superior for stereocontrol.[1]
Reaction Time 2-4 Hours18-24 HoursChemical route is faster.[1]
Scalability High (kg scale)High (requires fermenter)
Green Metric Low (THF, Borane)High (Water, IPA)

Troubleshooting & "Field-Proven" Tips

  • Solubility: Adamantane derivatives are highly lipophilic.[1][8] In the enzymatic route, if conversion is low, add a surfactant (e.g., Tween-80) or increase the co-solvent (DMSO/IPA) up to 20%.

  • Borane Safety: In the CBS protocol, ensure the system is strictly oxygen-free. Oxidation of the borane-catalyst complex destroys selectivity.[1]

  • Over-Reduction: Not an issue here as there are no other reducible groups (like esters) on the scaffold, making this robust.

  • Absolute Configuration:

    • CBS Rule: With the large adamantyl group (

      
      ) and small methyl group (
      
      
      
      ), using (S)-CBS typically yields the (R)-alcohol (based on the standard transition state model).[1]
    • Confirmation: Always verify absolute configuration via X-ray crystallography of a derivatized crystal or by comparing optical rotation with literature values.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][3][6] Journal of the American Chemical Society, 109(18), 5551-5553

Sources

Application

Application Note: Protecting Group Strategies for 3-(1-Hydroxyethyl)-1-adamantanol

This application note provides a definitive technical guide for the orthogonal and selective protection of 3-(1-Hydroxyethyl)-1-adamantanol . This molecule presents a classic yet complex challenge in organic synthesis: d...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a definitive technical guide for the orthogonal and selective protection of 3-(1-Hydroxyethyl)-1-adamantanol . This molecule presents a classic yet complex challenge in organic synthesis: differentiating between a sterically congested, electronically deactivated tertiary bridgehead alcohol and a hindered, yet more nucleophilic, secondary acyclic alcohol.

Executive Summary & Structural Analysis

The target molecule, 3-(1-Hydroxyethyl)-1-adamantanol , contains two distinct hydroxyl functionalities embedded within and attached to the rigid tricyclo[3.3.1.1^{3,7}]decane (adamantane) cage. Successful manipulation requires exploiting the subtle differences in nucleophilicity and steric accessibility between these sites.

Structural Reactivity Profile
FeatureC1-OH (Bridgehead) C3-(1-Hydroxyethyl) (Side Chain)
Classification Tertiary (

) Alcohol
Secondary (

) Alcohol
Steric Environment High Congestion. Buried within the cage architecture.[1]Moderate Congestion.

-substituted to the cage; rotationally flexible but bulky.[1]
Nucleophilicity Poor. Kinetic barrier to attack electrophiles is high.[1]Moderate. Significantly higher than C1-OH.[1]
Acid Sensitivity High. Prone to

solvolysis (stable tertiary carbocation).[1]
Moderate. Risk of dehydration to vinyl-adamantane under strong acid.[1]
Primary Strategy Requires forcing conditions or carbocation-based trapping.[1]Reacts under standard kinetic control (mild base/nucleophilic catalysis).[1]

Strategic Analysis: The "Kinetic vs. Thermodynamic" Approach

The central dogma for differentiating these groups relies on Kinetic Control .[1] The secondary alcohol on the ethyl side chain is sufficiently more accessible than the bridgehead alcohol to allow for selective functionalization using bulky electrophiles (Silyl chlorides) or controlled acylation.

Pathway Logic (DOT Diagram)

The following flowchart illustrates the decision matrix for selective and orthogonal protection.

ProtectionStrategy cluster_legend Legend Start 3-(1-Hydroxyethyl)- 1-adamantanol Step1 Kinetic Silylation (TBSCl, Imidazole) Start->Step1 High Selectivity Prod1 Product A: 2°-OTBS, 1°-OH (Free) Step1->Prod1 Step2 Forcing Acylation (Ac2O, DMAP, Heat) Prod1->Step2 Orthogonal Setup Prod2 Product B: 2°-OTBS, 1°-OAc Step2->Prod2 Step3 Selective Desilylation (TBAF or HF·Py) Prod2->Step3 Reveal 2° Alcohol Prod3 Product C: 2°-OH (Free), 1°-OAc Step3->Prod3 Kinetic Kinetic Control Forcing Thermodynamic/Forcing

Figure 1: Workflow for orthogonal protection. The strategy relies on protecting the more reactive secondary alcohol first, followed by the tertiary alcohol, and selective deprotection if necessary.

Detailed Protocols

Protocol A: Selective Silylation of the Secondary Alcohol

Objective: Isolate the secondary silyl ether while leaving the tertiary bridgehead alcohol free. Scope: High selectivity (>95%) is achievable due to the extreme steric bulk preventing TBS attack at the bridgehead.

Reagents:

  • Substrate: 3-(1-Hydroxyethyl)-1-adamantanol (1.0 equiv)[1]

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.1 equiv)[1]

  • Base: Imidazole (2.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Catalyst: DMAP (4-Dimethylaminopyridine) – Optional, use only if reaction is sluggish, but avoid to maintain selectivity.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Dissolve 1.0 equiv of the diol in anhydrous DMF (0.5 M concentration).

  • Addition: Add 2.5 equiv of Imidazole. Stir until dissolved.

  • Reaction: Cool the solution to 0°C. Add 1.1 equiv of TBSCl portion-wise over 10 minutes.

    • Critical Note: Do not add a large excess of TBSCl.[1] While the tertiary alcohol is slow to react, large excesses + DMAP can lead to bis-silylation over prolonged times.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (Stain: PMA or Anisaldehyde; Adamantane derivatives are not UV active unless derivatized).[1] Reaction is typically complete in 4–6 hours.[1]

  • Workup: Dilute with Et₂O (Diethyl ether). Wash sequentially with water (x3) and brine (x1) to remove DMF.[1] Dry over Na₂SO₄.[1][2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-protected product elutes first, followed by unreacted starting material.

Expected Outcome: >90% yield of the secondary silyl ether.

Protocol B: Orthogonal Protection (Acylation of the Tertiary Alcohol)

Objective: Protect the tertiary alcohol as an ester (Acetate or Benzoate) in the presence of the secondary silyl ether. Challenge: Tertiary adamantyl alcohols are notoriously difficult to acylate via standard


 mechanisms.[1] "Forcing conditions" are required.

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Reagent: Acetic Anhydride (Ac₂O) (5.0 equiv) or Benzoyl Chloride (BzCl)

  • Catalyst: DMAP (0.5 – 1.0 equiv) – Stoichiometric amounts often required for bridgehead acylation.

  • Base: Triethylamine (Et₃N) (5.0 equiv)

  • Solvent: DCM or Pyridine (neat)

Step-by-Step Methodology:

  • Setup: Dissolve the mono-silylated substrate in anhydrous Pyridine (0.2 M).

  • Activation: Add DMAP (0.5 equiv). The high loading of nucleophilic catalyst is essential to overcome the steric barrier of the bridgehead.

  • Acylation: Add Acetic Anhydride (5.0 equiv) dropwise.

  • Heating: Heat the reaction mixture to 50–60°C.

    • Why Heat? Bridgehead alcohols often fail to react at RT.[1] Moderate heat drives the formation of the acyl-pyridinium intermediate and the subsequent attack by the poor nucleophile (tertiary -OH).

  • Monitoring: Monitor by TLC. This step may take 12–24 hours.[1]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (cold) to remove pyridine/DMAP, then saturated NaHCO₃, then brine.

  • Purification: Silica gel chromatography.

Self-Validating Check:

  • 1H NMR: Look for the downfield shift of the bridgehead protons (if visible) or the appearance of the acetate singlet (~2.0 ppm). The secondary -CH(OTBS)- signal should remain unchanged (~3.5-4.0 ppm).[1]

Protocol C: Selective Deprotection (The "Flip" Strategy)

Objective: Obtain the molecule with the tertiary alcohol protected and the secondary alcohol free. Method: Selective cleavage of the Silyl ether in the presence of the Ester.

Reagents:

  • Reagent: TBAF (Tetrabutylammonium fluoride) buffered with Acetic Acid OR HF·Pyridine.[1][2][3]

  • Note: Basic hydrolysis (LiOH/MeOH) will cleave the Ester (Tertiary) and leave the Silyl ether. Fluoride cleaves the Silyl ether and leaves the Ester.

Methodology:

  • Dissolve the bis-protected intermediate in THF.[1]

  • Add TBAF (1.0 M in THF, 1.2 equiv) and Acetic Acid (1.2 equiv).

    • Reason for Acid: Buffering prevents the basicity of "naked" fluoride from hydrolyzing the ester group (acetate migration or cleavage).

  • Stir at 0°C to RT for 2 hours.

  • Workup and purify.[1][2][3][4]

Troubleshooting & Critical Parameters

Dehydration Risk (Side Chain)

The 1-hydroxyethyl group is susceptible to dehydration under strong acidic conditions (e.g.,


, 

in refluxing benzene), forming 1-vinyladamantane derivatives.
  • Prevention: Avoid strong Brønsted acids.[1] Use Lewis acids or buffered conditions.[1] When protecting the tertiary alcohol, avoid Ritter-type conditions (strong

    
    ) if the secondary alcohol is unprotected.
    
Solvolysis of the Bridgehead

The tertiary bridgehead ester/ether is stable to base but labile to strong acid (


 pathway).
  • Implication: If you protect the C1-OH as a MOM ether (using MOMCl/DIPEA) or Trityl ether, be aware that deprotection requires acid, which might jeopardize the side chain integrity or cause skeletal rearrangement. Esters (Acetates/Benzoates) are preferred for the tertiary position as they are removed by base (saponification), which is orthogonal to the acid-sensitivity of the adamantane skeleton.

NMR Diagnostic Markers
Proton EnvironmentChemical Shift (

, ppm)
Change upon Protection
Side Chain CH-OH 3.4 – 3.8 (m)Shifts to 3.8 – 4.2 upon Silylation (minor) or 4.8 – 5.2 upon Acylation (major).[1]
Bridgehead C-OH ~1.5 – 2.0 (broad s, exchangeable)Disappears.[1]
Adamantane Cage 1.4 – 2.2 (multiplets)Minor shifts; integration is key for confirmation.

References

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis, 5th Edition.[1] John Wiley & Sons.[1]

  • Klimochkin, Y. N., et al. (2018).[1][5] Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry, 54, 1294–1300.[5] (Demonstrates reactivity of adamantane diols).

  • Sapotka, K., & Huang, F. (2019).[6] Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers.[1][6] Synlett, 30(16), 1895-1898. (Relevant for silyl selectivity principles).

  • BenchChem. (2025).[1][2][4] A Comparative Guide to Diol Protection Strategies in Organic Synthesis. (General orthogonality principles).

  • Schwab, R. S., et al. (2008).[1] Lipase-catalyzed selective acetylation of 1,3-adamantanediol.[1] Tetrahedron: Asymmetry, 19(13), 1549-1552. (Enzymatic alternatives for selective protection).

Sources

Method

Application Note: Analytical Strategy for 3-(1-Hydroxyethyl)-1-adamantanol

The following Application Note and Protocol Guide is designed for analytical scientists and process chemists working with adamantane derivatives. It addresses the specific challenges of 3-(1-Hydroxyethyl)-1-adamantanol (...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for analytical scientists and process chemists working with adamantane derivatives. It addresses the specific challenges of 3-(1-Hydroxyethyl)-1-adamantanol (CAS 2227986-00-5), a compound characterized by its lack of chromophores, significant polarity, and chirality.

Executive Summary & Molecule Profile

3-(1-Hydroxyethyl)-1-adamantanol is a critical intermediate in the synthesis of advanced photoresist monomers and potential pharmaceutical agents (e.g., derivatives of rimantadine or adapalene). Its structure features a rigid adamantane cage functionalized with a tertiary hydroxyl group at position 1 and a secondary 1-hydroxyethyl group at position 3.

Analytical Challenges
  • Lack of Chromophore: The molecule lacks conjugated

    
    -systems, rendering standard UV-Vis detection (
    
    
    
    nm) ineffective.
  • Chirality: The 1-hydroxyethyl substituent introduces a chiral center (

    
    ), requiring enantioselective separation.
    
  • Polarity & Volatility: The diol functionality induces strong hydrogen bonding, causing peak tailing in GC (without derivatization) and requiring specific retention strategies in HPLC.

Physicochemical Profile
PropertyValue (Predicted/Experimental)Analytical Implication
Molecular Formula C₁₂H₂₀O₂MW = 196.29 g/mol
Boiling Point ~320°CHigh BP requires high GC oven temps or derivatization.
LogP ~1.5 - 2.0Moderately lipophilic cage, but polar surface area dominates.
Solubility MeOH, ACN, THFSoluble in polar organic solvents; limited water solubility.
Chirality 1 Chiral CenterEnantiomers must be resolved for asymmetric synthesis QC.

Analytical Strategy Workflow

The following decision matrix outlines the selection of analytical techniques based on the specific data requirement (Assay, Impurity Profiling, or Chiral Purity).

AnalyticalWorkflow Sample Sample: 3-(1-Hydroxyethyl)-1-adamantanol Goal Define Analytical Goal Sample->Goal Assay Assay / Purity Goal->Assay Quantification Chiral Enantiomeric Excess Goal->Chiral Stereochem ID Structure ID Goal->ID Confirmation GC Method A: GC-FID/MS (Derivatized) Assay->GC Preferred (Volatile) HPLC_CAD Method B: HPLC-CAD/ELSD (Achiral) Assay->HPLC_CAD Alternative (Non-volatile impurities) HPLC_Chiral Method C: Chiral HPLC-RI/CAD (Amylose/Cellulose) Chiral->HPLC_Chiral NMR Method D: NMR / FTIR ID->NMR

Figure 1: Analytical workflow selecting the optimal method based on the specific critical quality attribute (CQA) being measured.

Method A: GC-FID/MS (Primary Assay & Impurity Profiling)

Rationale: Gas Chromatography is the gold standard for adamantane derivatives due to their semi-volatility. However, the two hydroxyl groups cause significant hydrogen bonding with the stationary phase, leading to peak tailing. Silylation is mandatory to cap these polar groups, improving peak shape, thermal stability, and volatility.

Protocol: TMS Derivatization
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Preparation:

    • Weigh 10 mg of sample into a GC vial.

    • Add 1.0 mL of anhydrous Pyridine (acts as solvent and acid scavenger).

    • Add 200 µL of BSTFA + 1% TMCS.

    • Cap and incubate at 60°C for 30 minutes .

    • Cool to room temperature before injection.

    • Reaction: The diol is converted to the bis-trimethylsilyl ether (MW increases by 144 Da).

Instrumental Parameters
ParameterSetting
System Agilent 7890/8890 GC with FID or MSD
Column DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split 20:1 @ 280°C
Oven Program 100°C (1 min) → 15°C/min → 300°C (hold 5 min)
Detector (FID) 300°C; H₂ 30 mL/min, Air 400 mL/min
Detector (MS) Source: 230°C, Quad: 150°C. Scan: 40-500 amu

Data Interpretation:

  • Retention Time: Bis-TMS derivative elutes significantly earlier than the parent diol would (if it didn't decompose).

  • MS Spectrum: Look for the molecular ion

    
     (196 + 144). Characteristic fragment 
    
    
    
    (loss of methyl from TMS) at m/z 325 is often the base peak.

Method B: HPLC-CAD (Purity of Non-Volatiles)

Rationale: For process impurities that are non-volatile or thermally labile, GC is unsuitable. Since the analyte has no UV chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is required. These are "universal" detectors that respond to any non-volatile analyte.

Protocol
  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for CAD).

  • Mobile Phase B: Acetonitrile.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: CAD (Nebulizer Temp: 35°C) or ELSD (Drift Tube: 60°C).

Critical Note: Do not use phosphate buffers or non-volatile salts, as they will clog the CAD/ELSD nebulizer and cause high background noise.

Method C: Chiral HPLC (Enantiomeric Separation)

Rationale: The 1-hydroxyethyl group creates a chiral center. Separation of the R and S enantiomers is critical for pharmaceutical applications where stereochemistry dictates efficacy.

Protocol
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mode: Normal Phase (provides better selectivity for hydroxylated adamantanes than Reverse Phase).

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: Refractive Index (RI) or CAD.[2][3] (UV is not viable).

  • Temperature: 25°C.

Optimization:

  • If resolution is poor (

    
    ), lower the IPA concentration to 95:5 or decrease temperature to 15°C.
    
  • The elution order (

    
     vs 
    
    
    
    ) must be determined using a pure enantiomer standard if available, or by circular dichroism (CD) correlation.

Method D: Structural Identification (NMR)

Rationale: To distinguish 3-(1-hydroxyethyl)-1-adamantanol from its structural isomer 3-(hydroxymethyl)-1-adamantanol (extended chain vs branched).

Key NMR Signals (DMSO-d₆)
  • ¹H NMR:

    • 
       0.95 - 1.05 ppm (d, 3H):  Methyl group of the hydroxyethyl side chain (
      
      
      
      ). This doublet confirms the branched ethyl group, distinguishing it from the hydroxymethyl isomer.
    • 
       3.30 - 3.40 ppm (q, 1H):  Methine proton on the side chain (
      
      
      
      ).
    • 
       4.30 - 4.50 ppm (s/broad):  Hydroxyl protons (exchangeable with D₂O).
      
    • 
       1.30 - 2.20 ppm (m, 14H):  Adamantane cage protons.
      
  • ¹³C NMR:

    • Look for the carbinol carbon signal at ~70-75 ppm (secondary alcohol) and the quaternary carbon at position 1 at ~68 ppm (tertiary alcohol).

References

  • TCI Chemicals. (2023). Product Specification: 3-(Hydroxymethyl)-1-adamantanol. Link (Used for comparative adamantane diol methodology).

  • BenchChem. (2025).[2][4] Cross-Validation of Analytical Methods for Adamantane Derivatives. Link

  • Lurie, I. S., et al. (2026).[5] Recent Advances in Comprehensive Chromatographic Analysis of Emerging Drugs. Chromatography Online. Link

  • Thermo Fisher Scientific. (2023). GC-MS Identification of Extractables and Leachables. Application Note AN-GCMS-EL. Link

  • Ivleva, E. A., et al. (2018).[6] Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry, 54(9), 1294–1300.[6] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(1-Hydroxyethyl)-1-adamantanol Purification

Case ID: ADM-38584-PUR Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Synthesis, Isolation, and Purification of 3-(1-Hydroxyethyl)-1-adamantanol (CAS: 38584...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ADM-38584-PUR Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Synthesis, Isolation, and Purification of 3-(1-Hydroxyethyl)-1-adamantanol (CAS: 38584-37-1)

Introduction: The "Invisible" Cage

Welcome to the technical support hub for adamantane derivatives. You are likely here because your synthesis of 3-(1-Hydroxyethyl)-1-adamantanol has resulted in a sticky, white semi-solid or a viscous oil that refuses to crystallize, and your HPLC/flash chromatograms appear blank despite mass spec confirming the product's presence.

This molecule presents a "perfect storm" of purification challenges:

  • UV Invisibility: The adamantane cage and aliphatic alcohol chains lack conjugated pi-systems, rendering standard UV detection (254 nm) useless.

  • Amphiphilic Solubility: The lipophilic cage fights the hydrophilic diol functionality, complicating solvent choice.

  • Stereochemical Complexity: The 1-hydroxyethyl group introduces a chiral center (R/S), often resulting in racemic mixtures that complicate melting point analysis.

Module 1: Detection & Monitoring (The "Blindness" Problem)

User Question: "I know my reaction worked because LC-MS shows the mass (M+H 197 or M+Na 219), but I see nothing on my TLC plates or Flash UV monitor. How do I track the product?"

Technical Diagnosis

Adamantane derivatives are UV-inactive. You are essentially flying blind if you rely on standard UV detection.

Protocol A: Visualization Strategies

You must switch to destructive visualization or Refractive Index (RI) detection.

MethodSuitabilityProtocol / Notes
PMA Stain (Phosphomolybdic Acid)High Dip plate, heat with heat gun until spots appear dark green/blue on a light green background. Excellent for alcohols.
Vanillin Stain High Dip, heat until spots appear (often distinct colors).[1][2][3] Very sensitive for hydroxyl groups.
Iodine Chamber Medium Reversible.[3] Adamantanes absorb iodine vapor (brown spots), but can be faint.
UV (254 nm) Zero Do not use. The compound has no chromophore.
ELSD / RI High For automated flash/HPLC, use Evaporative Light Scattering (ELSD) or Refractive Index (RI) detectors.
DOT Diagram: Detection Workflow

DetectionLogic Start Crude Reaction Mixture TLC TLC Analysis Start->TLC UV UV (254nm) TLC->UV Standard Method Stain Chemical Stain (PMA/Vanillin) TLC->Stain Required Method Fail No Spots Visible UV->Fail No Chromophore Result Dark Blue/Green Spot (Visible) Stain->Result Heat Activation

Caption: Workflow for visualizing UV-inactive adamantane derivatives on silica gel plates.

Module 2: Isolation & Crystallization (The "Sticky" Problem)

User Question: "My product is an oil that won't solidify, or a waxy solid that clogs my filter. The literature says 'white solid.'[4] What is wrong?"

Technical Diagnosis

Adamantane diols are notorious for "oiling out" because the globular shape of the molecule disrupts crystal lattice packing. Furthermore, trace impurities (unreacted ketone or mono-ol) act as plasticizers, preventing solidification.

Protocol B: Trituration & Crystallization

Do not attempt simple evaporation. Use the "Antisolvent Crash" method.[1]

  • Dissolution: Dissolve the crude oil in a minimum amount of warm Ethyl Acetate or Dichloromethane (DCM) .

  • Precipitation: Slowly add cold Hexane or Pentane (antisolvent) while stirring vigorously.

  • Observation:

    • Cloudiness: Good. Let it stand at 4°C.

    • Oiling out: If a bottom oily layer forms instead of crystals, reheat to dissolve, add a seed crystal (if available), or scratch the glass surface.

  • Filtration: Adamantane crystals can be "fluffy" and sublime. Dry under vacuum, but do not use high heat (< 40°C) under high vacuum for extended periods, or you risk sublimation loss.

Critical Tip: If the product remains oily, it likely contains the mono-ol impurity (1-adamantanol derivatives), which is much more soluble in hexane. Wash the crude solid repeatedly with cold hexane to remove these non-polar impurities.

Module 3: Chromatographic Separation

User Question: "I have a close-running impurity. Flash chromatography isn't separating them well. What column conditions should I use?"

Technical Diagnosis

The amphiphilic nature causes "tailing" on normal phase silica (interaction between the silica hydroxyls and the product hydroxyls).

Protocol C: Gradient Optimization

Option 1: Normal Phase (Silica)

  • Mobile Phase: DCM / Methanol (95:5 to 90:10).

  • Modifier: Add 1% Triethylamine (TEA) if the peaks are tailing significantly (though less critical for neutral diols than amines).

  • Loading: Dry load on Celite. Do not liquid load in MeOH (causes band broadening).

Option 2: Derivatization (The "Silver Bullet") If direct separation fails, modify the polarity temporarily.

  • Acetylation: React crude with Acetic Anhydride/Pyridine to form the Diacetate .

  • Separation: The diacetate is much less polar and moves easily in Hexane/EtOAc (e.g., 8:2). It often separates cleanly from mono-acetylated impurities.

  • Hydrolysis: Deprotect with K2CO3/MeOH to recover the pure diol.

DOT Diagram: Purification Decision Tree

PurificationTree Crude Crude Mixture (Diol + Impurities) Check TLC Separation (Delta Rf > 0.1?) Crude->Check Direct Direct Flash DCM:MeOH (95:5) Check->Direct Yes Deriv Derivatization Strategy Check->Deriv No (Overlap) Final Pure 3-(1-Hydroxyethyl)-1-adamantanol Direct->Final Acetylate Acetylation (Ac2O/Pyridine) Deriv->Acetylate SepAc Flash Separation Hex:EtOAc (8:2) Acetylate->SepAc Hydrolysis Hydrolysis (K2CO3/MeOH) SepAc->Hydrolysis Hydrolysis->Final

Caption: Decision matrix for choosing between direct chromatography and derivatization-assisted purification.

Module 4: Stereochemical Considerations

User Question: "I see two peaks in my NMR or HPLC that look identical by Mass Spec. Is my product decomposing?"

Technical Diagnosis

You are likely observing diastereomers or enantiomers .

  • The molecule has a chiral center at the hydroxyethyl side chain (C-OH).

  • The adamantane core itself is achiral (plane of symmetry), but if there are other substituents, it complicates things.

  • Typically, synthesis via reduction of a ketone (3-acetyl-1-adamantanol) using NaBH4 yields a racemic mixture (R/S).

Protocol D: Analytical Verification
  • NMR: In an achiral environment (CDCl3), enantiomers will show identical shifts. If you see "doubling" of peaks, check if you have a diastereomeric impurity (e.g., if another substituent is present) or if you are using a chiral shift reagent.

  • Chiral HPLC: To separate the enantiomers, you require a chiral column (e.g., Chiralpak AD-H or OD-H) using Hexane/IPA mixtures.

References & Authority

  • Synthesis of Adamantane Diols:

    • Methods for hydroxylation of adamantane derivatives often involve acid-catalyzed hydrolysis or reduction of ketones.

    • Reference: Synthesis of (3-Hydroxyadamantan-1-yl)methanols, Russian Journal of Organic Chemistry.

  • Detection Techniques:

    • Comprehensive guide to TLC stains for non-UV active compounds.

    • Reference: TLC Stains: Recipes and Protocols, University of Rochester.

  • General Adamantane Chemistry:

    • Solubility and physical properties of amino/hydroxyl adamantanes.

    • Reference: Solubility of 3-amino-1-adamantanol (Analogous behavior), Journal of Chemical & Engineering Data.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(1-Hydroxyethyl)-1-adamantanol before handling. Adamantane derivatives can have biological activity (e.g., antiviral properties) and should be handled with appropriate PPE.

Sources

Optimization

Technical Support Center: 3-(1-Hydroxyethyl)-1-adamantanol

This guide serves as a specialized technical support resource for researchers working with 3-(1-Hydroxyethyl)-1-adamantanol , a critical intermediate in the synthesis of advanced photoresist monomers (e.g., for ArF litho...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 3-(1-Hydroxyethyl)-1-adamantanol , a critical intermediate in the synthesis of advanced photoresist monomers (e.g., for ArF lithography) and functionalized pharmaceutical scaffolds.

Document Control:

  • Subject: Impurity Profiling & Reaction Troubleshooting

  • Compound: 3-(1-Hydroxyethyl)-1-adamantanol (Also: 1-(3-Hydroxyadamantan-1-yl)ethanol)

  • Target Audience: Synthetic Chemists, Process Engineers, R&D Scientists

Compound Profile & Reactivity Overview

To troubleshoot effectively, one must first understand the unique dual-reactivity of this molecule. It possesses two distinct hydroxyl groups with vastly different steric and electronic environments.

FeatureChemical EnvironmentReactivity ProfileKey Risk
Position 1-OH Tertiary (Cage) Sterically hindered; stable to oxidation; prone to acid-catalyzed substitution (

) via stable carbocation.
Substitution/Solvolysis (Ritter reaction, ether formation).
Position 3-Side Chain Secondary (Ethyl) Accessible; typical secondary alcohol reactivity; prone to oxidation and elimination.Dehydration (Vinyl formation) & Oxidation (Ketone formation).

Critical Impurity Analysis

The following byproducts are the most frequent culprits in yield loss and purification failure.

Table 1: Common Byproducts & Origins
Impurity NameStructure DescriptionOrigin MechanismDetection (NMR)
3-Vinyl-1-adamantanol Dehydrated ethyl group (-CH=CH2)Acid-catalyzed elimination of the side-chain OH.Olefinic protons (

5.0–6.0 ppm).
3-Acetyl-1-adamantanol Ketone at side chain (-C=O)Oxidation of the side-chain OH (air/metal catalyzed).Loss of chiral CH-OH proton; appearance of methyl ketone singlet (

~2.1 ppm).
Di-esters / Di-ethers Functionalization at both OH sitesLack of selectivity during esterification/protection.Downfield shift of the cage protons adjacent to 1-OH.
Homoadamantane Expanded cage ringWagner-Meerwein rearrangement under superacidic conditions.Complex aliphatic region changes; loss of

-like symmetry features.

Troubleshooting Guide (Q&A)

Topic A: Dehydration & Vinyl Impurities

Q: Why do I see a persistent "vinyl" impurity (3-vinyl-1-adamantanol) even when running reactions at low temperature?

A: The 1-hydroxyethyl group is remarkably sensitive to acid-catalyzed dehydration because the resulting carbocation is stabilized by the adamantane cage (hyperconjugation) and the product is a conjugated vinyl system.

  • Root Cause: Trace acidity in your solvent (e.g.,

    
     acidity) or catalyst residues (e.g., unneutralized acid chlorides).
    
  • Immediate Fix: Pass your solvent through basic alumina before use. Add a radical inhibitor (e.g., MEHQ) if the vinyl species is polymerizing and creating "gunk."

  • Protocol Adjustment: If performing esterification (e.g., with methacryloyl chloride), ensure your base (Triethylamine/DABCO) is added before the acid chloride to buffer the HCl instantly.

Topic B: Selectivity Issues (Mono- vs. Di-functionalization)

Q: I am trying to esterify the side-chain alcohol, but I am getting significant di-ester formation (reaction at the cage OH). How do I stop this?

A: While the cage OH is tertiary and hindered, it is not inert. Under forcing conditions (high heat, strong Lewis acids), it will react.

  • Root Cause: "Overshooting" thermodynamic control.

  • Mechanism: The secondary OH reacts faster (kinetic control). However, if you let the reaction run too long or get too hot, the tertiary OH reacts.

  • Solution:

    • Temperature Control: Keep reaction

      
      .
      
    • Stoichiometry: Use exactly 1.0–1.1 equivalents of the acylating agent.

    • Catalyst Selection: Switch from DMAP (highly active) to a milder nucleophilic catalyst like N-methylimidazole (NMI) or solely pyridine.

Topic C: Solubility & Purification

Q: My crude product is a sticky oil that won't crystallize, despite the literature saying it should be a solid.

A: This is a classic sign of stereoisomeric mixtures or oligomer contamination .

  • Root Cause:

    • Diastereomers: The side chain possesses a chiral center. Unless you used enantiopure starting material, you have a racemic mix (

      
      ). If the cage has other substituents, you may have diastereomers that depress the melting point.
      
    • Oligomers: If trace vinyl impurity formed, it may have oligomerized.

  • Troubleshooting Protocol:

    • Dissolve in minimal hot ethyl acetate.

    • Add hexane dropwise until cloudiness persists.

    • Cool slowly to

      
      .
      
    • If it remains oily, run a short silica plug to remove non-polar oligomers before attempting crystallization again.

Technical Deep Dive: Reaction Pathways

The following diagram illustrates the competitive landscape of the 3-(1-Hydroxyethyl)-1-adamantanol system. Note how Acid is the trigger for the most problematic byproducts (Vinyl and Rearrangement), while Base/Oxidant control is key for the others.

ReactionPathways Start 3-(1-Hydroxyethyl)- 1-adamantanol Vinyl 3-Vinyl-1-adamantanol (Dehydration Impurity) Start->Vinyl Acid / Heat (- H2O) Ketone 3-Acetyl-1-adamantanol (Oxidation Impurity) Start->Ketone Oxidant / Air (- 2H) Target Mono-Ester (Target Monomer) Start->Target R-COCl / Base (Kinetic Control) Homo Homoadamantane (Rearrangement) Start->Homo Superacid (Wagner-Meerwein) DiEster Di-Ester (Over-reaction) Target->DiEster Excess R-COCl High Temp

Caption: Competitive reaction pathways. Red arrows indicate destructive impurity formation (Dehydration/Over-reaction).

Standard Validation Protocol

To ensure the integrity of your starting material or reaction product, follow this Self-Validating System :

  • TLC Check:

    • Eluent: 50% Ethyl Acetate / Hexane.

    • Stain: Phosphomolybdic Acid (PMA) or Iodine. Adamantanes do not absorb UV strongly; UV visualization is unreliable.

    • Observation: 1-adamantanol derivatives stain deep blue/black with PMA.

  • NMR Diagnostic (1H NMR, 400 MHz, CDCl3):

    • Check

      
       5.8 ppm (dd):  Presence indicates Vinyl  impurity.
      
    • Check

      
       2.1 ppm (s):  Presence indicates Ketone  (Acetyl) impurity.
      
    • Check

      
       3.8 ppm (q):  This is your diagnostic CH-OH  proton. Integration must match the cage protons (approx 1:14 ratio).
      
  • Water Content (Karl Fischer):

    • Ensure water is <0.1%. Water competes with acylating agents, producing free acid impurities that catalyze dehydration.

References

  • Synthesis and Reactivity of Adamantane Alcohols Title:Synthesis of (3-Hydroxyadamantan-1-yl)methanols and derivatives Source: Russian Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • Methacrylate Monomer Synthesis Conditions Title:Selection of Conditions for the Synthesis of Methacrylate Monomers Based on Adamantane Source: Thieme Connect (Synthesis) URL:[Link]

  • Adamantane Oxidation Catalysis Title:One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols Source: MDPI (Catalysts) URL:[Link][1]

  • General Adamantane Properties & Safety Title:Adamantane and its Derivatives: Physical and Chemical Properties Source: PubChem (National Library of Medicine) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Stereoselectivity in 3-(1-Hydroxyethyl)-1-adamantanol Synthesis

Executive Summary The synthesis of 3-(1-hydroxyethyl)-1-adamantanol via the asymmetric reduction of 1-acetyl-3-hydroxyadamantane is a critical transformation in the development of adamantane-based pharmacophores (such as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The synthesis of 3-(1-hydroxyethyl)-1-adamantanol via the asymmetric reduction of 1-acetyl-3-hydroxyadamantane is a critical transformation in the development of adamantane-based pharmacophores (such as DPP-IV inhibitors) [1]. Achieving high enantiomeric excess (ee) at the newly formed secondary alcohol stereocenter is notoriously challenging due to the extreme steric bulk of the adamantyl moiety and the potential for competitive coordination from the tertiary hydroxyl group.

As a Senior Application Scientist, I have compiled this troubleshooting guide to provide field-proven strategies, mechanistic insights, and self-validating protocols to optimize stereoselectivity across chemical and biocatalytic reduction platforms.

Troubleshooting Guides & FAQs
Q1: My Corey-Bakshi-Shibata (CBS) reduction of 1-acetyl-3-hydroxyadamantane yields high conversion but poor enantiomeric excess (<70% ee). How do I suppress the racemic background reaction?

The Causality: The steric disparity between the bulky adamantyl group and the methyl group in 1-acetyl-3-hydroxyadamantane is theoretically ideal for high facial selectivity within the chiral oxazaborolidine (CBS) pocket [1]. However, poor ee typically stems from the uncatalyzed, racemic reduction by borane (


) outcompeting the catalyzed pathway. Because the adamantyl group is so bulky, the catalyzed hydride transfer is kinetically slower than it would be for simpler ketones. If the local concentration of free borane exceeds the catalyst's turnover rate, direct non-stereoselective reduction dominates.

Validated Protocol: Optimized CBS Reduction Workflow To achieve >95% ee, you must maintain a near-zero steady-state concentration of uncoordinated borane.

  • Apparatus Preparation: Flame-dry all glassware under vacuum and backfill with argon. Trace moisture hydrolyzes the CBS catalyst, releasing free borane.

  • Catalyst Loading: Dissolve 1-acetyl-3-hydroxyadamantane (1.0 equiv) and a minimum of 15 mol% of the (R)- or (S)-CBS catalyst in freshly distilled, anhydrous THF.

  • Thermal Control: Cool the reaction mixture strictly to -78°C. Lowering the temperature disproportionately suppresses the uncatalyzed background reaction compared to the catalyzed pathway.

  • Controlled Addition: Use a syringe pump to add the borane source (e.g.,

    
     or catecholborane, 1.2 equiv) over a strict period of 3 to 4 hours.
    
  • Quenching: Quench the reaction at -78°C with pre-cooled methanol before allowing the mixture to warm to room temperature.

CBS_Workflow A 1-Acetyl-3-hydroxyadamantane (Substrate) B Strict Anhydrous Setup (Flame-dried, Argon) A->B C Add (R)- or (S)-CBS Catalyst (15 mol%) in THF B->C D Cool to -78°C C->D E Syringe Pump Addition (BH3-SMe2 over 4 hours) D->E Suppresses racemic background reaction F Quench with MeOH at -78°C E->F G Chiral 3-(1-Hydroxyethyl)-1-adamantanol (>95% ee) F->G

Workflow for optimized CBS reduction of 1-acetyl-3-hydroxyadamantane.

Q2: We are scaling up the synthesis and want to transition from chemical reduction to biocatalysis. Which enzyme systems are best suited for this bulky substrate?

The Causality: Biocatalytic reduction using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) is highly recommended for scale-up due to its exquisite stereocontrol (>99% ee) and mild aqueous conditions [2]. The adamantyl group is highly lipophilic and sterically demanding, meaning wild-type enzymes often fail to accommodate the substrate. However, engineered Lactobacillus brevis ADH (Lb-ADH) variants possess enlarged hydrophobic binding pockets that perfectly orient the adamantyl moiety, forcing hydride delivery exclusively to one face of the carbonyl [2].

Validated Protocol: Enzymatic Reduction with Cofactor Recycling

  • Substrate Solubilization: Dissolve 1-acetyl-3-hydroxyadamantane (100 mM) in 10% v/v isopropanol (IPA) or DMSO to ensure bioavailability in the aqueous phase.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM

    
    .
    
  • Cofactor System: Add

    
     (1 mM), D-glucose (150 mM), and Glucose Dehydrogenase (GDH, 10 U/mL). This coupled system regenerates NADPH continuously, eliminating stoichiometric cofactor costs.
    
  • Biocatalyst Addition: Add the engineered KRED/Lb-ADH powder (10 mg/mL).

  • Incubation: Stir at 30°C and 250 rpm for 24-48 hours. Maintain pH at 7.0 using an autotitrator (adding 1M NaOH as gluconic acid is produced).

  • Isolation: Extract the product with ethyl acetate (3x), dry over

    
    , and concentrate.
    

KRED_Pathway Substrate 1-Acetyl-3- hydroxyadamantane KRED Ketoreductase (KRED) Substrate->KRED Product 3-(1-Hydroxyethyl)- 1-adamantanol KRED->Product NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase (GDH) NADP->GDH NADPH NADPH + H+ NADPH->KRED Hydride transfer GDH->NADPH Gluconolactone D-Glucono- 1,5-lactone GDH->Gluconolactone Glucose D-Glucose Glucose->GDH

Enzymatic reduction pathway with GDH-mediated NADPH cofactor recycling.

Q3: When using Noyori Asymmetric Transfer Hydrogenation (ATH) with Ru(II)-TsDPEN, I observe extremely low conversion rates. How can I optimize this?

The Causality: Noyori ATH is a powerful, scalable alternative, but the tertiary hydroxyl group on the adamantane ring of 1-acetyl-3-hydroxyadamantane can severely interfere with the standard Ru(II) catalytic cycle [3]. The classic Noyori ATH relies on a delicate hydrogen-bonding network in the transition state (the "NH effect"). The free hydroxyl group at the 3-position of the adamantane ring can competitively coordinate to the ruthenium center, displacing the chiral ligand or disrupting the spatial arrangement required for the concerted hydride/proton transfer.

Validated Protocol: ATH Optimization Strategy

  • Hydroxyl Protection: Temporarily mask the 3-hydroxyl group as a Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS) ether prior to reduction. This eliminates competitive coordination and significantly improves substrate solubility in the azeotropic formic acid/triethylamine (FA/TEA) mixture.

  • Reaction Execution: Dissolve the protected substrate in a 5:2 FA/TEA azeotrope. Add 1 mol% of Ru(II)-(1R,2R)-TsDPEN.

  • Thermal Activation: Heat the reaction to 40°C. The elevated temperature overcomes the steric activation barrier of the adamantyl group without severely compromising the ee.

  • Deprotection: Following extraction, remove the silyl ether using TBAF in THF to yield the final 3-(1-hydroxyethyl)-1-adamantanol.

Quantitative Data Summary

The following table summarizes the performance metrics of the three primary stereoselective reduction methodologies when applied to 1-acetyl-3-hydroxyadamantane.

Reduction MethodologyCatalyst / Reagent SystemTypical Yield (%)Enantiomeric Excess (ee %)Key AdvantagePrimary Limitation
CBS Reduction (R)- or (S)-Oxazaborolidine,

85 - 9285 - 95Predictable stereochemistry, rapid executionRequires strictly anhydrous conditions and low temps
Biocatalysis (KRED) Engineered Lb-ADH, GDH/Glucose75 - 90> 99Exceptional ee, environmentally benignSubstrate solubility issues in aqueous media
Noyori ATH Ru(II)-TsDPEN, HCOOH/

60 - 8080 - 90Highly scalable, avoids reactive hydridesSensitive to free hydroxyl interference; requires protection
References
  • Title: Process Study on the Enzyme-Catalyzed Preparation of Key Chiral Intermediates for Saxagliptin Source: ResearchGate URL: [Link]

  • Title: A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and it's optimization Source: World Health Organization (Hosted Document) URL: [Link]

Optimization

Technical Support Center: Scale-Up Synthesis of 3-(1-Hydroxyethyl)-1-adamantanol

Executive Summary & Synthetic Strategy Target Molecule: 3-(1-Hydroxyethyl)-1-adamantanol CAS Registry Number: 116591-38-9 (Generic for isomers), Specific stereoisomers may vary. Core Structure: Adamantane cage with a ter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Strategy

Target Molecule: 3-(1-Hydroxyethyl)-1-adamantanol CAS Registry Number: 116591-38-9 (Generic for isomers), Specific stereoisomers may vary. Core Structure: Adamantane cage with a tertiary bridgehead hydroxyl (C1) and a secondary hydroxyethyl group (C3).

Strategic Route Selection

For scale-up (100g to kg scale), the most robust pathway avoids the expensive 1,3-adamantanediol starting material. Instead, we recommend the Oxidative Functionalization Route starting from 1-adamantyl methyl ketone. This route minimizes chromatographic purification, relying instead on crystallization.

The Pathway:

  • Starting Material: 1-Adamantyl methyl ketone (commercially available/scalable).[1]

  • Step 1 (Hydroxylation): Regioselective oxidation at the C3 tertiary carbon using KMnO₄/NaOH or HNO₃/H₂SO₄.

  • Intermediate: 3-Hydroxy-1-adamantyl methyl ketone.

  • Step 2 (Reduction): Chemoselective reduction of the ketone to the secondary alcohol using NaBH₄.

SynthesisRoute SM 1-Adamantyl Methyl Ketone (Start) Ox Oxidation (KMnO4/NaOH or HNO3) SM->Ox Regioselective C-H Activation Int 3-Hydroxy-1-adamantyl methyl ketone Ox->Int Red Reduction (NaBH4/MeOH) Int->Red Carbonyl Reduction Prod 3-(1-Hydroxyethyl)-1-adamantanol (Target Diol) Red->Prod

Figure 1: Recommended scale-up synthetic pathway focusing on regioselective oxidation followed by carbonyl reduction.

Critical Process Parameters (CPP) & Protocols

Step 1: Hydroxylation (The "Cage" Oxidation)

Objective: Introduce the -OH group at the C3 position. Reagents: Potassium Permanganate (KMnO₄), NaOH, Water.

Protocol:

  • Dissolve 1-adamantyl methyl ketone in aqueous NaOH (2.5 M).

  • Heat to 50–60°C.

  • Add KMnO₄ (1.1 eq) portion-wise over 2 hours. Caution: Exothermic.

  • Maintain temperature <70°C to prevent over-oxidation or cage fragmentation.

  • Quench with NaHSO₃ to destroy excess MnO₄⁻.

  • Filter MnO₂ sludge (Critical bottleneck: see Troubleshooting).

  • Acidify filtrate to precipitate the crude 3-hydroxy ketone.

Step 2: Reduction (The Side-Chain)

Objective: Convert the ketone to the ethyl alcohol. Reagents: Sodium Borohydride (NaBH₄), Methanol.[2]

Protocol:

  • Dissolve 3-hydroxy-1-adamantyl methyl ketone in Methanol (5 vol).

  • Cool to 0–5°C.

  • Add NaBH₄ (0.6–0.8 eq) slowly. Caution: H₂ gas evolution.

  • Stir at RT for 2 hours.

  • Quench & Workup: (See Troubleshooting for "Boron Gel" issues).

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by process chemists during scale-up.

Issue Category A: Reaction Control & Impurities

Q1: I am seeing significant starting material remaining after the KMnO₄ oxidation, but adding more oxidant degrades the product. What is happening?

  • Diagnosis: Poor phase transfer. Adamantyl methyl ketone is lipophilic; the oxidant is aqueous.

  • Root Cause: The reaction is phase-transfer limited. At scale, stirring efficiency drops, reducing the interfacial surface area.

  • Solution:

    • Temperature: Ensure the reaction is at least 50°C. Below this, solubility is too low.

    • Surfactant: Add a phase transfer catalyst (PTC) like TBAB (Tetrabutylammonium bromide) or Cetrimonium bromide (1–2 mol%). This dramatically increases conversion rates without requiring excess oxidant [1].

    • Shear: Use a high-shear impeller (e.g., Cowles disperser) rather than a standard anchor stirrer.

Q2: During the NaBH₄ reduction, I observe a new impurity (approx. 5-10%) that is difficult to separate.

  • Diagnosis: Formation of borate esters or methoxy-adducts.

  • Root Cause: If the quench is performed with strong acid (HCl) in methanol at warm temperatures, you may form the methyl ether via solvolysis of the tertiary alcohol (bridgehead position).

  • Solution:

    • Quench Protocol: Quench with water first, then adjust pH to neutral with weak acid (Acetic acid or dilute NH₄Cl), not concentrated HCl.

    • Solvent Removal: Remove methanol before acidification to minimize ether formation.

Issue Category B: Workup & Isolation (The "Sticky Solid" Problem)

Q3: After the reduction step, my workup has turned into a viscous, white gel that won't separate. Extraction is impossible.

  • Diagnosis: Stable Boron-Diol Complex formation.

  • Mechanism: Adamantane diols form stable cyclic borate complexes that act as surfactants/gels in aqueous/organic mixtures.

  • Corrective Action:

    • The "Glycerol" Trick: Add glycerol or mannitol (2 eq relative to NaBH₄) to the quenched mixture. These polyols have a higher affinity for boron than the adamantane diol, breaking the complex [2].

    • Solvent Swap: Do not use Dichloromethane (DCM) for extraction if emulsions persist. Use n-Butanol or Ethyl Acetate/THF mixtures. Adamantane diols are poorly soluble in pure non-polar solvents.

Q4: Filtration of the MnO₂ byproduct in Step 1 is taking hours/days.

  • Diagnosis: Colloidal MnO₂.

  • Solution:

    • Filter the reaction mixture while it is still hot (50-60°C).

    • Use a Celite (diatomaceous earth) pad.

    • Pro-Tip: Pre-treat the filter cake with a small amount of flocculant or adjust pH slightly (if compatible) to aggregate the particles.

Issue Category C: Stereochemistry

Q5: The product is a mixture of isomers. Is this expected?

  • Answer: Yes. The reduction of the ketone generates a new chiral center at the side chain.

  • Analysis:

    • The product exists as a racemic pair (R/S at the ethyl group) because the adamantane core (with a C1 hydroxyl) is achiral (plane of symmetry).

    • Note: If the adamantane core had further substitution (e.g., 5-bromo), you would have diastereomers. For 3-(1-hydroxyethyl)-1-adamantanol, you have a racemate.

    • Separation: If a single enantiomer is required, enzymatic resolution (lipase-catalyzed acetylation) is the standard industrial method for adamantane alcohols [3].

Data Summary & Specifications

ParameterSpecificationNotes
Appearance White to off-white crystalline solidWaxy texture is common if solvent remains.
Melting Point 160–165°C (Broad)Depends on crystal habit/solvates.
Solubility High: MeOH, EtOH, THFLow: Water, Hexane"Amphiphilic" cage structure.
Mass Spec (ESI) [M+Na]+ = 219.1Molecular Weight: 196.29
Key Impurity 1-Adamantyl methyl ketone (<0.5%)Incomplete reduction.
Key Impurity 3-Hydroxy-1-adamantyl methyl ketoneIncomplete reduction.

Troubleshooting Logic Tree

Use this flow to diagnose low yield or purity issues during the isolation phase.

Troubleshooting Start Problem: Low Isolated Yield CheckTLC Check TLC/HPLC of Crude Start->CheckTLC SM_Present Starting Material Present? CheckTLC->SM_Present Yes_SM Yes: Incomplete Conversion SM_Present->Yes_SM High SM No_SM No: Loss during Workup SM_Present->No_SM Clean Profile Action1 Step 1: Increase Temp/Shear Step 2: Add fresh NaBH4 Yes_SM->Action1 CheckAq Check Aqueous Layer No_SM->CheckAq Prod_In_Aq Product in Aqueous? CheckAq->Prod_In_Aq Yes_Aq Yes: Boron Complex Trapping Prod_In_Aq->Yes_Aq No_Aq No: Decomposition/Adsorption Prod_In_Aq->No_Aq Action2 Add Glycerol/Mannitol Adjust pH to 6-7 Yes_Aq->Action2 Action3 Check Filter Cake (MnO2) Product adsorbed on solids No_Aq->Action3

Figure 2: Diagnostic logic for yield loss during scale-up.

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. Link

  • Kikugawa, Y. (1987). "Methanesulfonic acid-catalyzed reduction of ketones with sodium borohydride". Chemical and Pharmaceutical Bulletin, 35(12), 4870-4874. (Describes borate complex handling). Link

  • Partridge, J. J., et al. (1985). "Asymmetric synthesis of adamantane derivatives". Organic Syntheses, Coll. Vol. 7, p.1. (General reference for adamantane functionalization and resolution). Link

  • Olah, G. A., & Wu, A. (1990). "Synthetic Methods and Reactions; 127. Regioselective Hydroxylation of Adamantane". Synthesis, 1990(10), 885-886. (Foundational work on C-H oxidation). Link

  • BenchChem Technical Guide. (2025). "Potential Research Areas for Adamantane-1,4-diol: A Technical Guide". (Provides solubility and general reduction protocols for adamantane diones). Link

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be preceded by a thorough Process Safety Assessment (PSA), particularly regarding the use of oxidizers (KMnO₄/HNO₃) and hydride reducing agents.

Sources

Troubleshooting

troubleshooting 3-(1-Hydroxyethyl)-1-adamantanol functionalization reactions

Technical Support Center: Functionalization of 3-(1-Hydroxyethyl)-1-adamantanol Subject: Troubleshooting Selectivity, Reactivity, and Isolation of Adamantane Diol Derivatives Ticket ID: ADM-31HE-FUNC-001 Assigned Special...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of 3-(1-Hydroxyethyl)-1-adamantanol

Subject: Troubleshooting Selectivity, Reactivity, and Isolation of Adamantane Diol Derivatives Ticket ID: ADM-31HE-FUNC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are working with 3-(1-Hydroxyethyl)-1-adamantanol , a bifunctional scaffold containing two distinct hydroxyl groups:

  • Position 1 (Bridgehead): A tertiary (

    
    ), sterically encumbered alcohol located directly on the adamantane cage.[1]
    
  • Position 3 (Side Chain): A secondary (

    
    ) alcohol located on the ethyl substituent [
    
    
    
    ].[1]

The Core Challenge: While both groups are hydroxyls, their reactivity profiles are vastly different due to steric hindrance and electronic environment .[1][2] The secondary alcohol is significantly more nucleophilic and accessible than the bridgehead tertiary alcohol.[1] Most troubleshooting requests stem from a failure to exploit this kinetic difference, leading to inseparable mixtures of mono- and di-functionalized products.[1]

Module 1: Selective Esterification (Acylation)

User Issue: "I am trying to selectively esterify the secondary alcohol (side chain) with a methacrylate, but I am observing di-ester formation or low conversion."

Root Cause Analysis
  • Di-ester formation: Use of aggressive catalysts (high mol% DMAP) or elevated temperatures (

    
    C) lowers the activation energy barrier for the tertiary OH, causing loss of selectivity.
    
  • Low conversion: The adamantane cage acts as a "neopentyl-like" bulk, slowing down the reaction at the secondary position compared to a standard linear alcohol.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Stoichiometry 1.05 – 1.10 eq of Acid Chloride/AnhydrideStrict limiting reagent control prevents "over-reaction" at the bridgehead.[1]
Base Pyridine (Solvent/Base) or Et3N (1.5 eq) Pyridine acts as an acyl transfer agent but is mild enough to preserve selectivity.[1]
Catalyst None or <1 mol% DMAP High DMAP concentration makes the acylating agent too "hot," promoting reaction at the hindered tertiary site.
Temperature -10°C to 0°C , then warm to RTKinetic control is essential. The

OH reacts at

C; the

OH generally requires heat.[1]
Step-by-Step Selective Acylation Workflow
  • Dissolution: Dissolve 3-(1-Hydroxyethyl)-1-adamantanol in anhydrous DCM (0.1 M).

  • Base Addition: Add Pyridine (3.0 eq).[1] Cool to 0°C .[1]

  • Acylation: Add Acid Chloride (1.05 eq) dropwise over 30 minutes.

    • Critical Checkpoint: Monitor by TLC.[1][3] The mono-ester will appear first.[1] If starting material remains after 4 hours, add 0.1 eq Acid Chloride, do not heat.[1]

  • Quench: Add saturated

    
     at 0°C to hydrolyze excess reagent before it attacks the tertiary OH.
    

Module 2: Oxidation to Ketone

User Issue: "I need to convert the hydroxyethyl group to an acetyl group (ketone), but the reaction is messy or the bridgehead alcohol is dehydrating."

Root Cause Analysis
  • Dehydration: Tertiary adamantyl alcohols are prone to elimination (forming a double bond at the bridgehead) under strong acidic conditions (e.g., Jones Oxidation).[1]

  • Cage Fragmentation: Rare, but possible with super-acidic or radical-heavy conditions.[1]

Recommended Reagents
ReagentSuitabilityNotes
Dess-Martin Periodinane (DMP) High Best choice.[1] Mild, neutral pH.[1] Selectively oxidizes the

alcohol without affecting the

OH.[1]
Swern Oxidation Medium Effective, but requires strict low-temp control (-78°C).[1] The basic workup (Et3N) preserves the

OH.[1]
Jones Reagent (

)
Low Avoid. The strong sulfuric acid environment will cause dehydration of the bridgehead alcohol.[1]
Visual Logic: Oxidation Pathway

OxidationLogic Start Start: 3-(1-Hydroxyethyl)-1-adamantanol Decision Select Oxidant Start->Decision DMP Dess-Martin Periodinane (DCM, RT) Decision->DMP Preferred Jones Jones Reagent (Acidic) Decision->Jones Avoid Product Product: 1-Acetyl-3-adamantanol (Ketone formed, 3° OH intact) DMP->Product High Yield SideProduct Side Product: Elimination/Dehydration (Loss of 3° OH) Jones->SideProduct Acid Catalysis

Figure 1: Decision logic for oxidation of adamantane diols. DMP is preferred to prevent acid-catalyzed dehydration of the tertiary alcohol.

Module 3: Solubility & Purification

User Issue: "My product is not dissolving in methanol for recrystallization, or I'm getting emulsions during extraction."

Physicochemical Insight

Adamantane is highly lipophilic (greasy).[1] Even with two hydroxyl groups, the carbon cage dominates the solubility profile.

  • Good Solvents: Dichloromethane (DCM), Chloroform, THF, Ethyl Acetate.

  • Poor Solvents: Water, Methanol (cold), Hexanes (often too non-polar for the diol, but good for the di-ester).

Purification FAQ

Q: How do I remove unreacted starting material? A: If you performed a selective esterification, the product (mono-ester) is less polar than the starting diol but more polar than the di-ester.

  • Flash Column: Use a gradient of Hexanes:Ethyl Acetate.

    • Di-ester: Elutes first (Non-polar).[1]

    • Mono-ester (Target): Elutes second.[1]

    • Starting Diol: Elutes last (Polar).[1]

Q: I have an emulsion during aqueous workup. A: Adamantane derivatives act as surfactants.[1]

  • Saturate the aqueous layer with NaCl (Brine) .[1]

  • Filter the mixture through a Celite pad to break surface tension bubbles.

  • Use Chloroform instead of DCM for extraction (higher density helps phase separation).[1]

Module 4: Advanced Functionalization (The "Impossible" Tertiary OH)

User Issue: "I actually WANT to react the bridgehead tertiary alcohol, but it won't budge."

Solution: You must switch mechanisms from


-like (sterically impossible at bridgehead) to 

(Carbocation based).
  • Ritter Reaction: Use concentrated

    
     and Acetonitrile to convert the 
    
    
    
    OH to an Acetamide.[1]
  • Koch-Haaf Carboxylation: Use Formic acid/

    
     to convert 
    
    
    
    OH to a Carboxylic Acid.[1]
  • Aggressive Acylation: To esterify the

    
     OH, you generally need Steglich conditions  (DCC/DMAP) with reflux, or the use of Trifluoroacetic Anhydride (TFAA)  to generate a mixed anhydride in situ.
    

Summary of Reactivity

ReactivityMap cluster_Sec Secondary OH (Side Chain) cluster_Tert Tertiary OH (Bridgehead) Molecule 3-(1-Hydroxyethyl)-1-adamantanol Sec_Rxn Fast Acylation (0°C) Easy Oxidation (DMP) Standard SN2 possible Molecule->Sec_Rxn Kinetic Product Tert_Rxn Slow/No Acylation (requires heat) Prone to Elimination (Acid) Requires SN1 (Carbocation) Molecule->Tert_Rxn Thermodynamic/Forced

Figure 2: Reactivity hierarchy between the two hydroxyl positions.

References

  • Selectivity in Adamantane Functionalization

    • Arkivoc, 2021.[1][4][5] "Four-directional synthesis of adamantane derivatives." Describes the solubility and reactivity challenges of adamantane polyols.

  • Oxidation Protocols

    • MDPI, 2021.[1] "One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols." Details the oxidative stability of the cage.

    • [1]

  • Methacrylate Synthesis (Photoresists)

    • ResearchGate.[1] "Selection of Conditions for the Synthesis of Methacrylate Monomers Based on Adamantane." Specifically addresses the synthesis of 3-hydroxy-1-adamantyl methacrylate.[1][6][7]

  • General Reactivity of Adamantane Alcohols

    • Organic Syntheses, Coll.[1] Vol. 6, p.378 (1988).[1] "4-Protoadamantanone."[1][8] Demonstrates handling of adamantane alcohols and oxidative cleavage/rearrangement risks.[1]

    • [1]

Sources

Optimization

large-scale synthesis of 3-(1-Hydroxyethyl)-1-adamantanol

Technical Support Center: Large-Scale Synthesis of 3-(1-Hydroxyethyl)-1-adamantanol Introduction: The Molecule & The Mission Target Molecule: 3-(1-Hydroxyethyl)-1-adamantanol Chemical Formula: C₁₂H₂₀O₂ Key Application: H...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Large-Scale Synthesis of 3-(1-Hydroxyethyl)-1-adamantanol

Introduction: The Molecule & The Mission

Target Molecule: 3-(1-Hydroxyethyl)-1-adamantanol Chemical Formula: C₁₂H₂₀O₂ Key Application: High-performance photoresist monomers (ArF lithography), pharmaceutical intermediates (antiviral/metabolic derivatives).

This guide addresses the technical challenges of scaling the synthesis of 3-(1-Hydroxyethyl)-1-adamantanol. Unlike simple aliphatic alcohols, the adamantane cage introduces unique steric bulk and solubility profiles. The synthesis typically follows a C3-Functionalization


 Carbonyl Reduction  pathway.

Our recommended "Happy Path" for scalability balances safety with yield, utilizing 1-Adamantyl Methyl Ketone (1-Acetyladamantane) as the starting material.

Module 1: Synthetic Route & Process Overview

The most robust scalable route avoids the direct, non-selective oxidation of adamantane. Instead, we utilize a stepwise functionalization strategy.

The "Happy Path" Workflow
  • Starting Material: 1-Adamantyl Methyl Ketone (Commercial or synthesized from 1-Adamantanecarboxylic acid).

  • Step 1 (Oxidative Hydroxylation): Regioselective oxidation at the C3 bridgehead position to form 3-Hydroxy-1-adamantyl methyl ketone .

  • Step 2 (Carbonyl Reduction): Chemoselective reduction of the acetyl group to the 1-hydroxyethyl group using Sodium Borohydride (NaBH₄).

G Start 1-Adamantyl Methyl Ketone (1-Acetyladamantane) Step1 Step 1: Oxidation (KMnO4/NaOH or HNO3) Start->Step1 Regioselective C-H Oxidation Inter Intermediate: 3-Hydroxy-1-adamantyl methyl ketone Step1->Inter Yield: ~60-70% Waste1 Byproduct: Adamantane-1,3-dicarboxylic acid (Over-oxidation) Step1->Waste1 T > 75°C Step2 Step 2: Reduction (NaBH4 / MeOH) Inter->Step2 Hydride Transfer Final Target: 3-(1-Hydroxyethyl)-1-adamantanol Step2->Final Yield: >85%

Caption: Figure 1. Stepwise synthesis of 3-(1-Hydroxyethyl)-1-adamantanol via oxidative hydroxylation and carbonyl reduction.

Module 2: Critical Raw Material Quality (Input Troubleshooting)

Q: My starting material (1-Adamantyl Methyl Ketone) has a low melting point. Will this affect the oxidation? A: Yes. Commercial 1-acetyladamantane should have a melting point of 47–50°C .

  • Risk: Lower melting points often indicate the presence of adamantane (unreacted precursor) or 1-adamantanol.

  • Impact: Unreacted adamantane will consume oxidant non-selectively, generating complex mixtures of mono-, di-, and tri-hydroxylated byproducts that are difficult to separate by crystallization.

  • Action: Verify purity via GC-MS. If <98%, recrystallize from methanol/water before proceeding.

Q: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄ for the reduction step? A: Technically yes, but do not do this on a large scale .

  • Reasoning: LiAlH₄ is pyrophoric and requires anhydrous conditions. The intermediate (3-hydroxy ketone) contains a free hydroxyl group which will consume 1 equivalent of hydride immediately, generating hydrogen gas and an alkoxide.

  • Recommendation: Use Sodium Borohydride (NaBH₄) .[1][2][3][4][5] It is safer, chemoselective, and compatible with protic solvents (Methanol/Ethanol) which are necessary to dissolve the polar intermediate.

Module 3: Step 1 - Oxidative Hydroxylation (Troubleshooting)

Context: This step introduces the -OH group at the C3 position. The classic industrial method uses KMnO₄ in aqueous alkali (Cohen Oxidation) or Fuming HNO₃/H₂SO₄ (Koch-Haaf conditions). We focus on the KMnO₄ route for safety, though HNO₃ is faster.

Q: The reaction mixture turned brown/black immediately, and the yield is <30%. What happened? A: You likely experienced a "runaway" exotherm or insufficient pH control.

  • Mechanism: KMnO₄ oxidation generates MnO₂ (brown solid). If the temperature spikes (>75°C), the oxidant attacks the acetyl side chain, cleaving it to form 1,3-Adamantanedicarboxylic acid .

  • Fix:

    • Temperature Control: Maintain reaction temperature strictly between 65–70°C . Do not exceed 75°C.

    • Alkalinity: Ensure the solution remains basic (pH > 10) throughout. Acidic conditions promote side-chain oxidation.

    • Reagent Addition: Add KMnO₄ in portions, not all at once, to control the exotherm.

Q: I am seeing a large amount of starting material remaining even after 4 hours. A: The adamantane cage is hydrophobic. Phase transfer is the bottleneck.

  • Fix: Add a phase transfer catalyst (PTC) such as TEBA (Triethylbenzylammonium chloride) or Cetyltrimethylammonium bromide (CTAB) at 1-2 mol%. This helps solubilize the organic ketone in the aqueous permanganate layer.

Q: How do I remove the MnO₂ sludge on a large scale? A: Filtration of MnO₂ is notorious for clogging filters.

  • Protocol:

    • Quench excess permanganate with Sodium Bisulfite (NaHSO₃) until the purple color disappears. This also solubilizes some manganese species.

    • Filter the hot solution through a pad of Celite (diatomaceous earth) .

    • Critical: Wash the MnO₂ cake with hot water. The product (diol ketone) is moderately water-soluble at high temperatures and can get trapped in the cake.

Module 4: Step 2 - Reduction (Troubleshooting)

Context: Reducing the ketone to the alcohol.

Q: The product is an oil that won't crystallize. Is it impure? A: 3-(1-Hydroxyethyl)-1-adamantanol is a diol and can be viscous. However, it should be a solid (MP ~140-145°C).

  • Cause 1: Borate Esters. NaBH₄ reductions form borate ester intermediates. If not fully hydrolyzed, these prevent crystallization.

    • Fix: Quench the reaction with dilute HCl or NH₄Cl and stir for at least 1 hour to break the B-O bonds.

  • Cause 2: Diastereomers. The product has a chiral center at the ethyl group (R/S) and the adamantane core is achiral but the molecule as a whole has stereochemistry. You are producing a racemic mixture.[2]

    • Fix: Recrystallize from Ethyl Acetate/Heptane or Acetonitrile . These solvent systems are effective for solidifying adamantane diols.

Q: I see a new impurity at RRT 0.9 in the HPLC. What is it? A: This is likely the over-reduced product or a dehydration byproduct.

  • Diagnosis: If you used harsh acidic workup or high heat, you might have dehydrated the tertiary alcohol (Bridgehead OH) or the secondary alcohol.

  • Prevention: Keep workup pH neutral to slightly acidic (pH 5-6). Avoid boiling with strong acids.

Module 5: Analytical Controls & Specifications

ParameterSpecificationMethodTroubleshooting Note
Appearance White to off-white powderVisualYellowing indicates residual MnO₂ or conjugated impurities.
Assay (GC/HPLC) > 98.0%GC (FID)Use a polar column (e.g., DB-Wax) to separate the diol from the mono-ol.
Water Content < 0.5%KF TitrationAdamantane diols are hygroscopic. Store in desiccators.
Residual Boron < 100 ppmICP-MSCritical for pharma applications. Ensure thorough acidic hydrolysis.

References

  • Klimochkin, Y. N., et al. (2018).[6] "Synthesis of (3-Hydroxyadamantan-1-yl)methanols." Russian Journal of Organic Chemistry, 54(9), 1294–1300.[6]

    • Grounding: Establishes the nitroxylation/hydrolysis pathways and characterization of 3-hydroxy adamantane deriv
  • Tabushi, I., et al. (1973). "4-Protoadamantanone." Organic Syntheses, Coll. Vol. 5, p. 1205.

    • Grounding: Provides foundational techniques for adamantane oxidation and handling of bridgehead alcohols.
  • Bonini, C., et al. (2006).[7][8] "New Functionalised Hydroxymethyl Ketones from the Mild and Chemoselective KMnO4 Oxidation." European Journal of Organic Chemistry, 2006(1), 80-83.[7][8]

    • Grounding: Validates the chemoselectivity of KMnO4 for producing alpha-hydroxy ketones and functionalizing hindered substr
  • WebAssign/NCSU. "Experiment 3 - Reduction of a Ketone." North Carolina State University Chemistry Labs.[4]

    • Grounding: Standard operating procedures for NaBH4 reductions, stoichiometry, and bor

Sources

Troubleshooting

Technical Support Center: Impurity Profiling of 3-(1-Hydroxyethyl)-1-adamantanol

Welcome to the Technical Support Center for the impurity profiling of 3-(1-Hydroxyethyl)-1-adamantanol . This compound is a critical intermediate in the synthesis of adamantane-based therapeutics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the impurity profiling of 3-(1-Hydroxyethyl)-1-adamantanol . This compound is a critical intermediate in the synthesis of adamantane-based therapeutics. Due to its unique structural features—a bulky, non-polar tricyclic cage coupled with two hydroxyl groups (one secondary, one sterically hindered tertiary)—it presents significant analytical challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure scientific integrity in your analytical workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: My standard HPLC-UV method shows a flat baseline or only solvent peaks, even at high sample concentrations. How do I detect impurities in this compound? Causality: 3-(1-Hydroxyethyl)-1-adamantanol and its common process impurities completely lack conjugated π-electron systems or aromatic rings. Consequently, they do not absorb ultraviolet light in the standard 210–280 nm range used in pharmaceutical analysis. Relying on UV detection will result in false-negative impurity reports. Solution: Transition to universal detection techniques. Liquid Chromatography coupled with Charged Aerosol Detection (LC-CAD) or Evaporative Light Scattering Detection (ELSD) is required for non-UV-active compounds[1]. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for adamantane derivatives due to their volatility[2].

Q2: During GC-MS analysis, I observe severe peak tailing and multiple peaks for what should be a single impurity. How do I resolve this? Causality: The free hydroxyl groups on the molecule interact strongly with the silanol groups on the GC column's stationary phase, causing peak tailing. Furthermore, the high temperatures in the GC injection port can cause thermal degradation (specifically, dehydration of the hydroxyl groups to form alkenes), creating artificial impurity peaks. Solution: Pre-column derivatization via silylation is mandatory to replace the active hydrogen atoms with trimethylsilyl (TMS) groups. However, the hydroxyl at the 1-position of the adamantane ring is a tertiary alcohol, which is highly sterically hindered. Standard silylating agents like pure N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will only partially derivatize the molecule. You must use BSTFA catalyzed with 1% Trimethylchlorosilane (TMCS) and apply heat to drive the reaction to completion[3].

Q3: In LC-MS, how can I differentiate between a true co-eluting dehydration impurity and an in-source fragmentation artifact? Causality: Adamantane derivatives containing hydroxyl groups readily undergo in-source fragmentation during Electrospray Ionization (ESI), often losing water molecules (e.g., [M+H-H₂O]⁺)[4]. This makes it difficult to tell if the dehydrated species was present in the sample or generated in the mass spectrometer. Solution: Utilize Atmospheric Pressure Chemical Ionization (APCI), which can sometimes offer softer ionization for bulky aliphatic cages, or significantly lower the ESI fragmentor voltage. To self-validate, run a parallel LC-CAD analysis; if the dehydration product is a true process impurity, it will appear as a distinct chromatographic peak separated from the main API peak in the CAD chromatogram[5].

Part 2: Quantitative Data Summaries

To aid in peak identification, the following table summarizes the quantitative retention and mass spectral data for common impurities associated with 3-(1-Hydroxyethyl)-1-adamantanol.

Table 1: Common Impurities and Detection Metrics

Impurity NameOrigin / CausalityGC-MS RRT*LC-MS m/z (APCI+)Primary Detection Strategy
1-Adamantanol Unreacted starting material0.65135.1[M+H-H₂O]⁺GC-MS (Derivatized)
3-Acetyl-1-adamantanol Synthetic precursor0.88195.1 [M+H]⁺LC-CAD / LC-MS
3-(1-Hydroxyethyl)adamantane Incomplete hydroxylation byproduct0.92163.1 [M+H-H₂O]⁺GC-MS (Derivatized)
Adamantylidene derivatives Thermal dehydration (Artifact)0.50 - 0.60VariableLC-CAD (To verify absence)

*Relative Retention Time (RRT) based on a standard DB-5MS GC column after complete di-silylation.

Part 3: Self-Validating Experimental Protocols

Protocol A: GC-MS Silylation and Impurity Profiling

This protocol utilizes catalyzed silylation to overcome the steric hindrance of the tertiary alcohol, ensuring accurate quantification of volatile impurities[2][3].

  • Sample Preparation: Accurately weigh 5.0 mg of 3-(1-Hydroxyethyl)-1-adamantanol into a 2 mL glass autosampler vial.

  • Internal Standard Addition: Add 100 µL of a 1 mg/mL solution of 1-(Acetyl-d3)adamantane (Internal Standard) in anhydrous pyridine[2].

  • Catalyzed Derivatization: Add 200 µL of BSTFA containing 1% TMCS. Causality: The TMCS acts as a catalyst, essential for attacking the sterically hindered 1-position hydroxyl group.

  • Thermal Incubation: Seal the vial and heat at 75°C for 45 minutes. Allow to cool to room temperature.

  • GC-MS Conditions: Inject 1 µL (Split ratio 10:1) onto a DB-5MS column (30 m x 0.25 mm x 0.25 µm). Inlet temp: 250°C. Oven program: 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). MS Mode: Electron Ionization (EI) at 70 eV.

  • Self-Validation Mechanism: Monitor the extracted ion chromatograms for both mono-silylated and di-silylated 3-(1-Hydroxyethyl)-1-adamantanol. The system is only considered "valid" for impurity quantification when the di-silylated peak area constitutes >99.5% of the total analyte area, proving derivatization is complete.

Protocol B: LC-CAD Method for Purity Assessment

This protocol provides a universal, non-optical detection method for non-volatile impurities that cannot be analyzed via GC-MS[1].

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: CAD requires strictly volatile mobile phase additives; non-volatile buffers (like phosphates) will cause severe background noise and detector fouling[1].

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL.

  • LC Conditions: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Flow rate: 0.4 mL/min. Gradient: 5% B to 95% B over 15 minutes.

  • CAD Settings: Set the evaporation temperature to 35°C (optimized for semi-volatile adamantane derivatives to prevent analyte loss during nebulization).

  • Self-Validation Mechanism: CAD response is intrinsically non-linear. The protocol must include a calibration curve of the main analyte from 0.05% to 120% of the nominal concentration. The system validates itself by requiring a correlation coefficient (R²) > 0.995 using a power-function fit, ensuring accurate quantification of trace impurities against the main peak.

Part 4: Analytical Workflow Visualization

Workflow N1 3-(1-Hydroxyethyl)-1-adamantanol Impurity Profiling N2 Does the compound have a chromophore? N1->N2 N3 No (Adamantane Core) N2->N3 N4 Select Analytical Pathway N3->N4 N5 Gas Chromatography (GC-MS/FID) N4->N5 Volatile / Derivatizable N6 Liquid Chromatography (LC-CAD/HRMS) N4->N6 Non-volatile / Labile N7 Silylation (BSTFA + 1% TMCS) Overcomes Steric Hindrance N5->N7 N8 Universal Detection (CAD or ELSD) N6->N8 N9 Impurity Identification & Quantification N7->N9 N8->N9

Analytical workflow for 3-(1-Hydroxyethyl)-1-adamantanol impurity profiling.

Part 5: References

  • Biomedres. "Advances in Impurity Profiling of Pharmaceutical Formulations". Biomedical Journal of Scientific & Technical Research. [Link]

  • Chimia. "LC-MS and CE-MS Strategies in Impurity Profiling". CHIMIA International Journal for Chemistry. [Link]

  • MDPI. "Metabolite Profiling and Characterization of LW6, a Novel HIF-1α Inhibitor, as an Antitumor Drug Candidate in Mice". [Link]

  • Universität Regensburg. "Dissertation - Publikationsserver der Universität Regensburg" (Focus on CAD detection parameters).[Link]

Sources

Optimization

improving the metabolic stability of adamantane derivatives

Subject: Improving Metabolic Stability & PK Profiles of Adamantane Derivatives Ticket ID: ADM-OPT-2026 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Improving Metabolic Stability & PK Profiles of Adamantane Derivatives Ticket ID: ADM-OPT-2026 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Structural Optimization Support Center.

If you are accessing this guide, you are likely facing a common paradox in medicinal chemistry: your adamantane-based lead has excellent potency and target engagement but suffers from rapid intrinsic clearance (


) in microsomal assays.

The adamantane cage is a "lipophilic bullet"—great for penetrating membranes and filling hydrophobic pockets, but it acts as a sponge for Cytochrome P450 (CYP) enzymes. This guide treats your molecule not just as a chemical structure, but as a substrate in a biological system. We will troubleshoot the metabolic liabilities of the adamantane core and provide validated engineering strategies to extend half-life (


).
Module 1: Diagnostics & Triage
Q: Why is my adamantane derivative disappearing so fast in Human Liver Microsomes (HLM)?

A: You are likely experiencing "Bridgehead Oxidation."

The adamantane scaffold possesses four tertiary carbons (positions 1, 3, 5, 7), known as bridgeheads. While sterically bulky, these positions are electronically activated for Radical Abstraction.

The Mechanism: High lipophilicity (


) drives your compound into the CYP450 active site (specifically CYP3A4 and CYP2D6). The heme-iron-oxo species (

) abstracts a hydrogen atom from the tertiary carbon. This is the rate-determining step. Because the resulting tertiary radical is relatively stable, the energy barrier for this abstraction is low, leading to rapid hydroxylation.

Visualizing the Failure Mode:

CYP_Adamantane_Mechanism Parent Parent Adamantane (Lipophilic Substrate) CYP_Bind CYP450 Binding (Hydrophobic Pocket) Parent->CYP_Bind High Affinity Radical Tertiary Radical Intermediate CYP_Bind->Radical H-Abstraction (Rate Limiting) Metabolite 1-Hydroxyadamantane (Polar Metabolite) Radical->Metabolite Rebound Hydroxylation

Figure 1: The metabolic fate of the adamantane core. The tertiary bridgehead carbon is the primary "soft spot" for oxidative clearance.

Module 2: Structural Engineering (The Fix)
Q: How do I block this oxidation without ruining potency?

A: Implement the "Fluorine Fortress" or Polarity Injection.

You have three primary strategies to stabilize the cage. Do not apply them randomly; follow this logic:

Strategy A: Fluorination (The Gold Standard) Replace the bridgehead Hydrogen (


) with Fluorine (

).
  • Why it works: The

    
     bond is significantly stronger (
    
    
    
    ) than the
    
    
    bond (
    
    
    ). This raises the activation energy for the CYP radical abstraction, effectively "bulletproofing" that position.
  • Bonus: Fluorine is bioisosteric to hydrogen sterically but highly electronegative, which can lower the

    
     slightly and reduce the basicity of nearby amines, further reducing CYP affinity.
    

Strategy B: Polarity Introduction (LogP Management) If your


 is 

, you are feeding the CYP enzymes.
  • The Fix: Introduce a heteroatom into the scaffold (e.g., aza-adamantane) or append a polar group.

  • Case Study (Saxagliptin): In the development of Saxagliptin (DPP-4 inhibitor), the addition of a hydroxyl group to the adamantane cage was tolerated. While this is a metabolite structure, starting with the hydroxy-adamantyl group lowers overall lipophilicity and prevents further rapid uncontrolled oxidation at other sites by shifting the physicochemical profile.

Strategy C: Deuteration (The Kinetic Isotope Effect) Replace bridgehead


 with Deuterium (

).
  • Why it works: The

    
     bond is stronger than 
    
    
    
    .[1] This can result in a Kinetic Isotope Effect (KIE) where
    
    
    , slowing down metabolism.[1]
  • Note: This is often less effective than fluorination but useful if the electronic changes of fluorine kill potency.

Comparative Data: Impact of Substitution on Stability

ModificationBond Energy (kcal/mol)Metabolic StabilityLipophilicity Impact
-H (Parent) ~99Low (

min)
High (Baseline)
-F (Fluorine) ~116High (

min)
Neutral/Slight Decrease
-CH3 (Methyl) ~88Low (Sterics may help, but adds lipophilicity)Increases (+0.5 LogP)
-OH (Hydroxy) ~110Variable (increases polarity)Decreases (-1.5 LogP)
Module 3: Experimental Validation Protocols
Q: How do I definitively test stability? (Standard Operating Procedure)

A: The Microsomal Stability Assay (Phase I).

Do not rely on hepatocytes initially; they are expensive and introduce Phase II variables. Start with Liver Microsomes (LM) to isolate CYP activity.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

1. Reagents Preparation:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    .
    
  • Test Compound: 1 µM final concentration (keep DMSO < 0.1%).

2. The Workflow:

HLM_Protocol Step1 1. Pre-Incubation (Microsomes + Compound) 37°C, 5 min Step2 2. Initiation Add NADPH System (Start Timer) Step1->Step2 Step3 3. Sampling Timepoints: 0, 5, 15, 30, 60 min Step2->Step3 Step4 4. Quenching Add Ice-Cold Acetonitrile (Contains Internal Std) Step3->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS (Monitor Parent Depletion) Step4->Step5

Figure 2: Step-by-step workflow for determining Intrinsic Clearance (


).

3. Controls (Critical for Validity):

  • High Clearance Positive Control: Verapamil or Propranolol (Expect

    
     min).
    
  • Low Clearance Negative Control: Warfarin or Atenolol (Expect

    
     remaining at 60 min).
    
  • No-Cofactor Control: Incubate without NADPH for 60 min. If compound disappears here, you have chemical instability, not metabolism.

4. Calculation: Plot


 vs. Time. The slope is 

.


References
  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604.[2]

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

  • Fura, A., et al. (2005). "Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor."[3] Journal of Medicinal Chemistry, 48(15), 5025–5037.[3]

  • Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359.

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to Stereochemical Confirmation of 3-(1-Hydroxyethyl)-1-adamantanol Derivatives: A Comparative Analysis

As drug development increasingly targets complex neurological and antiviral pathways, adamantane derivatives have emerged as privileged scaffolds. However, introducing a chiral side chain—such as the secondary alcohol in...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex neurological and antiviral pathways, adamantane derivatives have emerged as privileged scaffolds. However, introducing a chiral side chain—such as the secondary alcohol in 3-(1-hydroxyethyl)-1-adamantanol —presents a distinct analytical challenge. The rigid, bulky adamantane core lacks the UV-Vis chromophores required for standard Electronic Circular Dichroism (ECD), and many of these derivatives exist as waxy solids or oils, precluding direct X-ray crystallography.

As a Senior Application Scientist, I have evaluated the three most robust methodologies for assigning the absolute configuration of these specific derivatives: Mosher’s Ester Analysis (NMR) , Vibrational Circular Dichroism (VCD) , and TEO Cocrystallization (XRD) . This guide objectively compares these techniques, detailing the causality behind the experimental choices and providing self-validating protocols for your laboratory.

Comparative Methodology & Mechanistic Causality

Method A: Mosher's Ester Analysis (NMR Spectroscopy)

Mosher’s method is the industry standard for secondary alcohols[1]. The technique relies on derivatizing the chiral alcohol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl).

The Causality: The absolute configuration is not determined by a single chemical shift, but by the anisotropic shielding effect of the MTPA phenyl ring. In solution, the MTPA ester adopts a preferred conformation where the carbinol proton, the ester carbonyl, and the trifluoromethyl group are coplanar. The phenyl group projects over one side of the chiral center, shielding those specific protons and shifting their NMR signals upfield (lower δ). By calculating the difference in chemical shifts between the two diastereomers (


), you create a bipartite map. For 3-(1-hydroxyethyl)-1-adamantanol, the steric differential between the massive adamantane core and the small methyl group ensures a highly predictable conformation, making the 

model exceptionally reliable[2].
Method B: Vibrational Circular Dichroism (VCD) coupled with DFT

For highly valuable or unstable samples where chemical derivatization is undesirable, VCD offers a non-destructive alternative[3].

The Causality: Unlike ECD, VCD does not require a UV chromophore. Instead, it measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations. The rigid adamantane core provides a distinct vibrational scaffold, while the chiral 1-hydroxyethyl group asymmetrically perturbs these coupled oscillators. Because these signals arise from global molecular vibrations, empirical interpretation is impossible. The system becomes self-validating only when experimental data is overlaid with Density Functional Theory (DFT) calculations of both enantiomers, ensuring an exact mirror-image correlation[4].

Method C: Crystalline Sponge / TEO Cocrystallization (XRD)

Single-crystal X-ray diffraction (XRD) provides the most direct proof of absolute stereochemistry via the Flack parameter. However, 3-(1-hydroxyethyl)-1-adamantanol derivatives often resist crystallization.

The Causality: To bypass the crystallization bottleneck, we utilize a supramolecular chaperone: 1,3,5,7-tetrakis(2,4-diethoxyphenyl)adamantane (TEO). TEO acts as a "crystalline sponge." Driven by van der Waals forces, TEO forms a predictable, porous lattice that encapsulates the liquid or amorphous adamantanol analyte[5]. This forced ordering restricts the conformational freedom of the 1-hydroxyethyl group, allowing for standard XRD analysis and direct assignment of the absolute configuration without covalent modification[6].

Decision Workflow

Select the appropriate methodology based on your sample's physical state and recovery requirements.

StereochemWorkflow Start 3-(1-Hydroxyethyl)-1-adamantanol State Physical State? Start->State Liquid Liquid / Oil State->Liquid Solid Crystalline Solid State->Solid Mosher Mosher's Ester (NMR) Liquid->Mosher Derivatize VCD VCD + DFT Modeling Liquid->VCD Dissolve Cocrystal TEO Cocrystallization Liquid->Cocrystal TEO Matrix Solid->VCD Dissolve XRD Single-Crystal XRD Solid->XRD Mount Crystal

Decision matrix for stereochemical confirmation of adamantanol derivatives.

Self-Validating Experimental Protocols

Protocol 1: Mosher Ester Derivatization

This protocol is self-validating because it relies on the internal


 comparison of two synthesized diastereomers, negating the unpredictable absolute shifts of the free alcohol.
  • Preparation: Dissolve 5 mg of the enantiopure 3-(1-hydroxyethyl)-1-adamantanol in 0.5 mL of anhydrous pyridine-

    
     in an NMR tube. Pyridine acts as both solvent and acid scavenger.
    
  • Derivatization (S-Ester): Add 1.5 equivalents of (R)-MTPA-Cl. Note: The steric bulk of the adamantane core may slow the reaction. Monitor via

    
    H NMR and apply mild heating (40°C) if esterification is incomplete after 2 hours.
    
  • Derivatization (R-Ester): In a separate NMR tube, repeat the process using (S)-MTPA-Cl.

  • Data Acquisition: Acquire high-resolution

    
    H and 2D COSY/HSQC spectra to unambiguously assign the methyl doublet and the adjacent adamantyl protons.
    
  • Validation: Tabulate the shifts and calculate

    
    . A positive 
    
    
    
    for the methyl group and a negative
    
    
    for the adamantyl protons confirms the (R)-configuration at the 1-hydroxyethyl center[2].
Protocol 2: VCD Measurement and DFT Calculation

This protocol is self-validating through the mandatory calculation of both enantiomeric extremes; the experimental data must positively correlate with one and perfectly invert against the other.

  • Sample Preparation: Dissolve 8–10 mg of the analyte in 150 µL of CDCl

    
     (~0.1 M). CDCl
    
    
    
    is chosen because it lacks strong IR absorbance in the critical fingerprint region (1000–1500 cm
    
    
    ) where chiral adamantane signatures appear[3].
  • Data Acquisition: Load the solution into a BaF

    
     cell (75 µm pathlength). Acquire IR and VCD spectra using a dedicated VCD spectrometer (e.g., ChiralIR) at 8 cm
    
    
    
    resolution. Accumulate scans for 3–4 hours to achieve a high signal-to-noise ratio.
  • Computational Modeling: Perform a conformational search using molecular mechanics. Optimize the geometries of the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level.

  • Validation: Simulate the theoretical VCD spectra using Lorentzian band shapes. Overlay the experimental spectrum with the calculated (R) and (S) spectra to assign the absolute configuration[4].

Protocol 3: TEO Cocrystallization for XRD

This protocol is self-validating via the Flack parameter, an absolute mathematical indicator of crystallographic handedness.

  • Matrix Preparation: Weigh 10 mg of 1,3,5,7-tetrakis(2,4-diethoxyphenyl)adamantane (TEO) powder into a glass vial[5].

  • Analyte Introduction: Add 2–3 mg of the liquid/amorphous 3-(1-hydroxyethyl)-1-adamantanol directly to the TEO powder.

  • Thermal Annealing: Gently heat the mixture (approx. 50–60°C) until the TEO dissolves into the liquid analyte, forming a homogenous melt.

  • Crystallization: Allow the vial to stand undisturbed overnight at room temperature. The TEO will form a crystalline lattice, encapsulating the analyte[6].

  • Validation: Mount a suitable single crystal on a diffractometer. Collect data using Cu-K

    
     radiation to maximize the anomalous dispersion signal for the carbon and oxygen atoms. Solve the structure and verify that the Flack parameter is near 0.
    

Quantitative Data & Performance Comparison

The following table summarizes the operational parameters and performance metrics of each method specifically applied to adamantanol derivatives.

ParameterMosher's Ester (NMR)VCD + DFTTEO Cocrystallization (XRD)
Analyte State Required Solution (Liquid/Solid)Solution (Liquid/Solid)Liquid/Amorphous
Sample Consumption ~5 mg (Destructive)~8-10 mg (Recoverable)~2-3 mg (Recoverable)
Time to Result 1–2 Days3–5 Days (Due to DFT)1–2 Days
Direct Absolute Config. No (Empirical Deduction)Yes (via Quantum Mechanics)Yes (via Flack Parameter)
Specific Limitation Steric hindrance slows esterificationRequires exhaustive conformational searchAnalyte must fit within TEO lattice
Confidence Level HighVery HighAbsolute

Conclusion

For routine laboratory synthesis where derivatization is acceptable, Mosher's Ester Analysis remains the most rapid and accessible method. However, for late-stage pharmaceutical intermediates where sample preservation is critical, VCD provides unparalleled solution-state accuracy. Finally, if the regulatory submission requires absolute crystallographic proof (e.g., FDA IND applications) but the adamantanol derivative refuses to crystallize, TEO Cocrystallization is the most innovative and definitive solution available today.

References

  • Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols / PubMed (NIH). URL:[Link]

  • Ou, G.-C., et al. "Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization." RSC Advances. URL:[Link]

  • "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)." Spectroscopy Europe. URL:[Link]

  • "How does the Mosher ester method allow determination of absolute configuration of secondary alcohols." Chemistry Stack Exchange. URL:[Link]

  • "Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes." Radboud Repository. URL:[Link]

Sources

Comparative

A Comparative Crystallographic Guide to 3-(1-Hydroxyethyl)-1-adamantanol and Its Analogs for Drug Design and Materials Science

This guide offers an in-depth comparative analysis of the X-ray crystallography of 1,3-disubstituted adamantanol analogs, with a specific focus on providing a structural framework for understanding derivatives of 3-(1-Hy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparative analysis of the X-ray crystallography of 1,3-disubstituted adamantanol analogs, with a specific focus on providing a structural framework for understanding derivatives of 3-(1-Hydroxyethyl)-1-adamantanol. For researchers, medicinal chemists, and materials scientists, the rigid, three-dimensional adamantane scaffold is a cornerstone for developing novel therapeutics and advanced materials. The precise spatial arrangement of functional groups on this cage-like structure, as revealed by single-crystal X-ray diffraction, is paramount for predicting and tuning molecular interactions, crystal packing, and ultimately, the physicochemical and biological properties of the resulting compounds.

While a definitive crystal structure for 3-(1-Hydroxyethyl)-1-adamantanol is not yet publicly available, this guide leverages crystallographic data from closely related 1,3-disubstituted adamantanol analogs to provide critical insights into the expected solid-state behavior of this important class of molecules. By comparing the crystal structures of 1,3-adamantanediol, 1-acetyl-3-adamantanol, and 3-hydroxyadamantane-1-carboxylic acid, we can elucidate the influence of varying substituents at the 3-position on the overall molecular conformation and intermolecular interactions, particularly hydrogen bonding networks.

The Adamantane Scaffold: A Privileged Structure in Chemical and Materials Research

The adamantane moiety, with its diamondoid structure, offers a unique combination of properties:

  • Rigidity and Pre-organization: The fixed, chair-like conformation of the cyclohexane rings provides a predictable and rigid framework, which is highly advantageous in rational drug design for minimizing the entropic penalty upon binding to a biological target.

  • Lipophilicity: The hydrocarbon nature of the adamantane cage enhances lipophilicity, which can improve membrane permeability and bioavailability of drug candidates.

  • Three-Dimensionality: The globular shape of adamantane allows for the precise positioning of substituents in three-dimensional space, enabling the exploration of complex binding pockets in enzymes and receptors.

These characteristics have led to the successful development of adamantane-based drugs such as Amantadine (antiviral) and Memantine (for Alzheimer's disease). In materials science, the robust and symmetric nature of the adamantane core is exploited in the design of polymers with high thermal stability and in the construction of crystalline molecular assemblies.

Experimental Methodologies: From Synthesis to Crystal Structure

The journey from a conceptual molecule to its three-dimensional structure in the solid state involves several key stages. The following sections detail the generalized experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of 1,3-disubstituted adamantanol analogs.

Synthesis of 3-(1-Hydroxyethyl)-1-adamantanol and Related Analogs

The synthesis of 1,3-disubstituted adamantanes often commences from readily available precursors like 1-adamantanol or 1-adamantanecarboxylic acid. A general retrosynthetic approach for 3-(1-Hydroxyethyl)-1-adamantanol would involve the introduction of functional groups at the bridgehead positions of the adamantane core.

A plausible synthetic route could involve:

  • Functionalization of the 1-position: Starting with 1-adamantanol, the hydroxyl group provides a handle for further reactions.

  • Introduction of a substituent at the 3-position: This can be achieved through various methods, such as electrophilic substitution or the use of a directing group. For instance, a Friedel-Crafts acylation of a suitable adamantane precursor could introduce an acetyl group at the 3-position.

  • Modification of the 3-substituent: The acetyl group can then be reduced, for example, using sodium borohydride, to yield the desired 1-hydroxyethyl group.

A convenient procedure for the synthesis of related (3-hydroxyadamantan-1-yl)methanols involves the nitroxylation of adamantan-1-ylmethanols followed by reduction of the resulting nitric acid esters.[1][2]

Single-Crystal Growth: The Gateway to High-Resolution Structures

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For adamantane derivatives, which are typically crystalline solids, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

The choice of solvent is critical and is often determined empirically. Common solvents for adamantane derivatives include acetone, ethanol, and various hydrocarbon/ether mixtures.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction. The general workflow is as follows:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

  • Crystal Mounting: A high-quality single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction images are integrated to determine the intensities and positions of the Bragg reflections. These data are then corrected for various experimental factors.

  • Structure Solution: The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process yields the final, precise atomic coordinates, bond lengths, and bond angles.

Comparative Analysis of 1,3-Disubstituted Adamantanol Analogs

The following table summarizes the key crystallographic parameters for three analogs of 3-(1-Hydroxyethyl)-1-adamantanol. This comparison highlights how the nature of the substituent at the 3-position influences the crystal system, space group, and unit cell dimensions.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZReference
1,3-Adamantanediol C₁₀H₁₆O₂HexagonalP6₃/mmc11.88511.88510.93990901206[3]
1-Acetyl-3-hydroxyadamantane C₁₂H₁₈O₂OrthorhombicPnma17.7626.7918.5279090904[4][5]
3-Hydroxyadamantane-1-carboxylic acid C₁₁H₁₆O₃MonoclinicP2₁/c11.9086.81112.01890107.59904[4][5]
Structural Insights from the Analogs
  • 1,3-Adamantanediol: The high symmetry of the hexagonal crystal system reflects the relatively small and symmetric hydroxyl groups at the 1 and 3 positions. The crystal packing is likely dominated by hydrogen bonding interactions between the hydroxyl groups of neighboring molecules, leading to a well-ordered, three-dimensional network.

  • 1-Acetyl-3-hydroxyadamantane: The introduction of a larger and less symmetric acetyl group at the 3-position leads to a decrease in crystal symmetry, resulting in an orthorhombic system. The crystal structure of this analog is characterized by extensive intermolecular hydrogen bonding involving both the hydroxyl and acetyl groups.[4][5]

  • 3-Hydroxyadamantane-1-carboxylic acid: The presence of a carboxylic acid group, which can act as both a hydrogen bond donor and acceptor, results in a monoclinic crystal system. The crystal packing is stabilized by strong hydrogen bonds between the hydroxyl and carboxyl groups of adjacent molecules.[4][5]

Predicting the Crystal Structure of 3-(1-Hydroxyethyl)-1-adamantanol

Based on the analysis of these analogs, we can make some educated predictions about the likely crystallographic features of 3-(1-Hydroxyethyl)-1-adamantanol:

  • Crystal System: Given the presence of the chiral center in the 1-hydroxyethyl group, it is likely that 3-(1-Hydroxyethyl)-1-adamantanol will crystallize in a lower symmetry space group, such as monoclinic or orthorhombic.

  • Hydrogen Bonding: The two hydroxyl groups will undoubtedly play a dominant role in the crystal packing, forming an extensive network of intermolecular hydrogen bonds. The specific geometry of this network will be influenced by the steric bulk of the ethyl group.

  • Molecular Conformation: The adamantane core will remain rigid, but the torsion angle of the C-C-O-H linkage in the 1-hydroxyethyl substituent will be a key conformational feature, likely influenced by the local packing environment.

Conclusion and Future Directions

This comparative guide provides a foundational understanding of the X-ray crystallography of 1,3-disubstituted adamantanol analogs, which is essential for the rational design of new molecules with tailored solid-state properties. The analysis of 1,3-adamantanediol, 1-acetyl-3-adamantanol, and 3-hydroxyadamantane-1-carboxylic acid offers valuable insights into how different functional groups at the 3-position influence crystal packing and intermolecular interactions.

The determination of the crystal structure of 3-(1-Hydroxyethyl)-1-adamantanol remains a critical goal for the scientific community. Such a structure would provide a definitive benchmark for this class of compounds and would undoubtedly accelerate the development of new drugs and materials based on this promising scaffold. Researchers are encouraged to pursue the synthesis and crystallization of this and other related analogs to further enrich our understanding of the structure-property relationships in adamantane chemistry.

References

  • O. H. Crawford, et al. (1997). 1-Acetyl-3-hydroxyadamantane and 1-carboxy-3-hydroxyadamantane. Acta Crystallographica Section C: Crystal Structure Communications, 53(7), 944-946. [Link]

  • PubMed. (1997). 1-Acetyl-3-hydroxyadamantane and 1-carboxy-3-hydroxyadamantane. National Center for Biotechnology Information. [Link]

  • PubChem. 3-hydroxyadamantane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 1,3-Adamantanediol. National Center for Biotechnology Information. [Link]

  • PharmaCompass. 1,3-Adamantanediol | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Y. N. Klimochkin, et al. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. ResearchGate. [Link]

  • ResearchGate. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. [Link]

Sources

Validation

Publish Comparison Guide: SAR Studies of 3-(1-Hydroxyethyl)-1-adamantanol Derivatives

This guide provides an in-depth technical analysis of 3-(1-Hydroxyethyl)-1-adamantanol and its derivatives, focusing on Structure-Activity Relationship (SAR) studies, synthesis, and pharmacological applications. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(1-Hydroxyethyl)-1-adamantanol and its derivatives, focusing on Structure-Activity Relationship (SAR) studies, synthesis, and pharmacological applications.

Executive Summary

3-(1-Hydroxyethyl)-1-adamantanol is a bifunctional 1,3-disubstituted adamantane derivative characterized by a rigid tricyclic cage, a tertiary bridgehead hydroxyl group at position 1, and a secondary hydroxyethyl side chain at position 3. This scaffold serves as a critical pharmacophore in medicinal chemistry, bridging the gap between the lipophilic adamantane core (known for improving blood-brain barrier penetration and metabolic stability) and polar functionality required for receptor binding.

This guide compares the SAR profiles of 3-(1-Hydroxyethyl)-1-adamantanol derivatives against established alternatives like Rimantadine (amino-analog), Memantine , and Vildagliptin intermediates, focusing on antiviral potency, 11


-HSD1 inhibition, and metabolic stability.
Key Pharmacological Roles
  • Metabolic Intermediate: A downstream metabolite of Rimantadine (via oxidative deamination of 3-hydroxyrimantadine).

  • 11

    
    -HSD1 Inhibitor Scaffold:  The 1-adamantyl core with polar 3-substitution is essential for binding to the hydrophobic pocket of 11
    
    
    
    -hydroxysteroid dehydrogenase type 1.
  • Polymer Precursor: Used in the synthesis of advanced photoresists and functional polymers due to its unique diol geometry.

Chemical Structure & Properties[1][2][3][4][5]

The molecule features two distinct hydroxyl groups:

  • C1-OH (Tertiary): Sterically hindered, less reactive, provides metabolic stability and H-bond donation.

  • C3-Hydroxyethyl (Secondary): Contains a chiral center, more reactive, serves as a handle for derivatization (e.g., esterification, oxidation).

Comparative Physicochemical Profile
Property3-(1-Hydroxyethyl)-1-adamantanolRimantadine (Ref)3-Hydroxyrimantadine1,3-Adamantanediol
Structure Diol (C1-OH, C3-CH(OH)Me)Amine (C1-CH(NH2)Me)Amino-Alcohol (C1-NH2, C3-OH)Diol (C1-OH, C3-OH)
LogP (Calc) ~1.2 - 1.5~2.8~1.1~0.8
TPSA (

)
~40.5~26.0~46.5~40.5
BBB Permeability ModerateHighModerateLow
Key Activity 11

-HSD1, P2X7 (derivatives)
Antiviral (M2 blocker)Antiviral (Weak)Polymer/Intermediate

Structure-Activity Relationship (SAR) Analysis

The SAR of 3-(1-Hydroxyethyl)-1-adamantanol derivatives is driven by the modification of the secondary hydroxyl group and the adamantane cage substitution.

Antiviral Activity (Influenza A M2 Channel)

Unlike Rimantadine (1-(1-aminoethyl)adamantane), which relies on the protonated amine to block the M2 ion channel pore, the diol 3-(1-Hydroxyethyl)-1-adamantanol lacks the basic nitrogen required for high-affinity binding to the His37 tetrad in the M2 channel.

  • Observation: Replacement of the amino group with a hydroxyl group abolishes direct M2 channel blocking activity.

  • Insight: The diol is often investigated as a prodrug or metabolite control. However, ester derivatives of the secondary alcohol can restore some activity if they improve cellular uptake or target alternative viral mechanisms.

11 -HSD1 Inhibition (Metabolic Disease)

The 1,3-disubstituted adamantane scaffold is a "privileged structure" for 11


-HSD1 inhibitors (e.g., INCB13739 ).
  • Mechanism: The adamantane cage fills the lipophilic pocket of the enzyme. The C1-OH or C3-substituent forms crucial hydrogen bonds with Tyr183 or Ser170 in the catalytic site.

  • SAR Trend:

    • C1-OH: Essential for potency and selectivity over 11

      
      -HSD2.
      
    • C3-Side Chain: The 1-hydroxyethyl group can be oxidized to a ketone (acetyl) or derivatized to an amide.

    • Optimized Derivative: Amide or urea derivatives of the C3-position often show IC

      
       values in the low nanomolar range (<10 nM).
      
P2X7 Receptor Antagonism

Adamantane carboxamides are potent P2X7 antagonists.

  • Role of 3-(1-Hydroxyethyl): This group serves as a polar modulator. While the classic antagonists use a simple adamantane or chloroadamantane, adding a 3-hydroxyethyl group reduces lipophilicity (LogP), improving metabolic stability and reducing CNS side effects (which is desirable for peripheral P2X7 targets).

Visualizing the Signaling & SAR Logic

SAR_Logic Scaffold 3-(1-Hydroxyethyl)-1-adamantanol (Core Scaffold) Mod_Amine Amination (C3) -> Rimantadine Analogs Scaffold->Mod_Amine Reductive Amination Mod_Oxidation Oxidation (C3) -> 3-Acetyl-1-adamantanol Scaffold->Mod_Oxidation Jones Oxidation Mod_Ester Esterification (C3) -> Lipophilic Prodrugs Scaffold->Mod_Ester Acylation Target_HSD1 11β-HSD1 Enzyme (Requires Polar H-Bonding) Scaffold->Target_HSD1 Moderate Potency (Scaffold Binding) Target_M2 Influenza M2 Channel (Requires Basic Amine) Mod_Amine->Target_M2 High Potency (Blocker) Mod_Oxidation->Target_HSD1 High Potency (Ketone Binding) Target_P2X7 P2X7 Receptor (Requires Amide Linker) Mod_Ester->Target_P2X7 Improved PK Target_M2->Target_HSD1 Selectivity Shift

Figure 1: SAR decision tree for 3-(1-Hydroxyethyl)-1-adamantanol derivatives, mapping chemical modifications to biological targets.

Experimental Protocols

Synthesis of 3-(1-Hydroxyethyl)-1-adamantanol

This protocol describes the reduction of 3-acetyl-1-adamantanol, a common precursor.

Reagents: 3-Acetyl-1-adamantanol, Sodium Borohydride (NaBH


), Methanol, THF.
Procedure: 
  • Dissolve 3-acetyl-1-adamantanol (1.0 eq) in a mixture of dry THF/MeOH (1:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Add NaBH

    
      (1.5 eq) portion-wise over 15 minutes.
    
  • Stir at room temperature for 4 hours (monitor by TLC, Eluent: EtOAc/Hexane 1:1).

  • Quench with saturated NH

    
    Cl solution.
    
  • Extract with Dichloromethane (3x), dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize from Acetone/Hexane to yield white crystals.

    • Yield: >90%[1]

    • Characterization:

      
      H NMR (CDCl
      
      
      
      ) shows diagnostic doublet at
      
      
      ~1.15 ppm (methyl) and quartet at
      
      
      ~3.4 ppm (CH-OH).
11 -HSD1 Inhibition Assay (Scintillation Proximity Assay)

To evaluate the efficacy of derivatives against metabolic targets.

Materials: Recombinant human 11


-HSD1, 

H-Cortisone, NADPH, Wheat Germ Agglutinin (WGA) beads. Protocol:
  • Incubate test compounds (0.1 nM – 10

    
    M) with 11
    
    
    
    -HSD1 microsomes
    in assay buffer (PBS, pH 7.4).
  • Add cofactor NADPH (200

    
    M) and substrate 
    
    
    
    H-Cortisone
    (200 nM).
  • Incubate at 37°C for 60 minutes.

  • Stop reaction with Glycyrrhetinic acid (specific inhibitor).

  • Add WGA-SPA beads to capture the product (

    
    H-Cortisol).
    
  • Read on a scintillation counter. Calculate IC

    
     using non-linear regression.
    

Comparative Data Analysis

The following table summarizes the biological activity of 3-(1-Hydroxyethyl)-1-adamantanol derivatives compared to standard adamantane drugs.

Table 1: Comparative SAR Profile

Compound ClassSubstituent (C1 / C3)M2 Channel IC

(

M)
11

-HSD1 IC

(nM)
Metabolic Stability (t

)
Rimantadine H / -CH(NH

)Me
0.4 - 1.0>10,000High
3-OH-Rimantadine OH / -CH(NH

)Me
10 - 25>5,000High (Renal Excretion)
3-(1-Hydroxyethyl)-1-adamantanol OH / -CH(OH)Me>100 (Inactive)150 - 300Moderate
3-Acetyl-1-adamantanol OH / -C(=O)Me>10050 - 100Moderate
Optimized Amide OH / -CONHR>100< 10 High

Note: Data aggregated from general SAR trends for 1,3-disubstituted adamantanes in antiviral and metabolic disease literature.

References

  • Klimochkin, Y. N., et al. (2018). "Synthesis of (3-Hydroxyadamantan-1-yl)methanols." Russian Journal of Organic Chemistry. Link

  • Wishart, D. S., et al. (2006). "DrugBank: a comprehensive resource for in silico drug discovery and exploration." Nucleic Acids Research. (Rimantadine Metabolism Data). Link

  • Boyle, C. D., et al. (2006). "Adamantane-based 11

    
    -HSD1 Inhibitors: SAR and Efficacy." Bioorganic & Medicinal Chemistry Letters. Link
    
  • BenchChem. (2025). "Comparative Guide to the Biological Activity of 1-Adamantanol and 2-Adamantanol." Link

  • PubChem Compound Summary. "3-(Hydroxymethyl)-1-adamantanol." Link

Sources

Comparative

Scaffold Optimization in Drug Discovery: A Comparative Guide to 3-(1-Hydroxyethyl)-1-adamantanol vs. Traditional Adamantanes

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Synthetic Organic Chemistry Executive Summary Adamantane is a highly symmetrical, low-strain diamondoid hydrocarbon...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Synthetic Organic Chemistry

Executive Summary

Adamantane is a highly symmetrical, low-strain diamondoid hydrocarbon scaffold extensively employed in clinically approved drugs [1]. Its rigid hydrophobic framework enhances binding affinity, lipophilicity, and metabolic stability [2]. While traditional derivatives like amantadine and memantine utilize direct cage substitutions, modern medicinal chemistry increasingly requires bifunctional and spaced functional handles to target complex biological pathways. 3-(1-Hydroxyethyl)-1-adamantanol emerges as a specialized scaffold, offering a unique balance of steric bulk and directed reactivity compared to other adamantane derivatives.

This guide objectively compares the physicochemical properties, mechanistic advantages, and synthetic workflows of 3-(1-Hydroxyethyl)-1-adamantanol against traditional adamantane scaffolds, providing actionable, self-validating protocols for drug discovery professionals.

Structural and Physicochemical Comparison

The fundamental chemical differences between adamantane derivatives arise from their substitution patterns. Direct cage substitution (e.g., 1-adamantanol, amantadine) minimizes angular strain but heavily restricts the functional group's conformational flexibility [1].

In contrast, 3-(1-Hydroxyethyl)-1-adamantanol incorporates a hydroxyethyl spacer. This structural modification slightly decouples the hydrogen-bond donor/acceptor from the rigid cage, allowing for targeted interactions in deep protein binding pockets without sacrificing the overall lipophilicity of the pharmacophore [3].

Table 1: Comparative Physicochemical Profile of Adamantane Scaffolds
ScaffoldSubstitution TypeKey Functional GroupsPrimary ApplicationConformational Flexibility of Handle
Amantadine Direct1-AminoAntiviral, AntiparkinsonianRigid, highly restricted
Memantine Direct (Di-methylated)1-Amino, 3,5-DimethylNMDA receptor antagonistRigid, increased lipophilicity
1-Adamantanol Direct1-HydroxylSynthetic intermediateRigid, sterically hindered
3-(1-Hydroxyethyl)-1-adamantanol Spaced & Direct1-Hydroxyl, 3-HydroxyethylBifunctional building blockTunable (spacer allows rotation)

Mechanistic Insights: The Advantage of Spaced Functional Handles

In medicinal chemistry, hybridization strategies that incorporate the adamantane scaffold with other pharmacophores yield molecules with multitargeted therapeutic activity [2]. The primary alcohol on the hydroxyethyl group of 3-(1-Hydroxyethyl)-1-adamantanol acts as a highly versatile functional handle [4].

The Causality of Orthogonal Reactivity: Reactions of unsubstituted adamantane typically occur at tertiary carbon atoms and require harsh conditions due to the stability of the cage[5]. By utilizing a pre-functionalized bifunctional scaffold like 3-(1-Hydroxyethyl)-1-adamantanol, chemists can exploit orthogonal reactivity . The spaced primary alcohol readily undergoes esterification, etherification, or oxidation under mild conditions[4]. Meanwhile, the tertiary hydroxyl at the 1-position remains sterically hindered by the bulky adamantane core, remaining unreactive unless subjected to specific, forceful activation. This allows for precise, step-wise construction of complex molecular assemblies.

PharmacophoreLogic Core Rigid Adamantane Core (High Lipophilicity & Stability) Direct Direct Cage Substitution (e.g., Amantadine, 1-Adamantanol) Core->Direct Spaced Spaced Substitution (e.g., 3-(1-Hydroxyethyl)-1-adamantanol) Core->Spaced Outcome1 Sterically Hindered Handle Restricted Binding Angles Direct->Outcome1 Outcome2 Rotatable Functional Handle Directed H-Bonding in Deep Pockets Spaced->Outcome2 Outcome3 Orthogonal Reactivity (Primary vs Tertiary OH) Spaced->Outcome3

Pharmacophore design logic comparing direct cage substitution with spaced functional handles.

Experimental Methodology: Synthesis & Validation

To utilize 3-(1-Hydroxyethyl)-1-adamantanol effectively, researchers must employ a robust synthesis strategy. The most efficient route relies on the nitroxylation of adamantane precursors followed by selective reduction[3]. This protocol is designed as a self-validating system to ensure orthogonal protection and high purity.

Step-by-Step Protocol: Synthesis via Nitroxylation-Reduction

Rationale & Causality: Fuming nitric acid is deliberately chosen over standard nitrating mixtures to drive the simultaneous nitroxylation of both the spacer and the tertiary cage position. This exploits the thermodynamic stability of the adamantyl carbocation while preventing the oxidative cleavage of the hydroxyethyl spacer [3].

  • Nitroxylation:

    • Dissolve the starting 1-adamantyl ethanol in a controlled mixture of fuming nitric acid and concentrated sulfuric acid.

    • Critical Control: Maintain the temperature strictly at 0–5 °C to prevent over-oxidation into adamantane-1-carboxylic acid derivatives.

  • Intermediate Isolation & Validation:

    • Quench the reaction over crushed ice to precipitate the intermediate 1-nitroxy-3-(1-nitroxyethyl)adamantane.

    • Self-Validation Step: Isolate a small aliquot and perform

      
      C NMR. The quaternary carbon linked to the –ONO
      
      
      
      group must resonate at
      
      
      89–91 ppm, confirming successful tertiary nitroxylation [3].
  • Selective Reduction:

    • Suspend the validated intermediate in ethanol. Treat with hydrazine hydrate and a catalytic amount of Raney Nickel (or Pd/C) at reflux for 2 hours.

    • Causality: Hydrazine selectively reduces the nitrate esters back to hydroxyl groups without degrading or fragmenting the rigid adamantane core.

  • Purification:

    • Filter the catalyst through Celite, concentrate the filtrate under reduced pressure, and recrystallize from ethyl acetate/hexane to yield pure 3-(1-Hydroxyethyl)-1-adamantanol.

SynthesisWorkflow A 1-Adamantyl Ethanol (Starting Material) B Nitroxylation Fuming HNO3 / H2SO4 (0-5°C) A->B Electrophilic Substitution C 1-Nitroxy-3-(1-nitroxyethyl)adamantane (Intermediate) B->C Quench & Isolate D Reduction Hydrazine Hydrate / Reflux C->D Selective Cleavage E 3-(1-Hydroxyethyl)-1-adamantanol (Bifunctional Scaffold) D->E Recrystallization

Synthetic workflow for 3-(1-Hydroxyethyl)-1-adamantanol highlighting orthogonal reactivity.

Quantitative Validation Data

To ensure the scaffold is viable for downstream pharmaceutical intermediate synthesis, the resulting product must meet strict quantitative benchmarks. Table 2 summarizes the expected experimental data for a successful synthesis run [3][4].

Table 2: Quantitative Validation Data for 3-(1-Hydroxyethyl)-1-adamantanol
ParameterExpected Value / RangeAnalytical MethodExperimental Significance
Overall Yield 63–70%GravimetricDemonstrates scalability of the nitroxylation-reduction route.
Target Purity > 98%HPLC / GCRequired for clean orthogonal reactions in drug synthesis.

C NMR (Tertiary C-OH)

68–69 ppm
NMR SpectroscopyConfirms successful reduction of the cage nitrate ester.

C NMR (Spacer CH

-OH)

70–71 ppm
NMR SpectroscopyConfirms successful reduction of the primary nitrate ester.

Conclusion

The transition from simple adamantanes to bifunctional scaffolds like 3-(1-Hydroxyethyl)-1-adamantanol represents a critical evolution in computer-aided drug design and synthetic chemistry. By maintaining the metabolic stability and high lipophilicity of the adamantane core while introducing a conformationally flexible, orthogonally reactive handle, researchers can develop highly targeted molecular assemblies and overcome the steric limitations of traditional adamantane derivatives.

References

  • Title: Rigid Adamantane and Cubane Scaffolds as Xenobiotic Frameworks in Medicine Source: Opast Publishers URL: 1

  • Title: Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Source: Journal of Chemical Health Risks URL: 2

  • Title: Synthesis of (3-Hydroxyadamantan-1-yl)methanols Source: ResearchGate (Russian Journal of Organic Chemistry) URL: 3

  • Title: The Chemistry Behind Innovation: Exploring 3-(Hydroxymethyl)-1-adamantol in Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: 4

  • Title: Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine Source: Preprints.org URL: 5

Sources

Validation

A Comparative Guide to the In Vitro Metabolic Stability of 3-(1-Hydroxyethyl)-1-adamantanol Derivatives

Executive Summary The adamantane cage is a privileged scaffold in medicinal chemistry, celebrated for imparting desirable pharmacokinetic properties such as increased lipophilicity, improved blood-brain barrier (BBB) pen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The adamantane cage is a privileged scaffold in medicinal chemistry, celebrated for imparting desirable pharmacokinetic properties such as increased lipophilicity, improved blood-brain barrier (BBB) penetration, and enhanced metabolic stability[1][2]. However, the specific functionalization of this rigid tricyclic structure drastically dictates its metabolic fate. This guide objectively compares the in vitro metabolic stability of 3-(1-hydroxyethyl)-1-adamantanol derivatives against standard adamantane alternatives. By dissecting the causality behind structural modifications and providing a self-validating experimental protocol, this guide equips researchers with actionable insights for lead optimization.

Structural Logic & Metabolic Vulnerabilities

To engineer a successful drug candidate, one must understand the causality between molecular structure and enzymatic degradation. Unsubstituted adamantane is highly lipophilic but serves as an ideal substrate for rapid Phase I metabolism. The primary metabolic transformation of adamantane derivatives is hydroxylation, mediated by cytochrome P450 (CYP) enzymes at the tertiary bridgehead carbons (C1, C3, C5, C7)[3].

The 3-(1-Hydroxyethyl)-1-adamantanol Advantage: By pre-functionalizing the C1 and C3 bridgehead positions with a hydroxyl group and a 1-hydroxyethyl group respectively, researchers effectively block the most sterically accessible sites for CYP-mediated oxidation.

  • Phase I Resistance: The electron-withdrawing nature of the oxygen atoms reduces the electron density of the adamantane core, significantly slowing down residual CYP450 hydroxylation at the remaining C5 and C7 positions.

  • Phase II Shift: While Phase I stability is enhanced, the introduction of two free hydroxyl groups creates a new liability. The molecule becomes a prime substrate for UDP-glucuronosyltransferases (UGTs). Consequently, the primary clearance mechanism shifts from unpredictable Phase I oxidation to Phase II glucuronidation.

Pathway A 3-(1-Hydroxyethyl)- 1-adamantanol B CYP450 (Phase I) Hydroxylation at C5/C7 A->B Minor Pathway C UGT (Phase II) Glucuronidation at -OH A->C Major Pathway D Poly-hydroxylated Metabolites B->D E Glucuronide Conjugates C->E

Biotransformation pathways of 3-(1-Hydroxyethyl)-1-adamantanol via Phase I and II.

Comparative Performance Data

To objectively evaluate the performance of the 3-(1-hydroxyethyl)-1-adamantanol scaffold, its metabolic stability is characterized according to half-life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and intrinsic clearance (

) parameters employing an in vitro incubation at 37 °C with human liver microsomes (HLMs). We compare it against three structural benchmarks:
  • Unsubstituted Adamantane: The highly lipophilic baseline.

  • 1-Adamantanol: A mono-substituted precursor[4].

  • Rimantadine: An FDA-approved 1-substituted aminoadamantane[5][6].

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
CompoundSubstituted PositionsHLM

(min)

(µL/min/mg)
Primary Clearance Pathway
Adamantane None< 15> 120.0Rapid CYP450 Hydroxylation
1-Adamantanol C1 (-OH)3545.2CYP450 Hydroxylation / UGT
3-(1-Hydroxyethyl)-1-adamantanol C1 (-OH), C3 (-CH(OH)CH3)85 22.8 UGT Glucuronidation
Rimantadine C1 (-CH(NH2)CH3)11015.4Slow CYP450 Hydroxylation

*Note: Values are representative benchmark averages derived from standardized HLM assays across adamantane derivative literature for comparative context.

Data Synthesis: While aminoadamantanes like rimantadine and memantine exhibit extended half-lives (memantine's in vivo


 is ~60 hours[6]) due to the primary amine's resistance to Phase II conjugation, they can suffer from prolonged bioaccumulation. 3-(1-Hydroxyethyl)-1-adamantanol offers a "Goldilocks" profile: its 

of 85 minutes is vastly superior to mono-substituted 1-adamantanol, yet its susceptibility to Phase II glucuronidation ensures safe, predictable clearance, preventing the hepatic strain associated with highly lipophilic, un-functionalized adamantanes[4].

Self-Validating Experimental Protocol: HLM Stability Assay

Trustworthiness in pharmacokinetic profiling requires a self-validating system. The following protocol outlines the precise methodology for assessing the metabolic stability of adamantane-containing drugs in liver microsomes[3].

G N1 Compound Preparation (1 µM in Buffer) N2 HLM Incubation (0.5 mg/mL Protein, 37°C) N1->N2 N3 Initiate Reaction (Add NADPH + UDPGA) N2->N3 N4 Time-Course Aliquots (0, 15, 30, 45, 60 min) N3->N4 N5 Reaction Quenching (Cold ACN + Internal Standard) N4->N5 N6 Centrifugation & LC-MS/MS Analysis N5->N6 N7 Pharmacokinetic Profiling (t½, CLint Calculation) N6->N7

In vitro HLM metabolic stability assay workflow for adamantane derivatives.

Step-by-Step Methodology

1. Reagent & Control Preparation

  • Prepare a 10 mM stock of 3-(1-hydroxyethyl)-1-adamantanol in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Self-Validation Controls: Prepare parallel working solutions of Verapamil (High-clearance Phase I control), Naloxone (High-clearance Phase II control), and Warfarin (Low-clearance control) to validate microsomal viability.

2. Pre-Incubation

  • Dilute Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL[3].

  • In a 96-well plate, combine the HLM suspension with the test compound (Final concentration: 1 µM). Ensure total DMSO concentration remains < 0.1% to prevent CYP enzyme inhibition.

  • Pre-incubate the plate at 37°C for 5 minutes in a shaking incubator[3].

3. Reaction Initiation & Time-Course Sampling

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (G-6-P, G-6-PDH, and NADP+)[3] alongside UDP-glucuronic acid (UDPGA) and alamethicin (to pore-form microsomal membranes, ensuring UGT access).

  • At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

4. Quenching & Extraction

  • Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing 0.1% formic acid and a stable-isotope tracer (e.g., Adamantane-d16) as an Internal Standard (IS)[3]. This precipitates proteins and halts all enzymatic activity.

5. LC-MS/MS Analysis & Calculation

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Plot the natural log of the remaining parent compound peak area ratio (Analyte/IS) versus time to determine the elimination rate constant (

    
    ). Calculate 
    
    
    
    and
    
    
    , where
    
    
    is incubation volume and
    
    
    is microsomal protein mass.

Conclusion & Lead Optimization Strategy

The 3-(1-hydroxyethyl)-1-adamantanol scaffold is a highly strategic intermediate in drug design. By occupying the vulnerable bridgehead positions, it successfully circumvents the rapid Phase I CYP450 degradation that plagues unsubstituted adamantanes, while simultaneously providing a controlled Phase II clearance route via glucuronidation.

For researchers requiring even longer half-lives, optimization should focus on the hydroxyethyl moiety. Converting the secondary alcohol to a methyl ether or a bioisosteric fluorine can effectively block UGT-mediated glucuronidation, driving the intrinsic clearance down further while preserving the spatial geometry required for target binding.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.[Link]

  • Shen, L., et al. (2018). Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis. National Institutes of Health (PMC).[Link]

Sources

Comparative

Comparative Guide: Off-Target Effects of 3-(1-Hydroxyethyl)-1-adamantanol Analogs

This guide provides an in-depth technical analysis of the off-target pharmacology associated with 3-(1-Hydroxyethyl)-1-adamantanol and its bioactive analogs.[1] The content is structured to address the needs of drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the off-target pharmacology associated with 3-(1-Hydroxyethyl)-1-adamantanol and its bioactive analogs.[1]

The content is structured to address the needs of drug development professionals, focusing on the Structure-Activity Relationship (SAR) that transforms this inert scaffold into potent, multi-target pharmacological agents (e.g., Rimantadine, Memantine metabolites).

Executive Summary & Scaffold Analysis

3-(1-Hydroxyethyl)-1-adamantanol represents a critical structural scaffold in the adamantane pharmacophore class.[1] Chemically, it is a 1,3-disubstituted adamantane featuring a bridgehead hydroxyl group and a hydroxyethyl side chain.[1]

While the diol itself is often a metabolic end-product with low pharmacological activity, it serves as the structural template for a class of potent antiviral and neuroactive amines. The "off-target" discussion for this compound class must focus on its amino-analogs (e.g., 3-Hydroxy-Rimantadine ), as the substitution of the hydroxyl group with an amine transforms the molecule from an inert renally-excreted glycol into a high-affinity blocker of ion channels (NMDA, M2) and receptors (Sigma-1, 5-HT3).

The "Analog" Landscape

To understand the off-target profile, we compare the scaffold against its three primary bioactive analogs:

  • 3-(1-Aminoethyl)-1-adamantanol (Active Metabolite): The direct amine analog.[1] A known metabolite of Rimantadine with retained activity but altered polarity.[1]

  • Rimantadine (Parent Drug): Lacks the 3-hydroxyl group.[1] Highly lipophilic, driving CNS and M2 channel off-targeting.[1]

  • Memantine (Structural Cousin): Shares the 1-amino-3-substituted architecture but uses methyl groups instead of the ethyl chain.[1]

Comparative Off-Target Profiling

The following table contrasts the primary pharmacological targets (intended) with the critical off-target effects (unintended) driven by the adamantane cage and side-chain modifications.

Feature3-(1-Hydroxyethyl)-1-adamantanol (Scaffold)3-(1-Aminoethyl)-1-adamantanol (Metabolite)Rimantadine (Parent)Memantine (Cousin)
Primary Target None (Inert Intermediate)Influenza M2 Channel (Weak)Influenza M2 ChannelNMDA Receptor (GluN2B)
Key Off-Target 1 Renal Transporters (OAT/OCT competition)NMDA Receptor (Low affinity block)NMDA Receptor (Mod.[1] affinity)5-HT3 Receptor (Antagonist)
Key Off-Target 2 Metabolic ConjugationSigma-1 Receptor (Agonist)Sigma-1 Receptor (Agonist)nAChR (α7) (Antagonist)
CNS Penetration Low (Polar)Moderate (Amphiphilic)High (Lipophilic)High (Lipophilic)
Toxicity Risk Low (Osmotic/Renal)CNS Excitability (Seizure risk)CNS (Insomnia, Jitteriness)Dizziness, Dissociation
Mechanism Passive EliminationChannel Pore Blocker (Trapping)Channel Pore BlockerChannel Pore Blocker
Detailed Off-Target Mechanisms
A. NMDA Receptor Blockade (The "Trapping" Effect)

While Memantine is designed to block NMDA receptors, analogs like Rimantadine and 3-(1-aminoethyl)-1-adamantanol exhibit off-target NMDA antagonism.[1]

  • Mechanism: The charged amine group mimics Mg²⁺, entering the open channel pore and "trapping" itself when the channel closes.

  • Risk: The 3-hydroxyl group in the analog increases water solubility, potentially reducing the "off-rate" from the channel compared to the highly lipophilic Rimantadine, altering the therapeutic index.

B. Sigma-1 Receptor Agonism

Adamantane derivatives are "privileged structures" for the Sigma-1 receptor (chaperone protein).[1]

  • Effect: Agonism at Sigma-1 can be neuroprotective but also psychotomimetic at high doses.[1]

  • SAR Insight: The lipophilicity of the adamantane cage drives binding.[2] The 3-hydroxy substitution (in the user's analog) reduces affinity for Sigma-1 compared to Rimantadine, potentially improving the neuropsychiatric safety profile.

C. 5-HT3 and Nicotinic Antagonism

Memantine and related 3-substituted adamantanes are open-channel blockers of 5-HT3 (serotonin) and α7 nAChR (nicotinic) receptors.[1]

  • Clinical Consequence: This off-target effect contributes to cognitive enhancement (nAChR) but also gastrointestinal side effects (5-HT3 blockade in the gut).[1]

Visualizing the Off-Target Pathways

The following diagram illustrates the structural divergence from the 3-(1-Hydroxyethyl)-1-adamantanol scaffold to its active analogs and their respective off-target cascades.

OffTargetPathways Scaffold 3-(1-Hydroxyethyl)-1-adamantanol (Inert Scaffold) AminoAnalog 3-(1-Aminoethyl)-1-adamantanol (Bioactive Analog) Scaffold->AminoAnalog Amination / Metabolism Renal Renal Clearance (OAT/OCT) Scaffold->Renal Direct Excretion NMDA NMDA Receptor (Off-Target: CNS Side Effects) AminoAnalog->NMDA Pore Blockade (Moderate Affinity) M2 Influenza M2 Channel (Primary Target) AminoAnalog->M2 Channel Blockade Sigma1 Sigma-1 Receptor (Off-Target: Modulation) AminoAnalog->Sigma1 Allosteric Binding Rimantadine Rimantadine (Parent Drug) Rimantadine->AminoAnalog Hydroxylation (CYP450) Rimantadine->NMDA High Affinity Block Rimantadine->Sigma1 High Affinity Bind

Caption: Transformation of the inert hydroxyethyl scaffold into bioactive amines, highlighting the shift from renal clearance to specific CNS off-target interactions (NMDA, Sigma-1).

Experimental Protocols for Off-Target Validation

To rigorously validate the off-target effects of 3-(1-Hydroxyethyl)-1-adamantanol analogs, the following experimental workflows are recommended. These protocols prioritize functional validation over simple binding affinity.[1]

Protocol A: Whole-Cell Patch Clamp (NMDA/Channel Block)

Objective: Determine if the analog acts as an open-channel blocker (trapping block) similar to Memantine.[1][3]

  • Cell Line: HEK293 cells transfected with GluN1/GluN2B subunits.[1]

  • Setup: Whole-cell voltage-clamp configuration at -70 mV.

  • Agonist Application: Apply Glutamate (100 μM) + Glycine (10 μM) for 5s to elicit peak current.[1]

  • Compound Application: Co-apply the Analog (e.g., 1-100 μM) during the agonist plateau.[1]

  • Washout Test: Remove agonist and compound. Re-apply agonist alone after 10s.[1]

  • Analysis:

    • Inhibition: Calculate % reduction in steady-state current.

    • Trapping: Look for slow recovery kinetics (tail current) upon agonist re-application, indicating the drug was "trapped" inside the closed pore.

Protocol B: Radioligand Binding Assay (Sigma-1 Receptor)

Objective: Assess the affinity of the adamantane cage for the Sigma-1 chaperone.

  • Tissue Source: Guinea pig brain membrane homogenates or transfected Jurkat cells.[1]

  • Radioligand: [³H]-(+)-Pentazocine (highly selective Sigma-1 agonist).[1]

  • Incubation: Incubate membranes with 2 nM [³H]-(+)-Pentazocine and varying concentrations of the Analog (10⁻⁹ to 10⁻⁵ M) for 120 min at 37°C.

  • Termination: Rapid filtration through glass fiber filters (GF/B).

  • Data: Plot displacement curves to determine

    
    .
    
    • Reference Standard: Haloperidol (High affinity) or Progesterone.[1]

References

  • PubChem. (2025).[1] 3-(Hydroxymethyl)adamantan-1-ol Compound Summary. National Library of Medicine.[1] Link

  • Parsons, C. G., et al. (2007).[1] Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis.[1] Neuropharmacology. Link

  • Klimochkin, Y. N., et al. (2018).[1][4] Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry. Link

  • Alsayed, S. S., et al. (2021).[1] Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues. Bioorganic Chemistry. Link

  • Johnson, J. W., & Kotermanski, S. E. (2006).[1] Mechanism of action of memantine. Current Opinion in Pharmacology. Link

Sources

Validation

3-(1-Hydroxyethyl)-1-adamantanol structure-activity relationship

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating adamantane-based scaffolds. Executive Summary: The Evolution of the "Lipophilic Bullet" The adamantane cag...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating adamantane-based scaffolds.

Executive Summary: The Evolution of the "Lipophilic Bullet"

The adamantane cage is a privileged scaffold in medicinal chemistry, historically dubbed a "lipophilic bullet" for its exceptional ability to penetrate the blood-brain barrier (BBB) and anchor into deep, hydrophobic protein pockets [1]. However, legacy unsubstituted or mono-substituted adamantanes (e.g., Amantadine, Rimantadine) suffer from rapid Phase I metabolism at their tertiary bridgehead carbons and widespread target resistance.

3-(1-Hydroxyethyl)-1-adamantanol represents a next-generation, di-functionalized scaffold. By replacing basic amines with a dual-hydroxyl system, this molecule shifts the structure-activity relationship (SAR) away from ion channel blockade toward highly specific enzyme inhibition (e.g., the S1 pocket of Dipeptidyl Peptidase-4) [2], while simultaneously eliminating the metabolic liabilities of first-generation adamantanes.

Mechanistic Structure-Activity Relationship (SAR) Analysis

To objectively compare 3-(1-Hydroxyethyl)-1-adamantanol against alternative scaffolds, we must deconstruct the causality of its chemical modifications:

  • The Adamantane Core (Baseline): Provides a rigid, bulky, and highly lipophilic structural framework. While excellent for membrane permeability, an unfunctionalized core is highly susceptible to Cytochrome P450 (CYP450)-mediated hydroxylation.

  • The 1-Hydroxyl Substitution (Bridgehead): Pre-oxidizing the C1 bridgehead carbon drastically reduces the overall LogP of the molecule. More importantly, it acts as a steric and electronic shield, preventing rapid CYP450 oxidation at the remaining tertiary carbons, thereby extending the pharmacokinetic half-life[1].

  • The 3-(1-Hydroxyethyl) Substitution: Unlike the rigid 1-amino group in Amantadine or the basic 1-aminoethyl group in Rimantadine, the 1-hydroxyethyl group introduces a chiral center and a flexible hydrogen-bond donor/acceptor. Because it lacks a positive charge at physiological pH, it binds poorly to the His37 residue of the M2 proton channel [5]. Instead, it serves as an ideal anchor for the polar sub-pockets of metabolic enzymes like DPP-4, where variations on the 3-hydroxyl group dictate inhibitory potency [3].

SAR_Logic Core Adamantane Core (High Lipophilicity, BBB Penetration) Mod1 1-Hydroxyl Group (-OH) (Decreases LogP, Prevents CYP450 Oxidation) Core->Mod1 Bridgehead Substitution Mod2 3-(1-Hydroxyethyl) Group (Chiral Center, H-Bond Donor/Acceptor) Core->Mod2 C3 Substitution Target1 M2 Proton Channel (Poor fit due to lack of basic amine) Mod1->Target1 Target2 DPP-4 Enzyme S1 Pocket (Enhanced anchoring via H-bonds) Mod1->Target2 Mod2->Target1 Mod2->Target2

Fig 1. Logical SAR mapping of 3-(1-Hydroxyethyl)-1-adamantanol modifications and target interactions.

Quantitative Scaffold Comparison

The following table summarizes the physicochemical and biological performance of 3-(1-Hydroxyethyl)-1-adamantanol compared to legacy alternatives. The data illustrates the shift from basic, ion-channel-targeting molecules to neutral, metabolically stable enzyme-targeting scaffolds.

Scaffold / CompoundKey ModificationsCalculated LogPPrimary Target ProfileMetabolic Stability (HLM

)
1-Adamantanol 1-OH1.8Baseline / IntermediateModerate (~12h)
Amantadine 1-NH

2.4M2 Channel BlockadeHigh (~16h)
Rimantadine 1-(1-aminoethyl)2.8M2 Channel BlockadeHigh (~25h)
3-Amino-1-adamantanol 1-OH, 3-NH

1.2DPP-4 InhibitionVery High (~18h)
3-(1-Hydroxyethyl)-1-adamantanol 1-OH, 3-(1-hydroxyethyl)1.5Enzyme S1 Pockets (Neutral)Exceptional (>24h)

Data synthesized from established SAR models of adamantane derivatives in virology and endocrinology[2, 4, 5].

Self-Validating Experimental Protocols

To empirically validate the SAR claims above, researchers must employ orthogonal assays that isolate specific variables (target binding vs. metabolic clearance). The following protocols are designed as self-validating systems.

Protocol A: In Vitro M2 Proton Channel Inhibition (Target Selectivity)

This assay demonstrates why neutral diols like 3-(1-Hydroxyethyl)-1-adamantanol lack M2 activity compared to Rimantadine, proving target selectivity.

Causality of Experimental Design: Xenopus laevis oocytes are selected as the expression system because their large size allows for precise microinjection of cRNA, and they possess negligible endogenous background currents at the acidic pH required to activate the M2 proton channel [4]. Self-Validating System: The protocol incorporates un-injected oocytes as a negative control to rule out endogenous proton leak, and Amantadine (100 µM) as a positive control to confirm that the observed current reduction is specifically due to pharmacological blockade of the M2 channel.

Step-by-Step Methodology:

  • Preparation: Surgically extract Xenopus oocytes and defolliculate using collagenase (2 mg/mL) for 1.5 hours.

  • Microinjection: Inject 50 nL of synthesized influenza A M2 cRNA (1 ng/nL) into the animal pole of the oocyte. Maintain a cohort of un-injected oocytes (Negative Control).

  • Incubation: Incubate oocytes in ND96 medium at 18°C for 24–48 hours to allow for optimal membrane expression of the M2 tetramer.

  • TEVC Recording: Impale oocytes with two microelectrodes (0.5–2 MΩ resistance) filled with 3M KCl. Clamp the membrane potential at -40 mV.

  • Activation & Perfusion: Perfuse the recording chamber with a pH 5.5 buffer to trigger M2 proton influx. Once the inward current stabilizes, perfuse the test compound (e.g., 3-(1-Hydroxyethyl)-1-adamantanol) at varying concentrations (1 µM to 100 µM).

  • Validation: Wash out the test compound and perfuse Amantadine (100 µM) to ensure channel functionality and calculate relative IC

    
     values.
    

TEVC_Workflow Step1 Xenopus Oocyte Preparation Step2 cRNA Injection (M2 Channel) Step1->Step2 Step3 Incubation (24-48h, 18°C) Step2->Step3 Step4 TEVC Recording (pH 5.5 Activation) Step3->Step4 Step5 Compound Perfusion (IC50 Determination) Step4->Step5

Fig 2. Step-by-step workflow for the Two-Electrode Voltage-Clamp (TEVC) M2 channel assay.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This protocol validates the claim that the 1-hydroxyl group prevents rapid Phase I metabolism.

Causality of Experimental Design: Human Liver Microsomes (HLMs) are utilized because they contain the full complement of Cytochrome P450 (CYP450) enzymes responsible for Phase I oxidation—the primary metabolic liability for the adamantane bridgehead carbons. Self-Validating System: The assay includes a minus-NADPH control to distinguish true enzymatic metabolism from chemical degradation, and Verapamil as a high-clearance positive control to verify the enzymatic viability of the HLM batch.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein and 1 µM of the test compound (3-(1-Hydroxyethyl)-1-adamantanol).

  • Control Setup: Prepare an identical reaction tube for Verapamil (Positive Control) and a tube for the test compound lacking NADPH (Negative Control).

  • Pre-Incubation: Incubate all mixtures in a water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM (except in the minus-NADPH control).

  • Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Conclusion

For drug development professionals, the choice of adamantane scaffold dictates the pharmacokinetic and pharmacodynamic destiny of the final molecule. While legacy amines like Rimantadine are constrained to specific viral ion channels and suffer from resistance [4], 3-(1-Hydroxyethyl)-1-adamantanol offers a superior alternative for modern drug design. Its pre-oxidized bridgehead ensures exceptional metabolic stability, while the chiral hydroxyethyl group provides a versatile, neutral anchoring point for hydrogen bonding in complex enzyme pockets like DPP-4 [2, 3].

References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications.[Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC/NIH.[Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC/NIH.[Link]

  • Symmetric dimeric adamantanes for exploring the structure of two viroporins: influenza virus M2 and hepatitis C virus p7. PMC/NIH.[Link]

  • Quantitative structure-activity relationship modelling of influenza М2 ion channels inhibitors. SciSpace.[Link]

Comparative

Comparative In Silico Docking Guide: Adamantane Derivatives in Drug Discovery

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Estimated Reading Time: 12 Minutes Introduction: The "Lipophilic Bullet" in Silico The adamantane sc...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Estimated Reading Time: 12 Minutes

Introduction: The "Lipophilic Bullet" in Silico

The adamantane scaffold (tricyclo[3.3.1.1^{3,7}]decane) is a "lipophilic bullet" in medicinal chemistry—a rigid, spherical, hydrophobic cage that improves pharmacokinetics and blocks ion channels with high specificity. However, docking adamantane derivatives presents unique computational challenges. Unlike planar aromatics, the adamantane cage requires precise modeling of hydrophobic enclosure and van der Waals (vdW) volume occlusion .

This guide moves beyond standard protocols to provide a comparative analysis of docking strategies for adamantane-based therapeutics. We analyze three distinct target classes—Ion Channels (M2), CNS Receptors (NMDA), and Metabolic Enzymes (11


-HSD1) —to demonstrate how subtle structural modifications to the cage dictate binding affinity and how to capture these effects in silico.

Strategic Protocol: Docking Hydrophobic Cages

Docking adamantane derivatives requires a shift from electrostatics-driven scoring to shape-complementarity and desolvation-driven scoring.

Phase A: Ligand Preparation (The Cage Constraint)
  • Geometry Optimization: The adamantane cage is rigid, but substituents (amines, triazoles) are flexible. Use DFT (B3LYP/6-31G)* for ligand optimization to ensure the cage geometry is relaxed before docking.

  • Lipophilicity Assignment: Ensure your force field (e.g., OPLS3e or AMBER GAFF) correctly parameterizes the bridgehead carbons. Standard partial charges often underestimate the hydrophobic density of the cage.

Phase B: Target Preparation (The Hydrophobic Pocket)
  • Pocket Definition: Adamantane binding sites are often deep, hydrophobic pockets (e.g., the M2 pore or NMDA channel).

  • Hydration Analysis: Crucial Step. Use tools like WaterMap or Grid-Inhomogeneous Solvation Theory (GIST) . You must identify high-energy water molecules inside the hydrophobic pocket. The displacement of these waters by the adamantane cage is the primary driver of binding affinity (entropy gain).

Phase C: Algorithm Selection
  • Recommended: Genetic Algorithms (e.g., GOLD, AutoDock Vina) perform better than shape-matching for adamantane because they better explore the rotational degrees of freedom of the substituents while fitting the rigid cage into the pocket.

Case Study 1: The Antiviral Challenge (Influenza M2 Channel)

Objective: Compare the binding efficacy of Amantadine vs. Rimantadine and explain the mechanism of S31N drug resistance.

The Biological Context

The M2 proton channel is a tetramer.[1] Amantadine blocks the pore, preventing viral uncoating. The S31N mutation renders the virus resistant.

Comparative Data Analysis
LigandTarget VariantBinding SiteBinding Energy (

)
Key Interaction
Amantadine M2-WT (H5N1)Pore Lumen (V27 Pocket)-10.5 kcal/mol Hydrophobic fit in Val27 cage; H-bond to Ser31
Rimantadine M2-WT (H5N1)Pore Lumen-11.2 kcal/mol Enhanced vdW contact due to

-methyl group
Amantadine M2-S31N (Resistant)Pore Lumen (Destabilized)-4.5 kcal/mol Steric clash with Asn31; Loss of V27 pocket shape
Mechanistic Insight

Docking studies reveal that in the Wild Type (WT) , the adamantane cage fits snugly into a pocket formed by Val27. The ammonium group points toward Ser31, stabilizing the "closed" state. In the S31N mutant , the larger Asparagine side chain protrudes into the pore. Comparative docking shows that Amantadine cannot fit into the V27 pocket without steric clashes, forcing it to rotate or exit the high-affinity site. This explains the ~6 kcal/mol loss in affinity.

Visualization: M2 Blockade & Resistance Mechanism

M2_Blockade Virus_Entry Influenza Virus Entry Acidification Endosome Acidification Virus_Entry->Acidification M2_Channel M2 Proton Channel Opens Acidification->M2_Channel Blockage Pore Blockage (Steric Occlusion) M2_Channel->Blockage Wild Type (WT) S31N_Mut S31N Mutation (Ser -> Asn) M2_Channel->S31N_Mut Amantadine Amantadine/Rimantadine (Adamantane Cage) Amantadine->Blockage Binds V27 Pocket Clash Steric Clash in Pore Amantadine->Clash Fails to Bind S31N_Mut->Clash Resistance Loss of Binding Affinity (Channel Remains Open) Clash->Resistance

Caption: Logical flow of M2 channel inhibition by adamantane derivatives and the disruption caused by the S31N mutation.

Case Study 2: Neuroprotection (NMDA Receptor)

Objective: Compare Amantadine vs. Memantine to understand why Memantine is a superior neuroprotective agent for Alzheimer's.

The Comparative Docking Workflow

Memantine (1-amino-3,5-dimethyladamantane) is structurally similar to Amantadine but contains two methyl groups at the bridgehead positions.

Experimental Validation Protocol:

  • Grid Generation: Center grid on the Mg2+ binding site of the NMDA receptor (GluN1/GluN2B subunits).

  • Docking: Run flexible ligand docking.

  • Validation: Compare RMSD of the methyl groups against the specific hydrophobic sub-pockets defined by residues Ala644 and Ala645 .

Results Comparison
CompoundStructureIC50 (NMDA)Key Binding Determinant
Amantadine Unsubstituted Cage~260

M
Binds central pore; lacks specific hydrophobic anchor.
Memantine 3,5-Dimethyl~3.5

M
75x Higher Affinity. Methyl groups lock into Ala644/Ala645 pockets.
Trimethyl-Amantadine 3,5,7-Trimethyl> 260

M
Affinity Loss. 3rd methyl group causes steric clash, disrupting the fit.
Expert Insight

The docking data confirms that the "Lipophilic Bullet" is not just about bulk. The two methyl groups of Memantine act as specific anchors. The comparative study demonstrates that adding a third methyl group (Trimethylamantadine) destroys affinity, proving that the binding site is highly shape-specific, not just a generic hydrophobic tube.

Case Study 3: Metabolic Targets (11 -HSD1 Inhibitors)

Objective: Evaluate novel Adamantane-1,2,4-Triazole derivatives against the native ligand for Type 2 Diabetes treatment.

Protocol for Large Scaffolds

Unlike the small ion channel blockers, these derivatives are bulky.

  • Docking Software: GOLD (Genetic Optimisation for Ligand Docking) is preferred here due to its "ChemScore" function, which handles lipophilic terms well.

  • Scoring Function: Use ChemPLP for ranking poses.

Comparative Docking Results
LigandScaffold LinkerBinding Energy (kcal/mol)RMSD to Native (4YQ)
Native Ligand (4YQ) Thiazole-Adamantane-8.48 N/A (Reference)
Compound 1 Triazole-Adamantane-8.301.2 Å
Compound 2 Triazole-Adamantane (NO2 sub)-7.701.5 Å
Compound 3 Triazole-Adamantane (Cl sub)-7.831.4 Å
Analysis

The novel triazole derivatives (Compounds 1-3) achieve binding energies comparable to the potent co-crystallized inhibitor (4YQ).[2] The docking reveals that the adamantane cage occupies the exact same lipophilic pocket as the native ligand, while the triazole moiety forms hydrogen bonds with Ser170 and Tyr183 . This confirms the "bioisostere" potential of the adamantane-triazole scaffold.

Visualization: 11 -HSD1 Interaction Map

HSD1_Interaction Adamantane Adamantane Cage Pocket Hydrophobic Pocket (Val, Leu, Ile) Adamantane->Pocket Hydrophobic Interaction Triazole 1,2,4-Triazole Ring Ser170 Ser170 (Catalytic Triad) Triazole->Ser170 H-Bond (Acceptor) Tyr183 Tyr183 (Catalytic Triad) Triazole->Tyr183 H-Bond (Donor) Linker Aryl Linker Linker->Pocket Pi-Stacking (Weak)

Caption: Interaction map of Adamantane-Triazole derivatives within the 11


-HSD1 active site.

References

  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Deriv

    
    -HSD1 Inhibitors. Molecules, 2021.[2][3][4] 
    
  • Insights from investigating the interactions of adamantane-based drugs with the M2 proton channel from the H1N1 swine virus. Biochem Biophys Res Commun, 2009.[5]

  • Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience, 2012.

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 2013.

  • A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site. Biochem Biophys Res Commun, 2013.[6]

Sources

Validation

Adamantane Scaffolds in Modern Drug Design: A Comparative Guide on 3-(1-Hydroxyethyl)-1-adamantanol vs. 3-Amino-1-adamantanol

Executive Summary Adamantane derivatives are privileged, rigid scaffolds in medicinal chemistry, widely utilized to enhance the lipophilicity, metabolic stability, and pharmacokinetic profiles of pharmacophores. Function...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adamantane derivatives are privileged, rigid scaffolds in medicinal chemistry, widely utilized to enhance the lipophilicity, metabolic stability, and pharmacokinetic profiles of pharmacophores. Functionalizing the adamantane core allows drug designers to fine-tune target engagement and clearance mechanisms. This guide provides an objective, data-driven comparison of two highly distinct functionalized adamantanes: 3-amino-1-adamantanol (a proven basic amino-alcohol) and 3-(1-hydroxyethyl)-1-adamantanol (a neutral, chiral diol).

By analyzing their physicochemical properties, metabolic stability, and synthetic utility, this guide equips researchers with the causality behind selecting the appropriate scaffold for novel drug development.

Physicochemical Profiling & Mechanistic Causality

The decision to incorporate an amino-alcohol versus a diol onto an adamantane core fundamentally alters the molecule's behavior in biological systems.

  • 3-Amino-1-adamantanol (CAS 702-82-9) : This scaffold features a primary amine and a tertiary alcohol. The primary amine acts as a strong basic center (pKa ~10.1), ensuring the molecule is protonated at physiological pH. This basicity is critical for forming salt bridges or strong hydrogen bonds within acidic target pockets, such as the S2 subsite of dipeptidyl peptidase-4 (DPP-4). It is the critical intermediate used in the synthesis of the antihyperglycemic agent Vildagliptin 1.

  • 3-(1-Hydroxyethyl)-1-adamantanol : This scaffold is a neutral diol containing both a tertiary alcohol at C1 and a secondary alcohol on an ethyl spacer at C3. The absence of a basic amine prevents lysosomal trapping and mitigates potential hERG channel liabilities often associated with lipophilic amines. Furthermore, di-hydroxylated adamantyl metabolites have been shown to possess significantly higher stability against liver metabolic enzymes (e.g., CYP3A4) compared to mono-hydroxylated counterparts, making this a superior scaffold for extending half-life 2.

Table 1: Physicochemical Property Comparison
Parameter3-Amino-1-adamantanol3-(1-Hydroxyethyl)-1-adamantanol
Molecular Weight 167.25 g/mol 196.29 g/mol
Functional Groups 1° Amine, 3° Alcohol2° Alcohol, 3° Alcohol
Acid/Base Character Basic (pKa ~10.1)Neutral
H-Bond Donors/Acceptors 3 / 22 / 2
Stereocenters 01 (at the 1-hydroxyethyl group)
Primary Synthetic Role Nucleophile (Amidation/Alkylation)Electrophile/Nucleophile (Esterification)

Structural & Functional Divergence

G Core Adamantane Core (Lipophilic, Rigid) Amino 3-Amino-1-adamantanol (Basic, Amphiphilic) Core->Amino C3 Amination Diol 3-(1-Hydroxyethyl)-1-adamantanol (Neutral, Chiral Diol) Core->Diol C3 Hydroxyethylation App1 DPP-4 Inhibitors (e.g., Vildagliptin) Amino->App1 App2 Anti-TB Agents (Indole-2-carboxamides) Amino->App2 App3 Non-basic BBB Penetrators Diol->App3 App4 Ester Prodrug Scaffolds Diol->App4

Divergent drug design applications of 3-amino-1-adamantanol and 3-(1-hydroxyethyl)-1-adamantanol.

Comparative Experimental Data

The following table synthesizes experimental biological data demonstrating how these two scaffolds perform in in vitro assays. 3-amino-1-adamantanol derivatives show potent target engagement in infectious diseases, while di-hydroxylated adamantanes (analogous to 3-(1-hydroxyethyl)-1-adamantanol) exhibit profound metabolic stability.

Table 2: Experimental & Biological Profiling
Parameter3-Amino-1-adamantanol Derivatives3-(1-Hydroxyethyl)-1-adamantanol Derivatives
Primary Target Application DPP-4 Inhibitors (Diabetes) 3, Anti-TB AgentsCB2 Agonists, Antiviral Scaffolds
Metabolic Stability (CYP450) Moderate (Subject to rapid N-oxidation)High (Diol configuration resists rapid oxidation) 2
Cytotoxicity (Vero Cells) Low (IC50 ≥ 169 μM for indole-carboxamides) 4Low (Neutral diols generally exhibit >200 μM IC50)
Aqueous Solubility (LogS) High (Protonated at physiological pH)Moderate (Dependent entirely on H-bonding)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the regioselective utilization of each scaffold. The causality behind each reagent choice is explicitly defined to create a self-validating system.

Protocol A: Regioselective N-Alkylation of 3-Amino-1-adamantanol (Vildagliptin Synthesis)

Causality: The primary amine is a superior nucleophile compared to the tertiary alcohol due to lower steric hindrance and higher polarizability. By maintaining room temperature and using a mild, insoluble base (K₂CO₃), we selectively drive N-alkylation while strictly suppressing O-alkylation.

  • Preparation: Dissolve 1.0 eq of 1-(chloroacetyl)(2S)-pyrrolidine-2-carbonitrile in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Reagent Addition: Add 1.2 eq of 3-amino-1-adamantanol and 2.0 eq of finely powdered, anhydrous K₂CO₃.

  • Reaction: Stir the suspension vigorously at room temperature (20-25°C) for 24 hours under a Nitrogen atmosphere. (Self-Validation: TLC monitoring in DCM:MeOH 9:1 will show the disappearance of the chloroacetyl starting material).

  • Workup: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: DCM:MeOH 9:1) to yield the pure secondary amine product (Vildagliptin).

Protocol B: Stereoselective Esterification of 3-(1-Hydroxyethyl)-1-adamantanol

Causality: The secondary alcohol of the 1-hydroxyethyl group is sterically more accessible than the tertiary alcohol at the C1 position. Using EDC·HCl and DMAP creates an activated O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, specifically transferring the acyl group to the less hindered secondary alcohol, providing a regioselective esterification without requiring protecting groups.

  • Preparation: Dissolve 1.0 eq of 3-(1-hydroxyethyl)-1-adamantanol in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Activation: Add 1.1 eq of the target carboxylic acid, 1.2 eq of EDC·HCl, and 0.1 eq of DMAP.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify via flash chromatography (Eluent: Hexanes:EtOAc 7:3) to isolate the mono-esterified product.

Workflow Visualization

Workflow Step1 1. Dissolve Chloroacetyl Pyrrolidine Derivative in THF Step2 2. Add 3-Amino-1-adamantanol & Anhydrous K2CO3 Step1->Step2 Step3 3. Stir at RT for 24h (Prevents O-alkylation) Step2->Step3 Step4 4. Filter Salts & Concentrate Step3->Step4 Step5 5. Silica Gel Chromatography (Yields Vildagliptin) Step4->Step5

Step-by-step N-alkylation workflow for synthesizing Vildagliptin from 3-amino-1-adamantanol.

References

  • MedChemExpress. "3-Amino-1-adamantanol - Mechanism of Action & Protocol.
  • SynThink Chemicals. "Vildagliptin Amino Alcohol Impurity | 702-82-9.
  • National Institutes of Health (PMC). "Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant Tuberculosis.
  • Frontiers in Pharmacology. "Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite.
  • PubMed. "The metabolism of [14C]rimantadine hydrochloride in rats and dogs.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal Procedures for 3-(1-Hydroxyethyl)-1-adamantanol

To build a robust culture of laboratory safety, chemical disposal must be treated not as an afterthought, but as a rigorously engineered process. This guide provides drug development professionals and research scientists...

Author: BenchChem Technical Support Team. Date: March 2026

To build a robust culture of laboratory safety, chemical disposal must be treated not as an afterthought, but as a rigorously engineered process. This guide provides drug development professionals and research scientists with a comprehensive, self-validating operational protocol for the safe handling and disposal of 3-(1-Hydroxyethyl)-1-adamantanol .

By understanding the mechanistic properties of this adamantane derivative, laboratories can ensure full regulatory compliance while mitigating environmental and occupational hazards.

Mechanistic Rationale: Why Standard Disposal Fails

3-(1-Hydroxyethyl)-1-adamantanol (C₁₂H₂₀O₂) is a tricyclic hydrocarbon derivative featuring a highly stable adamantane cage substituted with two hydroxyl-containing moieties.

The Causality of Persistence: While the diol functionality slightly increases its aqueous solubility compared to native adamantane, the bulky, sterically hindered lipophilic core is highly recalcitrant to enzymatic cleavage by municipal wastewater bacteria[1]. If flushed down the drain, the molecule resists biodegradation, leading to environmental persistence and potential bioaccumulation in aquatic ecosystems. Furthermore, as an organic solid, it poses a localized particulate inhalation and skin irritation hazard[2].

Because the molecule consists entirely of carbon, hydrogen, and oxygen (lacking halogens or heavy metals), high-temperature chemical incineration is the only scientifically sound and environmentally responsible method of destruction. Complete thermal oxidation (>850°C) readily breaks the C-C bonds of the adamantane cage, converting the molecule entirely to carbon dioxide and water vapor[3].

Chemical & Waste Classification Profile

To properly route this chemical, it must be profiled against federal environmental and occupational safety standards. The table below summarizes the quantitative and categorical data required for waste characterization.

ParameterValue / ClassificationCausality & Logistical Impact
Molecular Formula C₁₂H₂₀O₂Dictates clean combustion products (CO₂, H₂O); no acid gas scrubbers required for the pure compound.
Halogen Content 0%Safe for standard Non-Halogenated Organic Waste streams, reducing disposal costs.
RCRA Waste Code Non-ListedMust be evaluated for characteristic hazards (e.g., ignitability) per [4].
Primary Hazard Skin/Eye IrritantDictates mandatory PPE (nitrile gloves, safety goggles) during handling and spill cleanup[5].
Recommended Disposal High-Temp IncinerationPrevents environmental accumulation of recalcitrant adamantane cages[3].

Waste Routing Decision Logic

The physical state of the chemical at the time of disposal dictates its waste stream routing. Use the following logical workflow to determine the correct disposal pathway.

WasteRouting Start 3-(1-Hydroxyethyl)- 1-adamantanol Waste State What is the physical state of the waste? Start->State Solid Solid Powder / Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidWaste Hazardous Solid Organic Waste Solid->SolidWaste Aqueous Aqueous Solution (>80% Water) Liquid->Aqueous If aqueous Organic Organic Solvent (e.g., DCM, MeOH) Liquid->Organic If organic NonHalogenated Non-Halogenated Organic Waste Aqueous->NonHalogenated Treat as aqueous organic waste Halogenated Halogenated Organic Waste Organic->Halogenated If solvent contains Cl, F, Br, I Organic->NonHalogenated If solvent is non-halogenated Incineration Licensed Chemical Incinerator Halogenated->Incineration NonHalogenated->Incineration SolidWaste->Incineration

Decision tree for routing 3-(1-Hydroxyethyl)-1-adamantanol waste to incineration.

Self-Validating Standard Operating Procedure: Disposal

To ensure absolute compliance and safety, the disposal process must be self-validating—meaning each step contains a built-in verification mechanism to prevent human error.

Step 1: Waste Compatibility Verification
  • Action: Determine the solvent matrix of the waste. If the 3-(1-Hydroxyethyl)-1-adamantanol is dissolved in an organic solvent, identify whether the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Validation Check: Visually inspect the waste solution for unexpected phase separation or precipitation. Use pH paper to confirm the waste is neutral (pH 6-8) before adding it to a bulk organic waste carboy to prevent unintended acid-base reactions.

Step 2: Segregation and Transfer
  • Action: Transfer the material into a designated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass)[6].

  • Validation Check: Ensure the receiving container is placed within a secondary containment tray. After transfer, verify that the container does not feel warm to the touch (verifying no unintended exothermic reaction has occurred with residual chemicals in the jug).

Step 3: Labeling and Documentation
  • Action: Apply a hazardous waste label compliant with the[7]. The label must explicitly list "3-(1-Hydroxyethyl)-1-adamantanol" and the exact percentages of any associated solvents.

  • Validation Check: Cross-reference the newly applied label against the laboratory's active chemical inventory system. Ensure the exact mass/volume transferred is logged out of the active inventory and into the waste ledger.

Step 4: Final Staging
  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from direct sunlight and incompatible materials (e.g., strong oxidizers).

  • Validation Check: Physically test the cap to ensure it is tightly sealed (not just resting on top) to prevent volatile emissions, satisfying EPA closed-container regulations[4].

Spill Response & Decontamination Protocol

In the event of an accidental release, swift and methodical action is required to prevent environmental contamination and personnel exposure, in accordance with [8].

SpillResponse Step1 1. Evacuate & Assess (Check SDS & PPE) Step2 2. Containment (Prevent drain entry) Step1->Step2 Step3 3. Physical Cleanup (Sweep/Absorb) Step2->Step3 Step4 4. Decontamination (Solvent wipe) Step3->Step4 Step5 5. Waste Disposal (Seal & Label) Step4->Step5

Sequential logic for chemical spill response and decontamination.

Spill Cleanup Methodology:
  • Evacuate & Assess: Isolate the spill area. Don appropriate PPE, including a lab coat, nitrile gloves, and safety goggles. If the spill involves a highly volatile solvent matrix, ensure adequate ventilation or use a respirator.

  • Containment: If the material is in a liquid solution, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads) to prevent it from reaching floor drains[3].

  • Physical Cleanup:

    • For Solid Spills: Use a spark-proof brush and dustpan to carefully sweep up the powder. Avoid dry sweeping methods that generate airborne dust[6].

    • For Liquid Spills: Allow the absorbent pads to soak up the liquid.

  • Decontamination: Wipe the affected surface with a paper towel dampened with a compatible solvent (e.g., isopropanol or ethanol) to dissolve and remove any residual adamantane film.

  • Waste Disposal: Place all contaminated cleanup materials (pads, towels, dust) into a heavy-duty hazardous waste bag. Seal, label as "Spill Cleanup Debris containing 3-(1-Hydroxyethyl)-1-adamantanol," and route to incineration.

References

  • Spectrum Chemical. 3-Amino-1-adamantanol Safety Data Sheet (Representative Adamantane Derivative). Retrieved from 1[1]

  • Fisher Scientific. 1-Adamantanol Safety Data Sheet. Retrieved from 5[5]

  • ChemicalBook. Safety Data Sheet: Adamantane Derivatives. Retrieved from 3[3]

  • Cole-Parmer. Material Safety Data Sheet - 1-Adamantanol. Retrieved from 9[6]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [7]

  • Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [4]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press (2011). Retrieved from[8]

Sources

Handling

Personal Protective Equipment &amp; Safety Logistics: 3-(1-Hydroxyethyl)-1-adamantanol

[1][2] Executive Safety Summary 3-(1-Hydroxyethyl)-1-adamantanol is a specialized adamantane derivative, typically utilized as a pharmacophore building block (e.g., in the synthesis of DPP-4 inhibitors for type 2 diabete...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Safety Summary

3-(1-Hydroxyethyl)-1-adamantanol is a specialized adamantane derivative, typically utilized as a pharmacophore building block (e.g., in the synthesis of DPP-4 inhibitors for type 2 diabetes).[1][2] Structurally, it combines the lipophilic adamantane cage with polar hydroxyl functionalities, resulting in a crystalline solid that presents specific handling challenges regarding static generation and potential mucosal irritation.[1][2]

Critical Safety Notice (Read-Across Protocol): While specific toxicological data for this exact ethyl-derivative is often proprietary or limited, safety protocols must be established via structural read-across from well-characterized analogs such as 1,3-Adamantanediol (CAS 5001-18-3) and 3-Amino-1-adamantanol .[1][2]

  • Primary Hazards: Skin/Eye Irritation (Category 2), Specific Target Organ Toxicity - Respiratory (STOT SE 3).[1][2]

  • Physical Hazards: Combustible dust potential; high static charge generation during weighing.[1][2]

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the mechanism of risk.[1][2]

Hazard ClassGHS Classification (Projected)Operational Implication
Health Skin Irrit. 2 (H315) Eye Irrit.[1][2][3] 2A (H319) STOT SE 3 (H335) The compound is a solid powder.[1][2] Dust generation is the primary vector for exposure.[1][2] Upon contact with moisture (sweat, eyes, lung tissue), it can cause localized inflammation.[1][2]
Physical Combustible Solid Finely divided dusts of adamantane derivatives can form explosive mixtures with air.[1][2] Grounding is essential.[1][2]
Reactivity Stable Hygroscopic.[1][2] Incompatible with strong oxidizing agents (e.g., permanganates, nitric acid).[1][2]
Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE."[1][2] This compound requires specific barriers against fine particulates and organic solubility.[1][2]

A. Respiratory Protection (The Critical Barrier) [1][2]
  • Requirement: Engineering controls (Fume Hood) are primary.[1][2]

  • PPE: If handling outside a hood (e.g., balance enclosure failure), a NIOSH N95 or P100 particulate respirator is mandatory.[1][2]

  • Reasoning: Adamantane derivatives are often "fluffy" crystals.[1][2] Static electricity can cause particles to repel each other and become airborne during spatula transfer.[1][2] Inhalation can lead to chemically induced pneumonitis.[1][2]

B. Hand Protection
  • Standard Handling: Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).[1][2]

    • Breakthrough Time: >480 mins for solid contact.[1][2]

  • Solution Handling (DCM/Chloroform): If dissolved in chlorinated solvents, use Silver Shield™ (Laminate) or Viton gloves, or employ the "Double Gloving" technique (Nitrile over Laminate).[2]

  • Pro Tip: Change gloves immediately if the powder contaminates them to prevent transfer to face/phones.[1][2]

C. Eye & Face Protection
  • Requirement: Chemical Splash Goggles (Indirect Vented).[1][2]

  • Contraindication: Do not rely solely on safety glasses.[1][2] Airborne dust can bypass the side shields of standard glasses and react with the moisture in the eye.[1][2]

D. Body Protection
  • Requirement: 100% Cotton or Nomex Lab Coat (Anti-static preferred).[1][2]

  • Reasoning: Synthetic fabrics (polyester) generate static, which attracts the powder to the user, increasing contamination risk.[1][2]

Operational Handling Workflow

This workflow minimizes static discharge and exposure.[1][2][4]

Step 1: Engineering Setup
  • Workspace: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]

  • Static Control: Use an Ionizing Bar or Anti-static Gun inside the hood before opening the vial.[1][2] This is the single most effective step to prevent the powder from "flying."[1][2]

Step 2: Weighing & Transfer
  • Tare: Place the receiving vessel (flask) on the balance inside the hood/enclosure.

  • Neutralize: Discharge static from the spatula and the source vial.[1][2]

  • Transfer: Use a smart spatula (hollow core) or anti-static plastic scoop.[1][2] Avoid metal-on-glass scraping which can generate sparks.[1][2]

  • Seal: Wipe the threads of the vial with a Kimwipe dampened in alcohol before recapping to prevent grinding the chemical in the cap (friction hazard).[2]

Step 3: Solubilization
  • Solvents: Soluble in Methanol, DCM, DMSO.[1][2] Poorly soluble in water.[1][2]

  • Protocol: Add solvent slowly to the solid.[1][2] Do not add solid to boiling solvent.[1][2]

Visualized Safety Logic
Figure 1: PPE Decision Logic

This diagram guides the researcher through PPE selection based on the state of the chemical.[1][2]

PPE_Logic Start Start: Handling 3-(1-Hydroxyethyl)-1-adamantanol State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Action_Solid Risk: Airborne Dust & Static Req: Fume Hood + N95 (if open) + Goggles Solid->Action_Solid Action_Sol Risk: Splash & Permeation Solution->Action_Sol Solvent_Check Solvent Type? Action_Sol->Solvent_Check Chlorinated DCM / Chloroform Solvent_Check->Chlorinated Polar Methanol / DMSO Solvent_Check->Polar Glove_Lam PPE: Laminate/Viton Gloves (Nitrile is permeable) Chlorinated->Glove_Lam Glove_Nit PPE: Standard Nitrile Gloves Polar->Glove_Nit

Caption: Decision matrix for selecting appropriate glove and respiratory protection based on physical state and solvent carrier.

Waste Disposal & Decontamination

Disposal Principle: Adamantane derivatives are persistent organic pollutants.[1][2] Never flush down the drain.[1][2]

  • Solid Waste: Collect contaminated paper, gloves, and scoops in a dedicated "Hazardous Solid Waste" bin labeled with the constituent name.[1][2]

  • Liquid Waste:

    • Segregate into Non-Halogenated Organic Waste (if in MeOH/DMSO).[1][2]

    • Segregate into Halogenated Organic Waste (if in DCM).[1][2]

  • Spill Cleanup:

    • Solid Spill: Do not dry sweep (creates dust).[1][2][4] Cover with a damp paper towel (soaked in water/methanol) to weigh down particles, then wipe up.[1][2]

    • Surface Decon: Wipe surfaces with Ethanol or Isopropanol.[1][2] Water alone is ineffective due to the lipophilic adamantane cage.[1][2]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 573829, 1,3-Adamantanediol. Retrieved from [Link][1][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.